Diisobutyl terephthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(2-methylpropyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-5-7-14(8-6-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKWPGAPADIOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171962 | |
| Record name | Terephthalic acid, diisobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18699-48-4 | |
| Record name | Diisobutyl terephthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18699-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalic acid, diisobutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terephthalic acid, diisobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Diisobutyl Terephthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diisobutyl terephthalate (DIBT), a significant chemical compound with applications as a plasticizer. This document details its synthesis through two primary industrial routes: direct esterification and transesterification. It also presents a thorough compilation of its physicochemical properties and spectral data. The experimental protocols are outlined to be adaptable for laboratory settings, and logical workflow diagrams are provided for a clear understanding of the synthesis processes.
Core Concepts: Synthesis of this compound
This compound is commercially synthesized via two main pathways: the direct esterification of terephthalic acid (TPA) with isobutanol, and the transesterification of dimethyl terephthalate (DMT) with isobutanol. The choice of route often depends on the cost and availability of the raw materials.
Direct Esterification of Terephthalic Acid
In this process, terephthalic acid is directly reacted with isobutanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and driven to completion by the continuous removal of water, a byproduct, typically through azeotropic distillation using a Dean-Stark apparatus or a fractionating column.
Transesterification of Dimethyl Terephthalate
This method involves the reaction of dimethyl terephthalate with isobutanol. This reaction is an equilibrium process that is catalyzed by a transesterification catalyst, most commonly a titanium alkoxide like tetraisopropoxy titanate (TIPT). To drive the reaction toward the formation of this compound, the methanol byproduct is continuously removed by distillation.
Physicochemical and Spectral Properties
A summary of the key physical, chemical, and spectral properties of this compound is presented below. These properties are crucial for its application and for quality control during its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₂O₄[1] |
| Molecular Weight | 278.34 g/mol [1] |
| CAS Number | 18699-48-4[1] |
| Appearance | Colorless oily liquid |
| Melting Point | 54 °C[2] |
| Boiling Point | > 280 °C |
| Density | 1.04 g/cm³ |
| Solubility | Insoluble in water; soluble in common organic solvents |
Table 2: Spectral Data for this compound
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) |
| Aromatic-H | 8.09 (s, 4H) |
| -OCH₂- | 3.91 (d, J=6.7 Hz, 4H) |
| -CH- | 2.06 (hept, J=6.7 Hz, 2H) |
| -CH₃ | 0.98 (d, J=6.7 Hz, 12H) |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| C=O | 166.2 |
| Aromatic C (quaternary) | 134.4 |
| Aromatic CH | 129.5 |
| -OCH₂- | 71.4 |
| -CH- | 28.1 |
| -CH₃ | 19.2 |
| FTIR | Peak (cm⁻¹) |
| C-H stretching (aliphatic) | 2960-2870 |
| C=O stretching (ester) | ~1720 |
| C=C stretching (aromatic) | ~1600, ~1450 |
| C-O stretching | ~1270, ~1100 |
| Aromatic C-H bending | ~730 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for similar dialkyl terephthalates.[2][3]
Protocol 1: Direct Esterification of Terephthalic Acid with Isobutanol
Materials:
-
Terephthalic acid (TPA)
-
Isobutanol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Toluene (for azeotropic distillation)
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Dean-Stark apparatus or fractionating column
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and condenser, add terephthalic acid (1 equivalent), isobutanol (2.5-3 equivalents), and a catalytic amount of sulfuric acid (e.g., 1-2 mol% relative to TPA). Toluene can be added to facilitate azeotropic removal of water.
-
Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the excess isobutanol and toluene under reduced pressure using a rotary evaporator to yield the crude this compound.
-
For higher purity, the product can be further purified by vacuum distillation.
Protocol 2: Transesterification of Dimethyl Terephthalate with Isobutanol
Materials:
-
Dimethyl terephthalate (DMT)
-
Isobutanol
-
Tetraisopropoxy titanate (TIPT)
-
Sodium hydroxide solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Distillation head and condenser
-
Receiving flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, distillation head, and condenser.
-
Charge the flask with dimethyl terephthalate (1 equivalent), isobutanol (2.5-3 equivalents), and a catalytic amount of tetraisopropoxy titanate (e.g., 0.1-0.5 mol% relative to DMT).
-
Heat the mixture to reflux with stirring. The methanol produced will distill off.
-
Monitor the reaction by measuring the amount of methanol collected. The reaction is considered complete when the theoretical amount of methanol has been removed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium hydroxide solution to quench the catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the excess isobutanol under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be purified by vacuum distillation if necessary.
Process Visualizations
The following diagrams, generated using Graphviz, illustrate the logical workflows of the synthesis methods described.
Caption: Workflow for the direct esterification of terephthalic acid.
Caption: Workflow for the transesterification of dimethyl terephthalate.
References
Diisobutyl Terephthalate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl terephthalate (DIBT) is a diester of isobutanol and terephthalic acid. It belongs to the class of organic compounds known as terephthalate esters, which are isomers of the more commonly known ortho-phthalates. While extensively used as a plasticizer in various industrial applications to enhance the flexibility and durability of polymers, its availability for laboratory and research purposes necessitates a thorough understanding of its chemical and toxicological profile. This is particularly pertinent for professionals in drug development and life sciences, where excipients and materials coming into contact with pharmaceutical products require rigorous safety and compatibility assessments. This document provides an in-depth technical guide to the chemical structure, properties, synthesis, analysis, and metabolic pathways of this compound.
Chemical Structure and Identification
This compound is characterized by a benzene ring substituted with two carboxy-isobutyl ester groups at the para (1,4) positions.
Chemical Formula: C₁₆H₂₂O₄
IUPAC Name: bis(2-methylpropyl) benzene-1,4-dicarboxylate[1]
CAS Number: 18699-48-4[1]
Synonyms: Terephthalic acid, diisobutyl ester; Diisobutyl p-phthalate
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is presented below. This data is essential for handling, formulation, and safety assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 278.34 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 55 °C | |
| Boiling Point | 341.16 °C at 760 mmHg | |
| Density | ~1.04 g/cm³ | [2] |
| Solubility | Insoluble in water; soluble in many organic solvents | [3] |
Table 2: Toxicological Profile of Diisobutyl Phthalate and Related Compounds
| Endpoint | Observation | Species | Reference |
| Acute Oral Toxicity | Low order of acute toxicity | Rat, Mouse | [4] |
| Skin Irritation | Minimal | Guinea Pig | [4] |
| Eye Irritation | No irritation reported in animals | Animal | [4] |
| Developmental Toxicity | Embryotoxic and teratogenic at high, maternally toxic doses. Increased incidence of undescended testes in male fetuses. | Rat | [5][6] |
| Reproductive Toxicity (Male) | Decreased testosterone and adverse effects on sperm and testicular histology following gestational exposure. | Rat, Mouse | [7][8] |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via the esterification of terephthalic acid with isobutanol. The following is a representative laboratory-scale protocol derived from established esterification procedures.
Materials:
-
Terephthalic acid
-
Isobutanol (excess)
-
Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
A mixture of terephthalic acid, a 3-6 fold molar excess of isobutanol, a catalytic amount of sulfuric acid, and toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is considered complete when no more water is formed.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Analytical Methodologies
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the identification and quantification of this compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methyl silicone bonded-phase column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: Splitless injection of 1 µL of the sample solution (dissolved in a suitable solvent like hexane or acetone).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for this compound can be monitored.
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the analysis of this compound, particularly for monitoring reaction progress or for quantification in various matrices.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical mobile phase could be acetonitrile/water (80:20, v/v). For MS-compatible methods, formic acid can be used as a modifier instead of non-volatile acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 240 nm.
-
Quantification: An external standard calibration curve is constructed by injecting known concentrations of this compound.
Applications in Research and Development
While the primary application of this compound is as an industrial plasticizer, its availability for laboratory use and its physicochemical properties suggest potential areas of interest for the scientific community:
-
Toxicological Research: As a compound with known effects on the endocrine system, this compound and its metabolites are relevant for toxicological studies, particularly in the fields of reproductive and developmental toxicology. Such studies are crucial for establishing safety profiles of materials used in medical devices and pharmaceutical packaging.[6][7][8]
-
Excipient Development: Although not a commonly used pharmaceutical excipient, its properties as a plasticizer could be investigated for specialized applications, such as in the formulation of film coatings for solid dosage forms to modify drug release profiles. However, its toxicological profile would require careful consideration.
-
Reference Standard: In environmental and analytical chemistry, pure this compound serves as a reference standard for the detection and quantification of this compound in environmental samples and consumer products.
Signaling and Metabolic Pathways
Understanding the metabolic fate and environmental degradation of this compound is critical for assessing its biological impact.
Mammalian Metabolism
In mammals, this compound is rapidly metabolized. The primary metabolic pathway involves the hydrolysis of one of the ester bonds to form the monoester, monoisobutyl phthalate (MIBP), which is the major metabolite found in urine. MIBP can be further oxidized.[3]
Caption: Mammalian metabolism of this compound.
Biodegradation of the Terephthalate Moiety
The terephthalate portion of the molecule can be biodegraded by microorganisms in the environment. This pathway is relevant for the environmental fate of terephthalate-based compounds. The central steps involve the conversion of terephthalic acid to protocatechuic acid, which then enters the β-ketoadipate pathway and is ultimately mineralized in the tricarboxylic acid (TCA) cycle.
Caption: Microbial degradation pathway of terephthalic acid.
References
- 1. This compound | C16H22O4 | CID 29218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thechemco.com [thechemco.com]
- 3. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Developmental toxic effects of diisobutyl phthalate, the methyl-branched analogue of di-n-butyl phthalate, administered by gavage to rats. | Sigma-Aldrich [merckmillipore.com]
- 6. Developmental toxic effects of diisobutyl phthalate, the methyl-branched analogue of di-n-butyl phthalate, administered by gavage to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Diisobutyl Terephthalate: Unraveling the Mechanism of Action - A Review of the Current Landscape
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diisobutyl terephthalate, a plasticizer utilized in various industrial applications, has garnered attention within the scientific community regarding its potential biological effects. This technical guide aims to provide a comprehensive overview of the current understanding of the mechanism of action of this compound. However, a thorough review of the existing scientific literature reveals a significant data gap concerning the specific molecular pathways and toxicological profile of this compound. The vast majority of available research has focused on its structural isomer, diisobutyl phthalate (DIBP), an ortho-phthalate. This document will summarize the known mechanism of action for DIBP as a point of comparison, highlight the structural differences between phthalates and terephthalates, and underscore the critical need for further research into the biological activities of this compound.
The Isomeric Distinction: Phthalates vs. Terephthalates
The fundamental difference between diisobutyl phthalate and this compound lies in the substitution pattern of the ester groups on the benzene ring. In phthalates, the two isobutyl ester chains are attached to the 1 and 2 positions (ortho-), whereas in terephthalates, they are located at the 1 and 4 positions (para-). This structural variance can profoundly influence the molecule's three-dimensional shape, polarity, and ultimately, its interaction with biological macromolecules such as receptors and enzymes.
The Mechanism of Action of Diisobutyl Phthalate (DIBP): A Well-Studied Analogue
While data on this compound is scarce, its ortho-isomer, DIBP, has been extensively studied and is recognized as an endocrine-disrupting chemical, primarily affecting the male reproductive system.[1] The established mechanism of action for DIBP revolves around its anti-androgenic properties, which are largely attributed to its primary metabolite, monoisobutyl phthalate (MIBP).[2][3]
Endocrine Disruption and Anti-Androgenic Effects
The hallmark of DIBP toxicity is the "phthalate syndrome," observed in animal studies following in utero exposure.[1] This syndrome encompasses a range of male reproductive abnormalities, including:
-
Reduced Fetal Testosterone Production: DIBP, through its metabolite MIBP, inhibits the synthesis of testosterone in fetal Leydig cells.[2]
-
Altered Testicular Development: This leads to testicular dysgenesis, characterized by malformations of the seminiferous tubules and Leydig cell aggregation.[2]
-
Phenotypic Abnormalities: Observable effects include decreased anogenital distance, undescended testes (cryptorchidism), and hypospadias.[2][4]
Molecular Targets and Signaling Pathways of DIBP
The anti-androgenic effects of DIBP are not mediated by direct binding to the androgen receptor. Instead, MIBP is understood to interfere with key steps in the steroidogenesis pathway. The primary molecular targets and signaling pathways implicated in DIBP's mechanism of action include:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Phthalate monoesters, including MIBP, are known to activate PPARs.[5][6] While the precise role of PPAR activation in phthalate-induced reproductive toxicity is still being elucidated, it is hypothesized to contribute to the disruption of lipid homeostasis and steroidogenesis in Leydig cells. Some studies suggest that certain phthalates may act as PPAR modulators.[7]
-
Aryl Hydrocarbon Receptor (AhR): Some studies on related phthalates, such as dibutyl phthalate (DBP), have suggested an involvement of the AhR pathway in mediating their toxic effects, including apoptosis and neurotoxicity.[8] The role of AhR in DIBP's mechanism of action is an area of ongoing investigation.
-
Cytokine-Cytokine Receptor Pathways: Research in zebrafish has indicated that DIBP exposure can affect cytokine-cytokine receptor pathways, such as the tumor necrosis factor receptor superfamily (TNFRSF), leading to increased apoptosis of sperm cells.[3]
This compound: An Uncharted Territory
In stark contrast to DIBP, there is a significant lack of published data on the mechanism of action of this compound. The existing literature does not provide sufficient information to construct a detailed understanding of its molecular targets, the signaling pathways it may modulate, or its toxicological profile.
A comparative study on diallyl phthalate and diallyl terephthalate, which differ in the same ortho- vs. para- substitution, demonstrated that the terephthalate isomer had a weaker binding affinity for the estrogen receptor.[9] This finding suggests that the biological activity of terephthalates may be significantly different from their phthalate counterparts. Furthermore, a recent review highlighted the general scarcity of toxicological data for terephthalates compared to the extensive research on phthalates.[10]
Quantitative Data and Experimental Protocols: A Call for Future Research
Due to the absence of dedicated studies on the mechanism of action of this compound, this guide cannot provide the requested quantitative data tables or detailed experimental protocols. The generation of such data is imperative to accurately assess the potential risks associated with human and environmental exposure to this compound.
Future research should prioritize the following:
-
In Vitro Receptor Binding and Activation Assays: To determine if this compound or its metabolites interact with key nuclear receptors such as the androgen receptor, estrogen receptor, PPARs, and AhR.
-
In Vitro Steroidogenesis Assays: To investigate the effects of this compound on hormone production in relevant cell lines (e.g., H295R).
-
Metabolism Studies: To identify the primary metabolites of this compound, as these may be the biologically active molecules.
-
In Vivo Toxicological Studies: To assess the systemic effects of this compound exposure, with a focus on reproductive and developmental endpoints.
-
Comparative Studies: To directly compare the toxicological profiles and mechanisms of action of this compound and diisobutyl phthalate.
Conclusion
The mechanism of action of this compound remains largely uncharacterized, presenting a significant knowledge gap in the field of toxicology and endocrine disruption. While its structural isomer, diisobutyl phthalate, is a well-documented anti-androgenic compound, it is crucial to avoid direct extrapolation of these findings to this compound due to key structural differences that likely influence biological activity. This technical guide underscores the urgent need for dedicated research to elucidate the molecular mechanisms of this compound to enable a comprehensive risk assessment for human health and the environment. Professionals in research, drug development, and regulatory sciences are encouraged to contribute to filling this critical data void.
References
- 1. Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. atamankimya.com [atamankimya.com]
- 6. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diisobutyl phthalate | C16H22O4 | CID 6782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dibutyl Phthalate (DBP)-Induced Apoptosis and Neurotoxicity are Mediated via the Aryl Hydrocarbon Receptor (AhR) but not by Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), or Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in Mouse Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding characteristics of dialkyl phthalates for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The p-Phthalates Terephthalic Acid and Dimethyl Terephthalate Used in the Manufacture of PET Induce In Vitro Adipocytes Dysfunction by Altering Adipogenesis and Thermogenesis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Diisobutyl Terephthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diisobutyl terephthalate (DIBT), a widely used plasticizer. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of DIBT in research and industrial applications.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below. These values are compiled from various sources and represent typical spectral characteristics of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.09 | s | 2H | Ar-H |
| ~4.10 | d | 4H | -O-CH₂ -CH- |
| ~2.05 | m | 2H | -O-CH₂-CH -(CH₃)₂ |
| ~1.00 | d | 12H | -CH-(CH₃ )₂ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~165.5 | C =O |
| ~134.0 | Ar-C (quaternary) |
| ~129.5 | Ar-C H |
| ~71.5 | -O-CH₂ - |
| ~28.0 | -C H-(CH₃)₂ |
| ~19.0 | -C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1270 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O stretch (ester) |
| ~730 | Strong | C-H bend (aromatic, para-substituted) |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 278.15 | Low | [M]⁺ (Molecular Ion) |
| 223 | Moderate | [M - C₄H₉]⁺ |
| 205 | High | [M - OC₄H₉]⁺ |
| 149 | High (often base peak) | [C₈H₅O₃]⁺ (Phthalic anhydride fragment) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
A single drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.
Instrumentation and Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation and Data Acquisition:
-
Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.
-
Mass Range: Scanned from m/z 40 to 500.
-
Inlet System (for GC-MS): The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the MS source.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and structural information.
An In-depth Technical Guide to the Solubility of Diisobutyl Terephthalate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diisobutyl terephthalate in various organic solvents. This compound, a diester of terephthalic acid and isobutanol, is utilized primarily as a plasticizer in various industrial applications. A thorough understanding of its solubility is crucial for its formulation, processing, and application in diverse fields, including materials science and potentially in specialized pharmaceutical applications.
Qualitative Solubility Profile
General observations from chemical databases and safety data sheets indicate that this compound is poorly soluble in water but exhibits good solubility in a range of common organic solvents. This is consistent with the physicochemical properties of other phthalate and terephthalate esters, which are generally nonpolar molecules.
Based on information for the closely related isomer, diisobutyl phthalate, it can be inferred that this compound is likely soluble in solvents such as:
-
Alcohols (e.g., methanol, ethanol)
-
Ketones (e.g., acetone)
-
Ethers
-
Chlorinated solvents (e.g., chloroform)
-
Aromatic hydrocarbons (e.g., benzene, toluene)
It is important to note that terms like "soluble" and "slightly soluble" are qualitative. For precise formulation and research, quantitative determination is essential.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in a comprehensive list of organic solvents remains largely unpublished. The following table is provided as a template for researchers to populate with experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | Data not available | Data not available | ||
| Ethanol | Data not available | Data not available | ||
| Acetone | Data not available | Data not available | ||
| Ethyl Acetate | Data not available | Data not available | ||
| Toluene | Data not available | Data not available | ||
| Hexane | Data not available | Data not available | ||
| [Other solvents] |
Researchers are encouraged to utilize the experimental protocols detailed in the subsequent sections to ascertain these values.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.
Principle: A saturated solution of this compound in a chosen organic solvent is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining this compound is measured.
Apparatus and Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled water bath or incubator
-
Glass vials with screw caps
-
Analytical balance (accurate to ±0.0001 g)
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or pre-weighed beaker
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vial and place it in a thermostatically controlled bath set to the desired temperature. Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle at the bottom of the vial for several hours, while maintaining the constant temperature.
-
Sample Withdrawal and Filtration: Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. To prevent any undissolved microparticles from being transferred, pass the solution through a syringe filter that is also pre-warmed to the experimental temperature.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or under a stream of nitrogen.
-
Drying and Weighing: Place the evaporating dish in a drying oven at a temperature below the boiling point of this compound and sufficient to remove any residual solvent. Cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried this compound / Volume of filtered solution) x 100
UV/Vis Spectroscopic Method
This method is suitable if this compound exhibits significant absorbance in the UV/Visible spectrum and the chosen solvent is transparent in that region.
Principle: A calibration curve of absorbance versus concentration for this compound in the chosen solvent is first established. The absorbance of a filtered saturated solution is then measured, and its concentration is determined from the calibration curve.
Apparatus and Materials:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
This compound (high purity)
-
Selected organic solvents (spectroscopic grade)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled water bath or incubator
-
Syringe filters
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
Preparation of Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound at the desired temperature and filter it.
-
Sample Analysis: Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation: Determine the concentration of the diluted solution from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
Solubility (mol/L) = Concentration of diluted sample (from curve) x Dilution factor
To convert to g/100 mL:
Solubility ( g/100 mL) = Solubility (mol/L) x Molar mass of this compound ( g/mol ) x 0.1
Visualizations
The following diagrams illustrate key workflows for determining the solubility of this compound.
Caption: Gravimetric method workflow for solubility determination.
Caption: UV/Vis spectroscopic method workflow for solubility determination.
An In-depth Technical Guide to the Physical and Chemical Properties of Diisobutyl Terephthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl terephthalate (DIBT) is a diester of terephthalic acid and isobutanol. It belongs to the class of terephthalate esters, which are widely used as plasticizers to increase the flexibility and durability of polymers, primarily polyvinyl chloride (PVC). As a replacement for some ortho-phthalates, understanding its physicochemical properties, synthesis, and potential biological interactions is crucial for its safe and effective application in various fields, including industrial manufacturing and potentially in specialized formulations. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its known biological profile.
Chemical Identity
| Identifier | Value |
| IUPAC Name | bis(2-methylpropyl) benzene-1,4-dicarboxylate[1] |
| Synonyms | Diisobutyl p-phthalate, Terephthalic acid diisobutyl ester, 1,4-Benzenedicarboxylic acid, bis(2-methylpropyl) ester |
| CAS Number | 18699-48-4[1] |
| Molecular Formula | C16H22O4[1] |
| Molecular Weight | 278.34 g/mol [1] |
| Chemical Structure | bis(2-methylpropyl) benzene-1,4-dicarboxylate consists of a central benzene ring substituted with two carboxylate groups at the para (1 and 4) positions. Each carboxylate group is esterified with an isobutyl group. |
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are essential for its handling, processing, and application in various formulations.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 55 °C |
| Boiling Point | 341.16 °C (rough estimate) |
| Density | 1.0542 g/cm³ (rough estimate) |
| Vapor Pressure | 0.00114 mmHg at 25°C |
| Water Solubility | Low (specific quantitative data not readily available, but expected to be poorly soluble based on its structure) |
| Refractive Index | 1.4350 (estimate) |
Chemical and Spectroscopic Properties
The chemical reactivity of this compound is primarily governed by the ester functional groups. It is stable under normal conditions but can undergo hydrolysis under acidic or basic conditions to yield terephthalic acid and isobutanol.
| Property | Description |
| 1H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the terephthalate ring and the aliphatic protons of the isobutyl groups. |
| 13C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the isobutyl chains. |
| FT-IR | The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the ester functional group (around 1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the isobutyl groups. |
Experimental Protocols
Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on standard analytical techniques.
Synthesis of this compound
This compound can be synthesized via the Fischer esterification of terephthalic acid with isobutanol, or by the transesterification of dimethyl terephthalate with isobutanol. A general laboratory-scale procedure using terephthaloyl chloride is as follows:
Materials:
-
Terephthaloyl chloride
-
Isobutanol (anhydrous)
-
Pyridine (or another suitable base, as a scavenger for HCl)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve terephthaloyl chloride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Prepare a solution of isobutanol and pyridine in anhydrous diethyl ether and add it dropwise to the terephthaloyl chloride solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Determination of Melting Point (Capillary Method)
This protocol is based on the principles outlined in standard methods like ASTM E324.[2]
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Finely powder a small amount of the dry this compound sample using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).
Determination of Boiling Point (Distillation Method)
A standard distillation method can be used to determine the boiling point at atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a sample of this compound into the distillation flask along with a few boiling chips.
-
Set up the distillation apparatus with the thermometer bulb positioned just below the side arm leading to the condenser.
-
Heat the flask gently with a heating mantle.
-
Record the temperature at which the liquid begins to boil and the vapor temperature remains constant. This constant temperature is the boiling point.
Determination of Density (Pycnometer Method)
This protocol follows the principles of OECD Guideline 109.[3][4][5][6]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermostatically controlled water bath
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m1).
-
Fill the pycnometer with distilled water and place it in the thermostatically controlled water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
Ensure the capillary is filled with water and dry the outside of the pycnometer. Weigh the pycnometer filled with water (m2).
-
Empty and dry the pycnometer. Fill it with the this compound sample and repeat step 2 and 3 (m3).
-
The density (ρ) of the sample is calculated using the formula: ρ_sample = ((m3 - m1) / (m2 - m1)) * ρ_water, where ρ_water is the density of water at the measurement temperature.
Determination of Water Solubility (Flask Method)
This protocol is based on the OECD Guideline 105 flask method, suitable for substances with solubilities above 10⁻² g/L.[7][8][9][10][11]
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a flask.
-
The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
The mixture is then centrifuged or filtered to separate the undissolved solid.
-
The concentration of this compound in the clear aqueous solution is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Spectroscopic Analysis
1H and 13C NMR Spectroscopy:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the 1H and 13C NMR spectra using a standard NMR spectrometer.[12][13][14][15][16]
FT-IR Spectroscopy:
-
Prepare the sample as a KBr pellet (for solids) or as a thin film between salt plates (if it can be melted).
-
Record the FT-IR spectrum using a standard FT-IR spectrometer over the range of 4000-400 cm⁻¹.[17][18][19][20][21]
GC-MS Analysis:
-
Dissolve the sample in a volatile organic solvent.
-
Inject an aliquot of the solution into a GC-MS system equipped with a suitable capillary column.
-
The compound will be separated based on its boiling point and polarity, and the mass spectrometer will provide its mass spectrum for identification.[22][23][24][25][26]
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.
References
- 1. This compound | C16H22O4 | CID 29218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infinitalab.com [infinitalab.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 11. laboratuar.com [laboratuar.com]
- 12. New combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]
- 18. Determination of Plasticizer Content in PVC by FT-NIR Spectroscopy [thermofisher.com]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]
- 22. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gcms.cz [gcms.cz]
- 24. shimadzu.com [shimadzu.com]
- 25. GC-MS determination of 20 types of phthalates in oral preparation: Ingenta Connect [ingentaconnect.com]
- 26. researchgate.net [researchgate.net]
Unraveling the Environmental Fate of Diisobutyl Terephthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl terephthalate (DIBT) is a widely used plasticizer, imparting flexibility and durability to a vast array of polymeric materials. Its prevalence in consumer and industrial products raises important questions about its environmental persistence, degradation pathways, and potential ecological impact. This technical guide provides an in-depth exploration of the environmental degradation of DIBT, focusing on the core pathways of biodegradation, photodegradation, and chemical hydrolysis. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the transformation and fate of this compound in the environment.
Core Degradation Pathways
The environmental degradation of this compound is a multifaceted process driven by biological, photochemical, and chemical mechanisms. The primary pathways involve the enzymatic or chemical cleavage of the ester bonds, leading to the formation of monoesters and ultimately phthalic acid, which can be further mineralized.
Biodegradation: The Microbial Assault
Microbial degradation is a primary route for the environmental breakdown of DIBT. A diverse range of microorganisms, particularly bacteria, possess the enzymatic machinery to utilize phthalate esters as a source of carbon and energy.[1][2] The biodegradation process typically proceeds through a series of hydrolytic steps:
-
Initial Hydrolysis: The degradation is initiated by the action of esterases or hydrolases, which cleave one of the ester linkages of the DIBT molecule. This results in the formation of monoisobutyl terephthalate (MIBT) and isobutanol.
-
Secondary Hydrolysis: The MIBT is then further hydrolyzed to terephthalic acid and another molecule of isobutanol.
-
Aromatic Ring Cleavage: Terephthalic acid, a central intermediate, is subsequently attacked by dioxygenase enzymes. This leads to the opening of the aromatic ring and the formation of aliphatic intermediates.
-
Central Metabolism: These aliphatic compounds are then funneled into central metabolic pathways, such as the Krebs cycle, where they are ultimately mineralized to carbon dioxide and water.
Several bacterial genera, including Pseudomonas, Comamonas, Sphingomonas, Gordonia, Rhodococcus, and Bacillus, have been identified for their ability to degrade phthalate esters.[3]
Quantitative Biodegradation Data
The efficiency of DIBT biodegradation can vary significantly depending on the microbial strain, environmental conditions (pH, temperature, oxygen availability), and the concentration of the pollutant.
| Microorganism/Consortium | Substrate | Initial Concentration | Degradation Rate/Efficiency | Time | Conditions | Reference |
| Paenarthrobacter sp. PH1 | DIBP | 1 g/L | Complete degradation | 24 h | 28 °C, pH 7.0, 180 rpm | [4] |
| Mixed Microbial Culture | DBP | 500 mg/L | Degradation of 500 mg/L to monomethyl phthalate and phthalate | Not specified | Not specified | [2] |
| Acinetobacter baumannii DP-2 | DBP | 5-100 mg/L | 88.28% - 98.89% | 120 h | Optimized conditions | [5] |
Photodegradation: The Power of Light
Photodegradation, driven by solar radiation, represents another significant pathway for the environmental transformation of DIBT. This process can occur through direct photolysis or, more efficiently, via indirect photosensitized reactions.
Photocatalytic Degradation: The use of semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), has been shown to be highly effective in degrading phthalates.[6][7] When these catalysts are illuminated with UV light, they generate highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻).[8] These ROS are powerful oxidizing agents that can non-selectively attack the DIBT molecule, leading to its fragmentation and eventual mineralization.
The degradation of diisobutyl phthalate (DiBP) using TiO₂ and ZnO photocatalysts has been shown to remove over 90% of the compound in under 25 minutes.[6][9] The primary intermediate identified in this process is phthalic acid.[6]
Quantitative Photodegradation Data
| Catalyst | Substrate | Initial Concentration | Degradation Efficiency | Time | Conditions | Reference |
| TiO₂ | DiBP | Not Specified | > 90% | < 25 min | UV irradiation | [6][9] |
| ZnO | DiBP | Not Specified | > 90% | < 25 min | UV irradiation | [6][9] |
| UV-254 nm/H₂O₂ | DBP | 1.0 μM | 77.1% | UV fluence of 160 mJ/cm² | pH 7.6 ± 0.1 | [10] |
Chemical Hydrolysis
In addition to microbial and photochemical processes, DIBT can undergo abiotic hydrolysis, which involves the chemical reaction with water. This process is generally slower than biodegradation under typical environmental conditions.[1] The rate of hydrolysis is influenced by pH and temperature. The ester bonds are susceptible to both acid- and base-catalyzed hydrolysis. Under neutral pH, the hydrolysis of phthalate esters is generally slow.
The primary products of DIBT hydrolysis are monoisobutyl terephthalate and isobutanol, followed by the formation of terephthalic acid.
Quantitative Hydrolysis Data
Data on the specific hydrolysis rate constants for DIBT is limited in the reviewed literature. However, for the structurally similar dibutyl phthalate (DBP), the degradation rate and half-life have been shown to be pH-dependent.
| pH | Temperature (°C) | Degradation Rate (k/day) | Half-life (days) | Reference |
| 3 | 30 | 0.153 | 4.5 | [11] |
| 5 | 30 | 0.277 | 2.5 | [11] |
| 7 | 30 | 0.379 | 1.8 | [11] |
| 9 | 30 | 0.301 | 2.3 | [11] |
| 11 | 30 | 0.145 | 4.8 | [11] |
Visualizing the Degradation Pathways
To illustrate the complex interplay of these degradation mechanisms, the following diagrams have been generated using the DOT language.
Experimental Protocols
A comprehensive understanding of DIBT degradation relies on robust analytical methodologies. Below are detailed protocols for key experiments commonly employed in such studies.
High-Performance Liquid Chromatography (HPLC) for Phthalate Analysis
Objective: To separate and quantify DIBT and its degradation products.
Instrumentation:
-
Shimadzu LC-20CE HPLC system or equivalent, equipped with a variable wavelength detector.[12]
-
C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[12]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade) for stock solutions
-
Phthalate standards (DIBT, MIBT, terephthalic acid)
Procedure:
-
Standard Preparation: Prepare stock solutions of phthalate standards in methanol (e.g., 2 mg/mL).[12] Create a series of working standards by diluting the stock solutions with the mobile phase to generate a calibration curve.
-
Sample Preparation: Filter aqueous samples through a 0.45 µm syringe filter before injection. For solid samples, perform a solvent extraction followed by filtration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often used. For example, an initial mobile phase of 80% acetonitrile can be held for a set time, followed by a gradient to 100% acetonitrile to elute more hydrophobic compounds.[12] An isocratic mobile phase, such as methanol-water (75:25 v/v), can also be effective for separating certain phthalates.[13]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.[12]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Set at a wavelength where phthalates show strong absorbance, typically around 230 nm or 275 nm.[12][13]
-
-
Analysis: Inject the standards and samples. Identify peaks based on retention times compared to the standards. Quantify the concentration of each analyte using the calibration curve generated from the peak areas of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification
Objective: To identify and confirm the structure of DIBT degradation byproducts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for semi-volatile organic compounds (e.g., DB-5MS).[14]
Reagents:
-
Extraction solvent (e.g., dichloromethane, methanol).[15]
-
Helium (carrier gas).
-
Internal standards (optional, for quantification).
Procedure:
-
Sample Preparation:
-
Solvent Extraction: Extract the analytes from the sample matrix using a suitable solvent. For solid samples, this may involve vortexing and ultrasonication to enhance extraction efficiency.[15]
-
Solid-Phase Extraction (SPE) Cleanup: To remove interfering matrix components, pass the extract through an SPE cartridge.[15]
-
-
GC Conditions:
-
Injector Temperature: Typically set high enough to ensure complete vaporization of the analytes (e.g., 300 °C).[14]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. An example program starts at an initial temperature (e.g., 150 °C) held for a few minutes, then ramps up to a final temperature (e.g., 300 °C) at a specific rate (e.g., 10 °C/min).[14]
-
Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).[14]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Scan Mode: Full scan mode is used for the identification of unknown compounds by comparing their mass spectra to a library (e.g., NIST). Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and quantification of target analytes.[14]
-
-
Analysis: Inject the prepared sample. Identify the degradation products by matching their mass spectra with library spectra and interpreting the fragmentation patterns.
Microbial Degradation Experiment Workflow
Conclusion
The environmental degradation of this compound is a complex process involving biodegradation, photodegradation, and chemical hydrolysis. Biodegradation by a variety of microorganisms appears to be a key pathway, leading to the eventual mineralization of the compound. Photodegradation, particularly photocatalysis, offers a rapid and effective means of DIBT removal from aqueous environments. While chemical hydrolysis occurs, it is generally a slower process under typical environmental conditions.
A thorough understanding of these degradation pathways and the factors that influence their rates is crucial for assessing the environmental risk posed by DIBT and for developing effective remediation strategies. The experimental protocols outlined in this guide provide a framework for researchers to investigate the fate of DIBT and to generate the quantitative data needed for robust environmental models and risk assessments. Future research should focus on elucidating the complete degradation pathways under various environmental conditions and identifying novel microbial strains and catalytic systems with enhanced degradation capabilities.
References
- 1. d-nb.info [d-nb.info]
- 2. gregormendelfoundation.com [gregormendelfoundation.com]
- 3. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [researchrepository.ul.ie]
- 9. pure.ul.ie [pure.ul.ie]
- 10. Degradation of dibutyl phthalate (DBP) by UV-254 nm/H2O2 photochemical oxidation: kinetics and influence of various process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Detection of phthalates migration from disposable tablewares to drinking water using hexafluoroisopropanol-induced catanionic surfactant coacervate extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. opus.govst.edu [opus.govst.edu]
- 14. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Toxicological profile of Diisobutyl terephthalate
An In-depth Technical Guide on the Toxicological Profile of Diisobutyl Terephthalate
Introduction
This compound (DIBT) is a chemical compound primarily used as a plasticizer to enhance the flexibility and durability of various plastic and rubber materials. It is an isomer of dibutyl terephthalate (DBT) and is often used as a substitute for other phthalates, such as di-n-butyl phthalate (DBP). Its applications range from automotive parts and wire insulation to adhesives, paints, and coatings.[1] Given its widespread use and potential for human exposure, a thorough understanding of its toxicological profile is essential for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide provides a comprehensive overview of the toxicokinetics, and toxicological endpoints of DIBT, supported by quantitative data, experimental methodologies, and visual diagrams.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to understanding its environmental fate, absorption, and biological activity.
| Property | Value | Reference |
| CAS Number | 18699-48-4 | [2] |
| Molecular Formula | C16H22O4 | [2][3] |
| Molecular Weight | 278.34 g/mol | [2][3] |
| Appearance | Clear, colorless, oily liquid | [1] |
| Boiling Point | 300.1°C at 760 mmHg | [4] |
| Density | 1.05 g/cm³ | [4] |
| Vapor Pressure | 0.00114 mmHg at 25°C | [4] |
| Solubility | Insoluble in water; soluble in many organic solvents | [1] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicokinetics of DIBT are characterized by rapid absorption and metabolism, with limited accumulation in tissues.
-
Absorption and Distribution : DIBT appears to be readily absorbed via the dermal route.[5] Following absorption, it undergoes extensive distribution. A toxicokinetic study in rats showed that after oral and intravenous administration, DIBT has a short half-life and high clearance, indicating rapid removal from the bloodstream.[6]
-
Metabolism : The primary metabolic pathway for DIBT is hydrolysis to its monoester, monoisobutyl phthalate (MIBP).[1][5] This reaction is likely catalyzed by carboxylesterases in the liver.[7] MIBP is the main metabolite, accounting for approximately 70% of the excreted products.[1] MIBP can be further oxidized by cytochrome P450 enzymes to form hydroxylated metabolites such as 2OH-mono-isobutyl phthalate (2OH-MIBP) and 3OH-mono-isobutyl phthalate (3OH-MIBP).[1]
-
Excretion : The primary route of excretion for DIBT metabolites is through the urine, with minor excretion observed via the biliary route.[5] In rats, there is little evidence of accumulation in tissues.[5] Peak concentrations of metabolites in urine are typically observed 2–4 hours after administration.[1]
Metabolic Pathway of this compound
Caption: Metabolic conversion of DIBT to its primary and secondary metabolites for excretion.
Toxicological Profile
Acute Toxicity
DIBT exhibits a low order of acute toxicity via oral and intraperitoneal routes.[5] Insufficient data are available to definitively characterize its acute dermal or inhalation toxicity.[1][8]
| Route | Species | LD50 | Reference |
| Oral | Mouse | 12,800 - 39,520 mg/kg bw | [5] |
| Oral | Rat | 16,000 - 60,320 mg/kg bw | [5] |
| Intraperitoneal | Mouse | 3,990 - 12,800 mg/kg bw | [5] |
| Intraperitoneal | Rat | >1,600 mg/kg bw | [5] |
Irritation and Sensitization
Repeated Dose Toxicity
Subchronic exposure to DIBT has been shown to induce effects on body weight and the liver.[1][8]
| Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference |
| Rat | 4 months | Dietary | 1% in diet | 5% in diet | Decreased body and testes weights, increased liver weights. | [5] |
Genotoxicity
The genotoxic potential of DIBT has not been fully determined.[5] It has shown mixed results in various assays. DIBT was not mutagenic in bacterial mutation assays but did induce DNA damage (single-strand breaks) in an in vitro Comet Assay.[5] Studies on human mucosal cells of the upper aerodigestive tract indicated that DIBT caused significant DNA damage, with a greater impact than DBP.[9][10] There is a lack of in vitro chromosomal aberration, mammalian mutation, and in vivo genotoxicity studies.[5]
| Assay Type | System | Result | Reference |
| Bacterial Mutation Assay | Salmonella typhimurium | Negative | [5][11] |
| Comet Assay (in vitro) | Not specified | Positive (DNA strand breaks) | [5] |
| Comet Assay (in vitro) | Human oropharyngeal mucosa | Positive (DNA damage) | [9][10] |
Carcinogenicity
No carcinogenicity data are available for DIBT.[5] Due to insufficient testing on other phthalates, it is not possible to extrapolate the carcinogenic potential for DIBT.[5]
Reproductive and Developmental Toxicity
There is robust evidence that DIBT is a male reproductive and developmental toxicant.[12] Like other phthalates with C4-C6 side chains, DIBP is known to disrupt the androgen-dependent sexual differentiation in male rats.[13]
-
Male Reproductive Effects : In utero exposure in rats leads to a phenotype known as "phthalate syndrome," characterized by underdevelopment of the male reproductive system, decreased anogenital distance (AGD), retained nipples, and germ cell toxicity.[1] It can also cause hypospadias, cleft prepuce, and undescended testes at higher doses.[13] These effects are linked to decreased androgen production in the testes.[1] Male rats and mice exposed during gestation show decreased testosterone and adverse effects on sperm and testicular histology.[12][14]
-
Developmental Effects : DIBT is embryotoxic and teratogenic at maternally toxic doses.[1][15] Exposure during gestation is associated with increased post-implantation loss, decreased fetal weight, and skeletal malformations such as fused sternebrae and retarded ossification.[12][15]
| Species | Exposure Period | Dose (mg/kg/day) | Key Findings | Reference |
| Rat | Gestation Days 12-21 | ≥ 250 | Reduced anogenital distance (AGD) in male offspring. | [13] |
| Rat | Gestation Days 12-21 | 500, 625 | Delayed puberty, hypospadias, undescended testes, seminiferous tubule degeneration in adult offspring. | [13] |
| Rat | Gestation Days 6-20 | ≥ 500 | Maternal toxicity (reduced weight gain), decreased fetal weight. | [1][15] |
| Rat | Gestation Days 6-20 | ≥ 500 | Increased incidence of undescended testes. | [1][15] |
| Rat | Gestation Days 6-20 | 750, 1000 | Increased resorptions, skeletal malformations (fused sternebrae, supernumerary ribs). | [15] |
Endocrine Disruption
The reproductive and developmental effects of DIBT are primarily attributed to its anti-androgenic activity.[1] By disrupting androgen production and signaling during critical developmental windows, DIBT interferes with the normal development of the male reproductive tract.[1][13] In female rats, it has been shown to increase ovarian aromatase gene expression.[1] Studies in zebrafish also indicate that DIBT can disrupt the hypothalamic-pituitary-thyroid (HPT) axis.[16]
Experimental Protocols
Toxicological assessments of chemicals like DIBT typically follow standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals, to ensure data quality and international acceptance.[17][18]
Protocol: Developmental Toxicity Study (based on OECD TG 414)
-
Test Animals : Young, healthy, nulliparous female rats (e.g., Sprague-Dawley strain) are used. Animals are acclimated to laboratory conditions.
-
Dose Formulation and Administration : DIBT is typically dissolved or suspended in a suitable vehicle (e.g., olive oil).[15] Doses are administered daily by oral gavage to pregnant dams during the period of major organogenesis (e.g., gestation days 6 through 20).[15] At least three dose levels and a concurrent control group (vehicle only) are used.
-
Maternal Observations : Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout gestation.
-
Terminal Examination : Shortly before expected delivery (e.g., gestation day 21), dams are euthanized. The uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Fetal Examinations : All fetuses are weighed and examined for external malformations. A subset of fetuses from each litter is examined for visceral abnormalities, and the remaining fetuses are processed for skeletal examination to assess ossification and identify abnormalities.[15]
-
Endpoints : Key endpoints include maternal body weight gain, reproductive indices (e.g., resorption rate), fetal body weight, and the incidence of external, visceral, and skeletal malformations and variations.[15]
Typical Experimental Workflow for a Toxicity Study
Caption: A generalized workflow for conducting a repeated-dose toxicity study.
Hazard Assessment Framework
The toxicological data gathered are used within a structured risk assessment framework to determine the potential hazard to human health. This process involves identifying adverse effects, determining the dose at which they occur, assessing potential human exposure, and characterizing the overall risk.
Logical Flow of Toxicological Risk Assessment
Caption: The four-step process of chemical risk assessment, from hazard identification to risk characterization.
Conclusion
The toxicological profile of this compound is characterized by low acute toxicity but significant concerns regarding reproductive and developmental effects, particularly in males.[12] Its anti-androgenic activity is the primary mechanism driving these effects, leading to "phthalate syndrome" in animal models exposed in utero.[1] Evidence also points to liver toxicity following repeated exposure.[5] While data on carcinogenicity are lacking and the genotoxicity profile is incomplete, the robust evidence for reproductive and developmental toxicity positions DIBT as a chemical of concern, warranting careful consideration in risk assessment and regulation.[5][12]
References
- 1. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H22O4 | CID 29218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibutyl terephthalate | C16H22O4 | CID 16066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diisobutyl phthalate | C16H22O4 | CID 6782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cpsc.gov [cpsc.gov]
- 9. echemi.com [echemi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diisobutyl phthalate impairs the androgen-dependent reproductive development of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Developmental toxicity and mechanism of dibutyl phthalate and alternative diisobutyl phthalate in the early life stages of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 18. oecd.org [oecd.org]
Unraveling the Metabolic Fate of Diisobutyl Terephthalate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl terephthalate (DIBT) is a plasticizer used in a variety of consumer products. Understanding its metabolic pathways in animal models is crucial for assessing its potential toxicological effects and for extrapolating these findings to human health risk assessments. This technical guide provides an in-depth overview of the current knowledge on DIBT metabolism, focusing on the core metabolic transformations, quantitative data from in vivo studies, and detailed experimental methodologies.
Core Metabolic Pathways
The metabolism of this compound in animal models, primarily studied in rats, proceeds through a series of well-defined enzymatic reactions. The principal pathway involves a two-step hydrolysis followed by oxidative modifications.
Phase I Metabolism: Hydrolysis and Oxidation
The initial and most rapid metabolic step is the hydrolysis of one of the ester linkages of DIBT by carboxylesterases, predominantly in the intestine and liver. This reaction yields the primary metabolite, monoisobutyl terephthalate (MiBP) , and isobutanol.[1] MiBP is the major metabolite detected in plasma and tissues following DIBT exposure.[1]
Subsequent to the formation of MiBP, further oxidative metabolism is likely to occur on the remaining isobutyl side chain. While direct evidence for specific oxidized metabolites of MiBP in animal models is still emerging, studies on the closely related dibutyl phthalate (DBP) have shown the presence of ω- and (ω-1) oxidation products of the monoester in rat urine. This suggests that MiBP likely undergoes hydroxylation to form mono(hydroxy-isobutyl) terephthalate (MHiBP) and further oxidation to mono(carboxy-propyl) terephthalate (MCPP) .
Phase II Metabolism: Conjugation
While not extensively detailed for DIBT in the available literature, it is anticipated that the generated metabolites, particularly MiBP and its oxidized derivatives, can undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.
Quantitative Metabolic Data
The following tables summarize the available quantitative data on the toxicokinetics of DIBT and its primary metabolite MiBP in rats.
Table 1: Toxicokinetic Parameters of DIBT and MiBP in Male Sprague-Dawley Rats after a Single Intravenous Dose of 10 mg/kg DIBT
| Parameter | DIBT | MiBP |
| T1/2 (h) | 0.23 ± 0.03 | 1.84 ± 0.21 |
| Cmax (μg/L) | 135.4 ± 25.1 | 487.6 ± 54.9 |
| AUC0-t (μg·h/L) | 45.7 ± 8.2 | 1256.3 ± 189.5 |
| CL (L/h/kg) | 218.8 ± 35.4 | - |
| Vss (L/kg) | 49.8 ± 9.7 | - |
Data extracted from Lee et al., 2020. T1/2: Half-life; Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; CL: Clearance; Vss: Volume of distribution at steady state.
Table 2: Toxicokinetic Parameters of DIBT and MiBP in Male Sprague-Dawley Rats after a Single Oral Dose of 100 mg/kg DIBT
| Parameter | DIBT | MiBP |
| T1/2 (h) | 0.31 ± 0.04 | 2.11 ± 0.25 |
| Cmax (μg/L) | 21.7 ± 4.5 | 1875.4 ± 312.8 |
| Tmax (h) | 0.25 | 0.5 |
| AUC0-t (μg·h/L) | 15.9 ± 3.1 | 5432.1 ± 987.6 |
Data extracted from Lee et al., 2020. Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
This section details the methodologies employed in key studies investigating the metabolism of DIBT in animal models.
In Vivo Metabolism Study in Rats
Objective: To determine the toxicokinetics and major metabolites of DIBT following intravenous and oral administration in rats.
Animal Model: Male Sprague-Dawley rats.
Dosing:
-
Intravenous (IV): A single dose of DIBT (e.g., 10 mg/kg body weight) is administered via the tail vein. The vehicle is typically a mixture of ethanol, polyethylene glycol, and saline.
-
Oral (PO): A single dose of DIBT (e.g., 100 mg/kg body weight) is administered by oral gavage. Corn oil is a common vehicle.
Sample Collection:
-
Blood: Blood samples are collected from the jugular vein at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation.
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 48 hours).
Sample Preparation and Analysis:
-
Plasma: Plasma samples are deproteinized with a solvent like acetonitrile.
-
Urine: Urine samples are often diluted with a suitable buffer.
-
Feces: Fecal samples are homogenized, and metabolites are extracted using an appropriate solvent.
-
Analytical Method: The concentrations of DIBT and its metabolites (primarily MiBP) in the prepared samples are determined using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).[1]
-
Chromatographic Separation: A C18 column is typically used with a gradient elution of mobile phases such as water with formic acid and acetonitrile.
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte.
-
Visualizations
Metabolic Pathway of this compound
References
In-Depth Technical Guide: Initial Purity Analysis of Commercial Diisobutyl Terephthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for conducting an initial purity analysis of commercial-grade Diisobutyl terephthalate (DIBT). The focus is on identifying and quantifying the main component and potential process-related impurities. This guide is intended to assist researchers, scientists, and drug development professionals in establishing a robust quality control framework for DIBT.
Introduction to this compound and Potential Impurities
This compound is a chemical compound used in various industrial applications. For its use in sensitive applications such as in materials related to drug development, a thorough understanding of its purity profile is crucial. Commercial DIBT is typically synthesized through the esterification of terephthalic acid with isobutanol.[1] Based on this synthesis route, the primary impurities expected in the final product are:
-
Residual Starting Materials:
-
Terephthalic Acid
-
Isobutanol
-
-
Reaction Intermediate:
-
Monoisobutyl Terephthalate (MIBT)
-
A typical purity specification for commercial-grade this compound is around 97%, though higher purities can be achieved.
Analytical Methodologies for Purity Assessment
A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity analysis of DIBT. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for separation and quantification, often coupled with mass spectrometry (MS) for definitive identification.
Quantitative Data Summary
The following tables summarize the expected purity of this compound and its potential impurities, along with the primary analytical techniques for their determination.
Table 1: Purity Specification for Commercial this compound
| Compound | Typical Purity (%) | Analytical Technique |
| This compound | ≥ 97.0 | GC-FID, HPLC-UV |
Table 2: Common Impurities in Commercial this compound
| Impurity | Typical Concentration Range | Analytical Technique |
| Terephthalic Acid | < 1.0% | HPLC-UV |
| Isobutanol | < 0.5% | Headspace GC-FID |
| Monoisobutyl Terephthalate | < 2.0% | HPLC-UV, GC-MS |
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below. These methods are based on established analytical procedures for phthalates and terephthalates and should be validated in the user's laboratory for their specific application.[2][3][4]
Gas Chromatography-Flame Ionization Detection (GC-FID) for Assay of this compound
This method is suitable for determining the purity (assay) of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Solvent: Dichloromethane or a suitable organic solvent, HPLC grade or higher.
Procedure:
-
Standard Preparation: Accurately weigh about 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent to obtain a concentration of approximately 1 mg/mL.
-
Sample Preparation: Accurately weigh about 100 mg of the commercial this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent.
-
Chromatographic Conditions:
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/minute.
-
Hold at 280 °C for 10 minutes.
-
-
-
Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram (area percent method).
High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling
This method is suitable for the determination of non-volatile impurities such as Terephthalic Acid and Monoisobutyl Terephthalate.[4]
Instrumentation:
-
HPLC system with a UV detector and a gradient pump.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Reference standards for Terephthalic Acid and Monoisobutyl Terephthalate.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Procedure:
-
Standard Preparation: Prepare a mixed standard solution containing Terephthalic Acid and Monoisobutyl Terephthalate at a concentration of approximately 0.01 mg/mL each in the diluent.
-
Sample Preparation: Accurately weigh about 100 mg of the commercial this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Identify and quantify the impurities in the sample by comparing their peak areas and retention times with those of the standards.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the initial purity analysis of commercial this compound.
Caption: Overall workflow for the purity analysis of commercial DIBT.
Caption: Step-by-step workflow for the GC-FID assay method.
Caption: Step-by-step workflow for the HPLC-UV impurity profiling method.
References
- 1. Terephthalic acid, diisobutyl ester | SIELC Technologies [sielc.com]
- 2. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. Separation of Terephthalic acid, diisobutyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols: Diisobutyl Terephthalate in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl terephthalate (DIBT) is a non-phthalate plasticizer belonging to the terephthalate ester family. It is gaining attention in the polymer industry as a substitute for traditional phthalate plasticizers due to a more favorable toxicological profile. DIBT is a high-solvating plasticizer, particularly effective with polar polymers like polyvinyl chloride (PVC). Its primary function is to increase the flexibility, workability, and durability of polymeric materials by embedding itself between the polymer chains, thereby reducing intermolecular forces and increasing chain mobility. This results in a lower glass transition temperature (Tg), enhanced elongation, and improved processability.
While specific quantitative data for this compound is not extensively available in publicly accessible literature, its properties and performance are noted to be very similar to its close structural analogue, Dibutyl terephthalate (DBT). The data and protocols presented herein for DBT can therefore serve as a strong predictive framework for the application of DIBT.
Key Applications in Polymer Science
This compound and its analogues are utilized in a variety of polymer applications:
-
Flexible PVC formulations: DIBT is a highly effective plasticizer for PVC, used in applications such as flooring, wall coverings, and automotive interiors. It imparts good low-temperature flexibility and results in low-viscosity plastisols, which are beneficial for processing.
-
Adhesives and Sealants: In adhesive and sealant formulations, DIBT enhances elasticity and improves adhesion to various substrates.
-
Coatings and Inks: It acts as a coalescing agent in paints and coatings, improving film formation and flexibility of the cured film.
-
Biodegradable Polymers: DIBT can be used to plasticize biodegradable polymers like polylactic acid (PLA), reducing their inherent brittleness and improving their suitability for applications such as flexible packaging.
Data Presentation: Performance of Terephthalate Plasticizers
The following tables summarize the typical effects of Dibutyl terephthalate (DBT), a close analogue of DIBT, on the properties of Polyvinyl Chloride (PVC) and Polylactic Acid (PLA). This data provides an expected performance profile when using DIBT.
Table 1: Typical Mechanical Properties of Plasticized PVC (60 phr Plasticizer)
| Property | Unplasticized PVC | PVC + Dibutyl Terephthalate (DBT) |
| Tensile Strength (MPa) | ~ 45 | ~ 20 |
| Elongation at Break (%) | < 10 | ~ 350 |
| Shore A Hardness | > 100 | ~ 85 |
| Glass Transition Temp. (°C) | ~ 80 | ~ 25 |
Table 2: Typical Mechanical Properties of Plasticized PLA
| Property | Neat PLA | PLA + 15% Dibutyl Terephthalate (DBT) |
| Tensile Strength (MPa) | ~ 60 | ~ 40 |
| Elongation at Break (%) | ~ 5 | ~ 150 |
| Glass Transition Temp. (°C) | ~ 60 | ~ 45 |
Mandatory Visualizations
Logical Relationship: Plasticization Mechanism
Caption: Mechanism of polymer plasticization by this compound (DIBT).
Experimental Workflow: Preparation and Evaluation of Plasticized PVC
Caption: Experimental workflow for preparing and testing DIBT-plasticized PVC.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of polymer films plasticized with terephthalate esters like DIBT.
Protocol 1: Preparation of Plasticized PVC Films
Objective: To prepare flexible PVC films with varying concentrations of DIBT for mechanical and thermal analysis.
Materials:
-
Polyvinyl Chloride (PVC) resin (e.g., K-value 67)
-
This compound (DIBT)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Epoxidized soybean oil (as a co-stabilizer)
-
High-speed mixer
-
Two-roll mill with heating capabilities
-
Hydraulic compression molder with heating and cooling
-
Teflon sheets
Procedure:
-
Formulation: Prepare different formulations with varying DIBT content (e.g., 40, 50, 60 parts per hundred of resin - phr). A typical formulation would be:
-
PVC: 100 parts
-
DIBT: 40-60 parts
-
Thermal Stabilizer: 2 parts
-
Epoxidized Soybean Oil: 3 parts
-
-
Dry Blending: Weigh the components and transfer them to a high-speed mixer. Mix at a low speed until a homogeneous dry blend is obtained.
-
Melt Compounding:
-
Preheat the two-roll mill to 160-170°C.
-
Add the dry blend to the rolls and allow it to melt and form a continuous sheet.
-
Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure homogeneous mixing.
-
-
Sheet Formation:
-
Remove the compounded PVC sheet from the mill.
-
Cut the sheet into smaller pieces suitable for the compression molding frame.
-
-
Compression Molding:
-
Place the PVC pieces into a picture-frame mold of desired thickness (e.g., 1 mm) between two Teflon sheets and metal plates.
-
Preheat the compression molder to
-
Application Notes: Diisobutyl Terephthalate (DIBT) as a Non-Phthalate Plasticizer in PVC Formulations
Introduction
Diisobutyl terephthalate (DIBT) is a non-phthalate plasticizer belonging to the terephthalate ester family. It serves as a viable alternative to traditional ortho-phthalate plasticizers, such as Di-n-butyl phthalate (DBP) and Diisobutyl phthalate (DIBP), which face increasing regulatory scrutiny.[1] In polyvinyl chloride (PVC) formulations, plasticizers are essential additives that increase flexibility, workability, and durability by reducing the intermolecular forces between polymer chains.[2][3] DIBT enhances the properties of PVC by inserting itself between the polymer chains, which disrupts strong intermolecular forces and transforms the otherwise rigid and brittle material into a flexible one.[4] This document provides detailed application notes and experimental protocols for researchers and scientists evaluating DIBT in PVC formulations.
Mechanism of Action
Pure PVC is a rigid polymer due to strong dipole-dipole interactions between the carbon-chlorine bonds of adjacent polymer chains.[5] Plasticizers, such as DIBT, are high-boiling point organic esters that, when added to PVC, position themselves between the polymer chains.[4] This spacing increases the "free volume" within the polymer matrix, allowing the long polymer chains to slide past one another more easily.[6][7] The result is a significant reduction in the glass transition temperature (Tg) of the material, changing it from a rigid solid to a soft, flexible material at room temperature.[3]
References
- 1. Changes in chemical regulations driving research into new PVC formulations, window profile manufacturing [plastemart.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Diisobutyl Phthalate | Alchemist Plasticizer [alchemist-plasticizer.com]
- 4. bastone-plastics.com [bastone-plastics.com]
- 5. scispace.com [scispace.com]
- 6. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Diisobutyl Terephthalate (DIBT) by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Diisobutyl terephthalate (DIBT) is a plasticizer used in the manufacturing of various polymers to enhance their flexibility and durability. As a structural isomer of Diisobutyl phthalate (DIBP), which is regulated in many consumer products due to potential health concerns, the accurate identification and quantification of DIBT are crucial for quality control, safety assessment, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust, sensitive, and selective method for the analysis of DIBT in diverse sample matrices.[1][2] This application note provides a detailed protocol for the determination of DIBT using GC-MS, including sample preparation for both solid and liquid matrices, instrument parameters, and data analysis guidelines.
Experimental Protocols
Two primary sample preparation protocols are presented below: one for solid polymer matrices and one for aqueous liquid samples.
Protocol 1: DIBT Extraction from Solid Polymer Matrices (e.g., Plastics, Toys)
This protocol is adapted from established methods for extracting plasticizers from polymeric materials.[3][4]
1. Sample Preparation:
-
Accurately weigh approximately 1.0 g of the solid sample, cut into small pieces (< 2 mm), into a clean glass vial.
-
Add 10 mL of tetrahydrofuran (THF) or dichloromethane (DCM) to the vial.
-
If available, add an appropriate internal standard (e.g., Benzyl Benzoate) to the solvent before addition.
-
Cap the vial tightly with a PTFE-lined cap.
2. Extraction:
-
Place the vial in an ultrasonic water bath.
-
Sonicate for 30-60 minutes at room temperature to facilitate the dissolution of the polymer and extraction of DIBT.[3]
3. Sample Cleanup:
-
After extraction, if polymer residue remains, allow the solution to settle.
-
Carefully transfer an aliquot of the supernatant (extract) into a new glass vial.
-
Filter the extract using a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
The sample is now ready for GC-MS analysis. If the expected concentration is high, dilute the extract with the extraction solvent as necessary.
Protocol 2: DIBT Extraction from Aqueous Samples (e.g., Beverages, Water)
This protocol utilizes liquid-liquid extraction (LLE) to isolate DIBT from a liquid matrix.[5]
1. Sample Preparation:
-
Measure 10 mL of the liquid sample into a glass separatory funnel.
-
Add an appropriate internal standard (e.g., Benzyl Benzoate).
-
Add 10 mL of a suitable extraction solvent, such as dichloromethane or hexane.
2. Extraction:
-
Stopper the separatory funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Allow the layers to separate completely. The organic solvent layer (bottom layer for dichloromethane) will contain the extracted DIBT.
3. Sample Concentration and Reconstitution:
-
Drain the organic layer into a clean glass tube.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen gas at ambient temperature.
-
Reconstitute the residue in 1.0 mL of hexane or isooctane.
-
Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of DIBT. A non-polar 5% phenyl-methylpolysiloxane column is standard for phthalate and terephthalate analysis due to its excellent resolving power and thermal stability.[2][4]
Data Presentation: Instrument Conditions
| Parameter | Setting |
| GC System | Agilent 8890 GC (or equivalent) |
| Mass Spectrometer | Agilent 5977 MSD (or equivalent) |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (recommended for trace analysis) |
| Oven Program | - Initial Temperature: 100 °C, hold for 1 min - Ramp 1: 15 °C/min to 280 °C - Ramp 2: 20 °C/min to 310 °C, hold for 5 min |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation: SIM Parameters for DIBT Quantification
For quantitative analysis, Selected Ion Monitoring (SIM) mode provides higher sensitivity and selectivity. The ions below are proposed based on the structure of DIBT (Molecular Weight: 278.34 g/mol ).[6] The ion m/z 149 is a characteristic fragment for many phthalate and terephthalate esters.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound (DIBT) | To be determined | 149 | 223, 57, 278 |
| Benzyl Benzoate (IS) | To be determined | 105 | 91, 212 |
Note: Retention times must be confirmed experimentally using a certified standard of DIBT.
Data Presentation: Method Performance Characteristics (Typical)
The following data represent typical performance characteristics for GC-MS analysis of phthalate-type compounds and should be established during method validation.[3]
| Parameter | Typical Value |
| Calibration Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for DIBT analysis by GC-MS.
References
- 1. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound | C16H22O4 | CID 29218 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Detection of Diisobutyl Terephthalate (DIBT) in Environmental Samples
Introduction
Diisobutyl terephthalate (DIBT) is a plasticizer used in the manufacturing of various polymers to enhance their flexibility and durability. As an isomer of Di-n-butyl phthalate (DBP), it is found in a wide range of consumer products, leading to its release and distribution in the environment. Due to concerns over its potential endocrine-disrupting effects and persistence, robust and sensitive analytical methods are crucial for monitoring its presence in environmental matrices such as water, soil, and sediment.[1][2] This document provides detailed protocols and performance data for the analysis of DIBT using modern chromatographic techniques.
Quantitative Data Summary
The performance of analytical methods is critical for accurate quantification. The following tables summarize key performance metrics for phthalate analysis, including DIBT and its closely related isomer DBP, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Method Performance Characteristics for Phthalate Analysis
| Analyte | Method | Sample Matrix | Recovery (%) | LOD | LOQ | Linearity (R²) | Reference |
| Di-n-butyl phthalate (DBP) | SPE-GC-FID | Water | 97 - 109% | - | - | >0.99 | [3] |
| Di-n-butyl phthalate (DBP) | SPE-GC-FID | Landfill Leachate | 85 - 101% | - | - | >0.99 | [3] |
| Di-n-butyl phthalate (DBP) | GC-MS | Hexane | 95.8 - 102.4% | 0.3 ng/mL | 1 ng/mL | - | [1] |
| Phthalates (general) | SPME-GC-MS/MS | Bottled Water | - | 0.3 - 2.6 ng/mL | - | - | [4] |
| Phthalates (general) | LC-MS/MS | Distilled Beverages | - | - | <1 - 5 µg/L | >0.99 | |
| Bisphenol A (related compound) | LC-MS/MS | PET Polymer | 89 - 107% | 1.0 ng/g | 3.3 ng/g | - | [5] |
Note: Data for DBP is often used as a proxy for DIBT due to their structural similarity and co-analysis in many methods.
Table 2: Reported Concentrations of DBP/DIBT in Environmental Samples
| Analyte | Sample Matrix | Concentration Range | Location | Reference |
| Di-n-butyl phthalate | Landfill Leachate | 67 µg/L | Poland | [3] |
| Di-n-butyl phthalate | Surface Water | <1.0 - 7.2 µg/L | Alberta, Canada | [6] |
| Di-n-butyl phthalate | Groundwater | <1.0 - 1.0 µg/L | Alberta, Canada | [6] |
| Di-n-butyl phthalate | Urban Soil | <0.1 - 1.4 mg/kg | Ontario, Canada | [6] |
| Di-n-butyl phthalate | River Sediment | 0.07 - 0.45 mg/kg (d.w.) | British Columbia, Canada | [6] |
| Diisobutyl phthalate (DiBP) | Bottled Water | 6.3 - 112.2 ng/mL (total phthalates) | N/A | [4] |
| Di-n-butyl phthalate | PET Bottled Water | 0.19 - 0.98 µg/L | Beijing, China | [7] |
Experimental Protocols
Accurate analysis requires meticulous sample preparation and standardized instrument operation.[8] Because phthalates are pervasive in laboratory environments, rigorous control measures, such as pre-washing glassware with purified solvents and baking at high temperatures, are necessary to prevent sample contamination.[9]
Protocol 1: Analysis of DIBT in Water by Solid-Phase Extraction (SPE) and GC-MS
This protocol details the extraction and quantification of DIBT from water samples, adapted from established methods for phthalate analysis.[3][10]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
a. Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 6 mL, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
b. Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
c. Cartridge Washing: After loading the sample, wash the cartridge with 5 mL of a methanol/water solution (40:60, v/v) to remove interferences.
-
d. Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
e. Elution: Elute the trapped analytes by passing 10 mL of ethyl acetate through the cartridge.
-
f. Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard (e.g., Benzyl benzoate) before GC-MS analysis.[3]
2. Instrumental Analysis: GC-MS
-
Gas Chromatograph (GC): Agilent 7890A or equivalent.
-
Mass Spectrometer (MS): Agilent 7000 Triple Quadrupole MS or equivalent.[1]
-
Column: 5% phenyl-methyl silicone bonded-phase fused-silica capillary column (e.g., DB-5MS, Rtx-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1][11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 220 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for DIBT/DBP: m/z 149 (characteristic fragment for phthalates).[12]
-
Qualifier Ions: e.g., m/z 223, 279.
-
Protocol 2: Analysis of DIBT in Soil & Sediment by Ultrasonic Extraction and LC-MS/MS
This protocol is designed for solid matrices and employs ultrasonic-assisted extraction followed by highly sensitive LC-MS/MS detection.[13]
1. Sample Preparation: Ultrasonic-Assisted Extraction
-
a. Sample Preparation: Air-dry the soil or sediment sample and sieve to <2 mm to ensure homogeneity.
-
b. Extraction:
-
Weigh 5 g of the dried sample into a glass centrifuge tube.
-
Add 10 mL of a 1:1 mixture of acetone and hexane.
-
Spike with a surrogate standard (e.g., DBP-d4) for recovery correction.[1]
-
Vortex for 1 min, then place in an ultrasonic bath for 15 minutes.
-
-
c. Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
d. Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
e. Re-extraction: Repeat the extraction (steps b-d) two more times, combining the supernatants.
-
f. Cleanup & Concentration: Concentrate the combined extract to approximately 1 mL using a rotary evaporator or nitrogen stream. The extract can be further cleaned using a silica SPE cartridge if high levels of organic matter are present.[14] Finally, bring the volume to 1 mL with mobile phase solvent for LC-MS/MS analysis.
2. Instrumental Analysis: LC-MS/MS
-
Liquid Chromatograph (LC): Agilent 1290 Infinity Series or equivalent.[15]
-
Mass Spectrometer (MS): Agilent 6460 Triple Quadrupole LC/MS or equivalent.[15]
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water.
-
B: Methanol.
-
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for DIBT: Precursor Ion [M+H]⁺ → Product Ion (specific transitions to be determined by direct infusion of a DIBT standard).
-
Visualized Workflows
The following diagrams illustrate the analytical workflows for detecting DIBT in environmental samples.
Caption: Workflow for DIBT analysis in water samples.
Caption: Workflow for DIBT analysis in soil/sediment samples.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]
- 4. Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry | مواقع أعضاء هيئة التدريس [faculty.ksu.edu.sa]
- 5. Development and validation of a LC-MS/MS method for the analysis of bisphenol a in polyethylene terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. canada.ca [canada.ca]
- 7. mdpi.com [mdpi.com]
- 8. New trends in sample preparation techniques for environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Diisobutyl Terephthalate
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diisobutyl terephthalate (DIBT) is a plasticizer used in a variety of applications, including pharmaceutical packaging and medical devices. Due to its potential for migration into drug products and subsequent human exposure, a robust and reliable analytical method for its quantification is essential. This document provides a detailed application note and protocol for the quantification of DIBT using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is suitable for the determination of DIBT in various matrices, including pharmaceutical formulations and packaging materials.
The described method is based on established principles of reversed-phase chromatography, offering excellent selectivity and sensitivity for DIBT. While specific validation data for this compound is not extensively published, this protocol leverages validation parameters from its close structural and chemical analog, Di-n-butyl phthalate (DBP), to provide a reliable framework for quantification.[1][2][3]
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase (a mixture of acetonitrile and water). DIBT, being a relatively non-polar compound, is retained on the column and then eluted by the organic component of the mobile phase. Detection is achieved using a UV detector at a wavelength where DIBT exhibits strong absorbance, typically around 228 nm.[4] Quantification is performed by comparing the peak area of DIBT in the sample to that of a known standard.
Experimental Protocols
Materials and Reagents
-
This compound (DIBT) reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
0.45 µm syringe filters (PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 228 nm |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition can be adjusted to optimize the separation depending on the sample matrix. For mass spectrometry (MS) compatible methods, phosphoric acid should be replaced with 0.1% formic acid.[4]
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of DIBT reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix. Below are general guidelines for solid and liquid samples.
3.4.1. Solid Samples (e.g., Pharmaceutical Packaging, Polymers)
-
Extraction: Accurately weigh a representative portion of the solid sample (e.g., 1 g) and cut it into small pieces.
-
Transfer the sample to a suitable extraction vessel.
-
Add a known volume of a suitable extraction solvent (e.g., 50 mL of methanol or a mixture of tetrahydrofuran (THF) and methanol).[5]
-
Extract the DIBT from the sample using a suitable technique such as sonication for 30 minutes or Soxhlet extraction for several hours.
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to bring the DIBT concentration within the calibration range.
3.4.2. Liquid Samples (e.g., Pharmaceutical Formulations)
-
Dilution: For clear liquid samples, a simple "dilute and shoot" approach is often sufficient.
-
Pipette a known volume of the liquid sample into a volumetric flask.
-
Dilute to a suitable volume with the mobile phase to ensure the DIBT concentration is within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters (Based on Di-n-butyl Phthalate Data)
The following table summarizes the expected performance characteristics of the HPLC method for DIBT, based on validation data for the closely related compound, Di-n-butyl phthalate (DBP).[1][6]
Table 2: Method Validation Summary
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.08 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.54 µg/mL | [5] |
| Accuracy (Recovery) | 90 - 110% | [6] |
| Precision (RSD) | < 5% | [6] |
Data Presentation and Analysis
The concentration of DIBT in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.
Table 3: Example Calibration Data for DIBT
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50 |
| 5 | 255 |
| 10 | 510 |
| 25 | 1275 |
| 50 | 2550 |
| 100 | 5100 |
Visualizations
The following diagrams illustrate the experimental workflow for DIBT quantification.
Caption: Experimental workflow for DIBT quantification.
Caption: Logical relationships in the DIBT analysis method.
References
- 1. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Terephthalic acid, diisobutyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. opus.govst.edu [opus.govst.edu]
Application Notes and Protocols: Diisobutyl Terephthalate in Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
As of the current date, there is a notable lack of specific published data on the use of diisobutyl terephthalate (DIBT) as a plasticizer for biodegradable polymers such as polylactic acid (PLA), polyhydroxyalkanoates (PHAs), and poly(butylene succinate) (PBS). The following application notes and protocols are therefore intended as a comprehensive guide for the evaluation of DIBT in these applications. The information and data presented are based on analogous terephthalate and isobutyl-containing plasticizers, as well as established principles of polymer science, to provide a predictive framework and a basis for experimental design.
Introduction to this compound (DIBT) as a Potential Plasticizer
This compound (DIBT) is a diester of isobutanol and terephthalic acid. While its primary documented use is as a plasticizer for non-biodegradable polymers like polyvinyl chloride (PVC), its chemical structure suggests potential applicability in the field of biodegradable polymers. The introduction of a plasticizer into a biodegradable polymer matrix is a common strategy to enhance flexibility, reduce brittleness, and improve processability, which are often limitations for materials like PLA.
The core principle of plasticization involves the insertion of small molecules (plasticizers) between polymer chains, which increases intermolecular spacing and reduces intermolecular forces. This leads to a lower glass transition temperature (Tg), resulting in a more flexible and ductile material at ambient temperatures. For drug development professionals, the choice of plasticizer is critical as it can influence the drug release kinetics from a polymer matrix.
Potential Applications in Biodegradable Polymers
The incorporation of DIBT into biodegradable polymers could be beneficial for a range of applications, including:
-
Flexible Packaging: Improving the flexibility and tear resistance of biodegradable films for food and non-food packaging.
-
Biomedical Devices: Enhancing the mechanical properties of materials used for sutures, stents, and other implantable devices to better match the properties of biological tissues.
-
Drug Delivery Systems: Modulating the drug release profile from biodegradable polymer matrices by altering the polymer's physical properties and degradation rate.
-
3D Printing Filaments: Improving the flexibility and reducing the brittleness of biodegradable filaments for fused deposition modeling (FDM).
Predicted Effects of DIBT on Biodegradable Polymer Properties
Based on the behavior of analogous plasticizers, the following effects of DIBT on biodegradable polymers can be anticipated. It is crucial to experimentally verify these predictions.
Data Presentation: Predicted Effects of DIBT on Polymer Properties
The following tables summarize the expected trends when DIBT is incorporated into biodegradable polymers. The quantitative values are hypothetical and should be determined experimentally.
Table 1: Predicted Effect of DIBT on Thermal Properties of PLA
| DIBT Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Cold Crystallization Temperature (Tcc) (°C) |
| 0 | ~60 | ~175 | ~110 |
| 5 | ↓ | ~173 | ↓ |
| 10 | ↓↓ | ~170 | ↓↓ |
| 15 | ↓↓↓ | ~168 | ↓↓↓ |
| 20 | ↓↓↓↓ | ~165 | ↓↓↓↓ |
Arrow indicates the predicted direction of change.
Table 2: Predicted Effect of DIBT on Mechanical Properties of PLA
| DIBT Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 | ~60 | ~5 | ~3.5 |
| 5 | ↓ | ↑ | ↓ |
| 10 | ↓↓ | ↑↑ | ↓↓ |
| 15 | ↓↓↓ | ↑↑↑ | ↓↓↓ |
| 20 | ↓↓↓↓ | ↑↑↑↑ | ↓↓↓↓ |
Arrow indicates the predicted direction of change.
Table 3: Predicted Effect of DIBT on Biodegradation Rate of PLA
| DIBT Concentration (wt%) | Biodegradation Rate (e.g., % mass loss over time) |
| 0 | Baseline |
| 5 | ↑ |
| 10 | ↑↑ |
| 15 | ↑↑↑ |
| 20 | ↑↑↑↑ |
Arrow indicates the predicted direction of change. The actual effect will depend on the biodegradability of DIBT itself.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of biodegradable polymers plasticized with DIBT.
Protocol for Preparation of Plasticized Polymer Films (Melt Blending)
Objective: To prepare homogenous blends of a biodegradable polymer (e.g., PLA) and DIBT.
Materials:
-
Biodegradable polymer pellets (e.g., PLA, PHA, or PBS), dried.
-
This compound (DIBT).
-
Internal mixer (e.g., Brabender or Haake).
-
Heated press.
-
Vacuum oven.
Procedure:
-
Drying: Dry the polymer pellets in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80°C for PLA) for at least 4 hours to remove moisture.
-
Melt Blending:
-
Preheat the internal mixer to a temperature above the melting point of the polymer (e.g., 180-190°C for PLA).
-
Add the dried polymer pellets to the mixer and allow them to melt and homogenize.
-
Slowly add the desired weight percentage of DIBT to the molten polymer.
-
Continue mixing for 5-10 minutes to ensure uniform distribution.
-
-
Film Pressing:
-
Quickly remove the molten blend from the mixer.
-
Place the blend between two preheated plates of a hydraulic press.
-
Apply pressure (e.g., 10 MPa) for 2-5 minutes to form a film of desired thickness.
-
Cool the film to room temperature under pressure.
-
-
Conditioning: Store the prepared films in a desiccator for at least 48 hours before characterization.
Protocol for Characterization of Plasticized Polymer Films
4.2.1. Thermal Properties (Differential Scanning Calorimetry - DSC)
Objective: To determine the effect of DIBT on the glass transition temperature (Tg), melting temperature (Tm), and cold crystallization temperature (Tcc) of the polymer.
Procedure:
-
Seal 5-10 mg of the plasticized film in an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a heating rate of 10°C/min.
-
Hold at this temperature for 2 minutes to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -50°C) at a rate of 10°C/min.
-
Reheat the sample to the high temperature at a rate of 10°C/min.
-
Analyze the second heating scan to determine Tg, Tm, and Tcc.
4.2.2. Mechanical Properties (Tensile Testing)
Objective: To evaluate the effect of DIBT on the tensile strength, elongation at break, and Young's modulus of the polymer.
Procedure:
-
Cut dumbbell-shaped specimens from the plasticized films according to ASTM D638 standard.
-
Measure the dimensions of the specimens.
-
Conduct tensile testing using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).
-
Record the load-displacement data and calculate the tensile properties.
-
Test at least five specimens for each formulation and report the average values.
4.2.3. Biodegradation Testing (Aerobic Composting Conditions)
Objective: To assess the effect of DIBT on the biodegradability of the polymer.
Procedure (based on ISO 14855 / ASTM D5338):
-
Prepare a composting environment with controlled temperature (e.g., 58°C), aeration, and moisture.
-
Mix a known amount of the powdered or finely cut plasticized film with mature compost.
-
Monitor the evolution of carbon dioxide (CO2) over time using a respirometry system.
-
The percentage of biodegradation is calculated as the ratio of the cumulative CO2 produced by the sample to the theoretical maximum CO2 production based on its elemental composition.
-
Continue the test until the rate of CO2 evolution plateaus.
Visualizations
Logical Relationship: Effect of DIBT on Polymer Properties
Caption: Logical flow of DIBT's effect on biodegradable polymer properties.
Experimental Workflow: Evaluation of DIBT as a Plasticizer
Caption: Experimental workflow for evaluating DIBT in biodegradable polymers.
Conclusion
While direct experimental data for the application of this compound in biodegradable polymers is currently unavailable, the theoretical framework and experimental protocols provided herein offer a solid foundation for researchers to explore its potential. Based on the behavior of analogous plasticizers, DIBT is predicted to be an effective plasticizer for polymers like PLA, leading to increased flexibility and processability. However, thorough experimental validation is essential to determine its precise effects on thermal, mechanical, and biodegradation properties, as well as to assess its suitability for specific applications in packaging, biomedical devices, and drug delivery. Careful consideration of potential plasticizer migration and its toxicological profile will also be critical for applications in regulated industries.
Application Notes and Protocols: Experimental Protocol for Testing the Plasticizing Efficiency of Diisobutyl Terephthalate
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the plasticizing efficiency of Diisobutyl terephthalate (DIBT) in a polymer matrix, such as Polyvinyl Chloride (PVC).
Introduction
Plasticizers are additives that increase the flexibility, workability, and distensibility of a material. This compound (DIBT) is a plasticizer used to soften polymers, primarily PVC.[1][2] Evaluating its efficiency is crucial for optimizing material properties for various applications. This protocol outlines standard test methods to quantify the effect of DIBT on the mechanical and thermal properties of a polymer. The key performance indicators of plasticizer efficiency include a reduction in hardness, an increase in elongation, a decrease in tensile modulus, and a lowering of the glass transition temperature (Tg).[3][4]
Experimental Design and Sample Preparation
The first step is to prepare polymer sheets with varying concentrations of DIBT. A control sample without any plasticizer must also be prepared for baseline comparison.
2.1 Materials
-
Polymer Resin (e.g., PVC suspension resin)
-
This compound (DIBT)
-
Thermal Stabilizer (e.g., a mixed metal stabilizer to prevent thermal degradation of PVC during processing)
-
Processing Aid (optional, to improve melt flow)
2.2 Formulation
The following formulations are suggested for evaluating the plasticizing efficiency of DIBT. The parts are by weight (phr: parts per hundred parts of resin).
| Component | Control (phr) | Formulation 1 (phr) | Formulation 2 (phr) | Formulation 3 (phr) |
| PVC Resin | 100 | 100 | 100 | 100 |
| Thermal Stabilizer | 2 | 2 | 2 | 2 |
| DIBT | 0 | 20 | 40 | 60 |
2.3 Sample Preparation Protocol
-
Blending: Dry blend the PVC resin and thermal stabilizer in a high-speed mixer. For the plasticized samples, slowly add the pre-weighed this compound to the blend while mixing until a homogeneous dry powder is obtained.
-
Milling: Transfer the blend to a two-roll mill heated to a temperature suitable for PVC processing (typically 160-170°C). Masticate the material until a uniform sheet is formed. This process typically takes 5-10 minutes.
-
Compression Molding: Cut the milled sheets into smaller pieces and place them in a picture-frame mold. Press the material in a hydraulic press at a temperature of 170-180°C and a pressure of approximately 10 MPa for 5-10 minutes.
-
Cooling: Cool the mold under pressure to about 40°C before removing the plasticized sheet.
-
Specimen Cutting: Cut the molded sheets into standardized specimen shapes and sizes as required by the specific ASTM test methods described below.
-
Conditioning: Condition all test specimens at a standard laboratory temperature of 23 ± 2 °C and a relative humidity of 50 ± 5 % for at least 40 hours before testing, as specified in standards like ASTM D618.[5]
References
Troubleshooting & Optimization
Diisobutyl terephthalate degradation and stability issues
Diisobutyl Terephthalate (DIBT) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound (DIBT). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIBT) and what are its basic properties?
A1: this compound (DIBT) is the diester of terephthalic acid and isobutanol. It belongs to the terephthalate class of compounds, which are benzene-1,4-dicarboxylates. It should not be confused with its isomer, Diisobutyl Phthalate (DIBP), which is a benzene-1,2-dicarboxylate. DIBT is used as a plasticizer.[1] Key physicochemical properties are summarized in the table below.
Q2: What are the primary degradation pathways for DIBT?
A2: The primary and most anticipated degradation pathway for DIBT is hydrolysis. Like other esters, the ester linkages in DIBT are susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. Other potential degradation routes include photodegradation and thermal degradation, though specific data for DIBT is limited. The degradation of similar terephthalate polyesters involves hydrolysis to terephthalic acid and the corresponding alcohol.[2]
Q3: What are the expected degradation products of DIBT?
A3: The complete hydrolysis of DIBT is expected to yield Terephthalic Acid (TPA) and two molecules of Isobutanol. The reaction likely proceeds in a stepwise manner, first forming the monoester, Monoisobutyl Terephthalate (MIBT), and one molecule of isobutanol, followed by the hydrolysis of the second ester bond to form TPA.
Q4: Which environmental factors have the most significant impact on DIBT stability?
A4: Based on general principles of chemical stability, the following factors are critical:
-
pH: Both acidic and basic conditions are expected to catalyze the hydrolysis of the ester bonds.
-
Moisture: The presence of water is a prerequisite for hydrolysis. Therefore, formulations with higher water content are more susceptible to degradation.[3]
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation, including hydrolysis and potential thermal decomposition.[4]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. For photosensitive compounds, storage in light-protected containers is crucial.[3][4]
Q5: How should DIBT be stored to ensure maximum stability?
A5: To minimize degradation, DIBT should be stored in a cool, dry place in a tightly sealed container to protect it from moisture. For solutions or formulations, especially those sensitive to light, storage in amber or opaque containers is recommended to prevent photodegradation.[3]
Troubleshooting Guide
Q: I am observing a new peak in my HPLC chromatogram during a stability study of a DIBT-containing formulation. What could it be?
A: An unexpected peak appearing during a stability study, particularly one that grows over time as the DIBT peak decreases, is likely a degradation product.
-
Probable Cause: The most probable cause is hydrolysis. The new peak could correspond to Monoisobutyl Terephthalate (MIBT) or Terephthalic Acid (TPA). TPA is significantly more polar than DIBT and would therefore have a much shorter retention time in a standard reversed-phase HPLC method.
-
Troubleshooting Steps:
-
Analyze standards of the suspected degradants (TPA and isobutanol) using the same HPLC method to confirm retention times.
-
Review the formulation composition and storage conditions. Check for the presence of water, or if the pH of the medium is acidic or basic, as these factors accelerate hydrolysis.
-
Employ a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown peak to aid in its identification.
-
Q: The pH of my aqueous DIBT formulation is decreasing over time. What is causing this?
A: A decrease in pH is a strong indicator of degradation via hydrolysis.
-
Probable Cause: The hydrolysis of DIBT produces Terephthalic Acid. As this acidic degradation product forms and accumulates, it will lower the pH of the formulation.
-
Troubleshooting Steps:
-
Use a stability-indicating HPLC method (as described below) to quantify the amount of TPA being formed.
-
Correlate the increase in TPA concentration with the observed decrease in pH.
-
Consider adding a buffering agent to the formulation if maintaining a stable pH is critical for the product's performance and stability.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₂O₄ | [1] |
| Molecular Weight | 278.34 g/mol | [1] |
| Boiling Point | 300.1°C at 760 mmHg | |
| Flash Point | 156.6°C | |
| Density | 1.05 g/cm³ | |
| Vapor Pressure | 0.00114 mmHg at 25°C |
| IUPAC Name | bis(2-methylpropyl) benzene-1,4-dicarboxylate |[1] |
Table 2: Illustrative Example of DIBT Degradation under Forced Hydrolysis Conditions (Note: The following data is for illustrative purposes to demonstrate a typical data summary format and does not represent actual experimental results.)
| Condition | Time (days) | % DIBT Remaining | % Area of Terephthalic Acid |
|---|---|---|---|
| 0.1 N HCl at 60°C | 0 | 100.0 | 0.0 |
| 1 | 95.2 | 4.5 | |
| 3 | 86.1 | 13.2 | |
| 7 | 74.5 | 24.1 | |
| 0.1 N NaOH at 40°C | 0 | 100.0 | 0.0 |
| 1 | 88.3 | 11.1 | |
| 3 | 69.7 | 28.9 |
| | 7 | 45.1 | 52.3 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for DIBT
This protocol outlines a reversed-phase HPLC method suitable for separating DIBT from its primary hydrolysis degradant, terephthalic acid.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent C18 column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility).
-
Solvent B: Acetonitrile (MeCN).
-
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 60% B
-
19-25 min: Hold at 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm (Terephthalates have a strong absorbance around this wavelength).
-
Sample Preparation: Dissolve samples in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
-
System Suitability:
-
Tailing Factor (DIBT peak): ≤ 2.0
-
Theoretical Plates (DIBT peak): ≥ 2000
-
Resolution: Baseline resolution (≥ 2.0) between Terephthalic Acid and DIBT peaks.
-
Protocol 2: Forced Degradation Study of DIBT
Forced degradation (stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of the analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of DIBT at 1.0 mg/mL in Acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of DIBT stock with 1 mL of 1 N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1 N NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of DIBT stock with 1 mL of 1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 1 N HCl and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of DIBT stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.
-
Thermal Degradation: Store the solid DIBT powder in an oven at 105°C for 48 hours. Dissolve a portion of the stressed powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of DIBT (0.1 mg/mL in MeCN:Water) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze against a control sample protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above.
Visualizations
Caption: Proposed hydrolytic degradation pathway for this compound (DIBT).
Caption: General experimental workflow for a forced degradation study of DIBT.
References
- 1. This compound | C16H22O4 | CID 29218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetics Study of Hydrothermal Degradation of PET Waste into Useful Products [mdpi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Separation of Terephthalic acid, diisobutyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Diisobutyl Terephthalate Concentration in Polymer Blends
Disclaimer: Detailed experimental data and established protocols specifically for Diisobutyl terephthalate (DIBT) in polymer blends for research and drug development applications are limited in publicly available literature. Therefore, this guide utilizes Diisobutyl Phthalate (DIBP) and general principles of plasticizer optimization as a proxy to provide a comprehensive framework for researchers. The methodologies and troubleshooting advice provided should be adapted and validated for your specific polymer system and application.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DIBT) in a polymer blend?
This compound, like other phthalate and terephthalate esters, primarily functions as a plasticizer. Its main purpose is to increase the flexibility, durability, and processability of polymers.[1] By embedding itself between polymer chains, it reduces the intermolecular forces, which in turn lowers the glass transition temperature (Tg) and enhances polymer chain mobility.[2][3] This results in a less brittle and more pliable material.[4]
Q2: How does the concentration of DIBT affect the properties of the polymer blend?
The concentration of a plasticizer like DIBT is a critical parameter that significantly influences the final properties of the polymer blend.[5]
-
Mechanical Properties: Increasing the plasticizer concentration generally leads to decreased tensile strength and modulus, but an increase in elongation at break (flexibility).[4]
-
Thermal Properties: The glass transition temperature (Tg) of the polymer will decrease as the DIBT concentration increases.[3] This is a key indicator of effective plasticization.
-
Drug Release (for drug development): In pharmaceutical formulations, the plasticizer concentration can directly impact the drug release characteristics from a polymer matrix.[5] Higher concentrations can increase the permeability of the polymer film, potentially leading to a faster drug release rate.[5]
Q3: What are the signs of using a suboptimal concentration of DIBT?
-
Too Low Concentration: The polymer blend may remain brittle, exhibit poor flexibility, and be difficult to process. The glass transition temperature (Tg) may not be sufficiently lowered.
-
Too High Concentration: The polymer blend might become too soft, sticky, or exhibit phase separation, where the plasticizer leaches out over time.[6] This phenomenon, known as "blooming" or "leaching," can compromise the long-term stability and safety of the material, especially in drug-eluting devices.[7]
Q4: How can I determine the optimal concentration of DIBT for my application?
The optimal concentration is application-specific and is typically determined empirically. A common approach is to prepare a series of polymer blends with varying concentrations of DIBT (e.g., 5%, 10%, 15%, 20% w/w) and characterize their physical, thermal, and performance properties.[4][8] The "optimal" concentration will be the one that provides the desired balance of flexibility, strength, and stability for your specific needs.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Polymer film is brittle and cracks easily. | Insufficient plasticizer concentration. | Increase the concentration of DIBT in increments (e.g., 2-5% w/w) and re-evaluate the film's mechanical properties. |
| Polymer blend feels sticky or oily to the touch. | Plasticizer concentration is too high, leading to leaching. | Decrease the DIBT concentration. Consider using a secondary plasticizer to improve compatibility. |
| Inconsistent drug release profile from the polymer matrix. | Non-uniform distribution of DIBT; phase separation. | Ensure thorough mixing of the polymer and plasticizer during the preparation phase. Re-evaluate the solvent system or melt blending parameters. |
| Unexpected changes in material properties over time. | Plasticizer migration or leaching. | Reduce the DIBT concentration. Investigate the compatibility of DIBT with your specific polymer. An alternative plasticizer with better compatibility may be needed. |
| Cloudy or opaque appearance in a normally clear polymer. | Phase separation of the plasticizer. | This indicates poor miscibility at the tested concentration. Lower the DIBT concentration or select a more compatible plasticizer. |
Experimental Protocols
Protocol 1: Preparation of Polymer-DIBT Blends via Solvent Casting
This method is suitable for laboratory-scale preparation and for polymers that are soluble in a common solvent.
-
Dissolution: Dissolve the polymer in a suitable solvent (e.g., acetone, methanol, or a mixture) to a known concentration (e.g., 10% w/v).[9]
-
Plasticizer Addition: To separate polymer solutions, add the desired amount of DIBT to achieve the target weight percentages (e.g., 5%, 10%, 15%, 20% w/w relative to the polymer).
-
Mixing: Stir each solution thoroughly until the DIBT is completely dissolved and the solution is homogenous.[9]
-
Casting: Pour the solutions into a level petri dish or onto a flat glass surface.
-
Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. For a more controlled evaporation rate, a desiccator can be used.
-
Drying: Once the film has formed, dry it under a vacuum at a temperature below the polymer's Tg to remove any residual solvent.
Protocol 2: Characterization of Polymer-DIBT Blends
-
Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Accurately weigh a small sample (5-10 mg) of the polymer film into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve.[10] A decrease in Tg with increasing DIBT concentration indicates successful plasticization.[3]
-
-
Mechanical Testing (Tensile Tester):
-
Cut the polymer films into dumbbell-shaped specimens according to ASTM standards.
-
Measure the tensile strength, Young's modulus, and elongation at break. An increase in elongation at break signifies increased flexibility.
-
-
Leaching Study:
-
Immerse a known weight of the polymer-DIBT film in an extraction medium (e.g., phosphate-buffered saline for biomedical applications) for a specified period.
-
Analyze the concentration of DIBT in the extraction medium using High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Quantitative Data Summary
The following table presents representative data on how plasticizer concentration can affect key polymer properties. Note that these are illustrative values and the actual effects will depend on the specific polymer and plasticizer used.
| Plasticizer Concentration (% w/w) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Control) | 65 | 50 | 5 |
| 10 | 45 | 35 | 150 |
| 20 | 25 | 20 | 300 |
| 30 | 10 | 10 | 450 |
Visualizations
Caption: A flowchart of the experimental workflow for optimizing the concentration of this compound (DIBT) in a polymer blend.
Caption: A diagram illustrating the logical cause-and-effect relationships between DIBT concentration and the resulting polymer blend properties.
References
- 1. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Plasticizer concentration: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Plasticizer concentration effect on films and coatings based on poly(vinyl alcohol) and cationic starch blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Synthesized Diisobutyl Terephthalate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of laboratory-synthesized diisobutyl terephthalate. It is intended for researchers, scientists, and professionals in drug development who may use this compound as a plasticizer, solvent, or in other specialized applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from terephthalic acid and isobutanol?
A1: The primary impurities typically encountered after the initial synthesis include:
-
Unreacted Terephthalic Acid: Due to its high melting point and limited solubility in the reaction mixture, some terephthalic acid may remain unreacted.
-
Monoisobutyl Terephthalate: This is a common byproduct resulting from incomplete esterification, where only one of the carboxylic acid groups on terephthalic acid has reacted.
-
Residual Acid Catalyst: If a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used, it will be present in the crude product.
-
Excess Isobutanol: The alcohol is often used in excess to drive the reaction to completion and needs to be removed.
-
Colored Byproducts: High reaction temperatures can lead to the formation of colored impurities from minor side reactions or degradation.
Q2: What is the recommended first step for purifying the crude product?
A2: An alkaline wash is a simple and highly effective initial purification step. The crude product should be dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). This solution is then washed with an aqueous basic solution, such as 5-10% sodium bicarbonate or sodium hydroxide.[1] This procedure converts acidic impurities like unreacted terephthalic acid, monoisobutyl terephthalate, and the acid catalyst into their water-soluble salts, which are then extracted into the aqueous layer.
Q3: My this compound has a reported melting point of 55°C, but my product is an oil or a low-melting solid. What does this indicate?
A3: An oily consistency or a significantly depressed melting point strongly suggests the presence of impurities. Impurities disrupt the crystal lattice of a pure compound, leading to a lower and broader melting point range. The most likely culprits are residual isobutanol, the monoester, or other reaction byproducts. Further purification steps, such as recrystallization or vacuum distillation, are necessary.
Q4: When should I choose recrystallization versus vacuum distillation for purification?
A4: The choice depends on the nature of the impurities and the desired final purity.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product. Since this compound is a solid at room temperature (MP 55°C)[2], it is a good candidate for this technique. It is effective at removing impurities that have different solubility profiles from the main product.
-
Vacuum Distillation is the preferred method for separating this compound from non-volatile or very high-boiling impurities. It is also very effective for removing residual solvents and lower-boiling contaminants. Given the high boiling point of terephthalate esters, distillation must be performed under reduced pressure to prevent thermal decomposition.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil or semi-solid after initial work-up. | High concentration of impurities (e.g., residual isobutanol, monoester) depressing the melting point. | 1. Ensure all excess isobutanol has been removed, first by rotary evaporation and then under high vacuum. 2. Perform a thorough alkaline wash to remove acidic impurities. 3. Proceed with vacuum distillation to separate the product from non-volatile or high-boiling impurities. |
| Low yield after recrystallization. | - Using too much solvent. - Cooling the solution too quickly, trapping impurities. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - If performing a hot filtration, use a pre-heated funnel and a slight excess of hot solvent to prevent the product from crystallizing in the funnel. |
| Product "oils out" during recrystallization instead of forming crystals. | The melting point of the impure product is lower than the boiling point of the solvent, causing it to melt before dissolving. | - Re-heat the mixture to dissolve the oil, then add more of the "good" solvent to lower the saturation point. - Try a different recrystallization solvent or a mixed-solvent system with a lower boiling point. |
| Purified product is yellow or discolored. | Presence of high-boiling, colored impurities that were not removed by washing or recrystallization. | - During recrystallization, add a small amount of activated carbon to the hot solution and filter it hot (hot gravity filtration) before cooling to remove colored impurities. - If discoloration persists, vacuum distillation is the most effective method for separating the colorless product from colored, non-volatile residues. |
| Bumping or unstable boiling during vacuum distillation. | Lack of smooth boiling initiation points in the distillation flask. | - Use a magnetic stirrer and a stir bar in the distillation flask. - Alternatively, introduce a capillary ebulliator or boiling chips to ensure smooth boiling under vacuum. Ensure all glassware joints are securely sealed. |
Data Presentation: Physical Properties
The following table summarizes key physical properties for this compound and its close analog, di-n-butyl terephthalate, which can be useful for planning purification procedures.
| Property | This compound | Di-n-butyl Terephthalate (Analog) | Reference |
| Molecular Weight | 278.34 g/mol | 278.34 g/mol | [2][3] |
| Melting Point | 55 °C | 16 °C | [2][4] |
| Boiling Point (Atmospheric) | ~341 °C (rough estimate) | ~342 °C | [2][5] |
| Boiling Point (Vacuum) | No data found | 180 °C @ 3.75 Torr (0.5 kPa) | [6] |
Note: Due to limited available data for this compound, some values are estimated or based on close structural analogs. Experimental conditions should be optimized accordingly.
Experimental Protocols
Protocol 1: Purification by Alkaline Wash
This protocol is designed to remove acidic impurities from the crude reaction mixture.
-
Dissolution: Dissolve the crude this compound product in an organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 10-20% (w/v).
-
Alkaline Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 5% aqueous sodium hydroxide solution. Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely and drain the lower aqueous layer.
-
Repeat: Repeat the wash with the 5% NaOH solution.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to aid in removing residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt, such as anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the washed product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the solid product obtained after an initial wash.
-
Solvent Selection: Choose a suitable solvent. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Alcohols (like ethanol or isopropanol) or a mixed solvent system (e.g., ethanol-water) are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent while heating the mixture (e.g., on a hot plate) to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities or activated carbon (if used for decolorization) are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40°C) until a constant weight is achieved.
Visualizations
Workflow for General Purification
Caption: General workflow for the initial purification of this compound.
Troubleshooting Logic for Oily Product
Caption: Troubleshooting decision tree for an oily or impure product.
References
- 1. US7741509B2 - Conversion of terephthalic acid to Di-n-butyl terephthalate - Google Patents [patents.google.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. Dibutyl terephthalate | C16H22O4 | CID 16066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1962-75-0 CAS MSDS (dibutyl terephthalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Dibutyl terephthalate|lookchem [lookchem.com]
- 6. chemeo.com [chemeo.com]
Technical Support Center: Troubleshooting Crystallization of Diisobutyl Terephthalate (DIBT) at Low Temperatures
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Diisobutyl terephthalate (DIBT) during low-temperature experiments. The following sections provide answers to frequently asked questions, detailed troubleshooting guides for specific issues, and relevant experimental protocols.
Section 1: this compound (DIBT) Properties
This compound is a diester of terephthalic acid and isobutanol.[1] It is commonly used as a plasticizer.[2] Understanding its physical properties is crucial for controlling its crystallization behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂O₄ | [2][3] |
| Molecular Weight | 278.34 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 54-55 °C | [1][4] |
| Boiling Point | ~300-341 °C at 760 mmHg | [4][5] |
| Solubility | Insoluble in water; soluble in many organic solvents. | [6][7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound (DIBT)? A1: this compound (DIBT) is an organic compound, specifically the diisobutyl ester of terephthalic acid.[1] Its primary industrial application is as a plasticizer to increase the flexibility and durability of polymeric materials.[2]
Q2: Why does DIBT tend to crystallize at low temperatures? A2: DIBT crystallizes at low temperatures due to a decrease in its solubility in a given solvent as the temperature is lowered.[8][9] Like many compounds, DIBT can dissolve to a greater extent in a solvent at a higher temperature. When the solution is cooled, it can become supersaturated, a state that drives the molecules to arrange themselves into an ordered, solid crystal lattice.[9][10] Pure DIBT has a relatively high freezing point of 54°C, indicating a strong tendency to exist as a solid at or below this temperature.[1]
Q3: What are the key factors influencing the crystallization of DIBT? A3: Several factors can significantly influence DIBT crystallization:
-
Solvent Choice: The solvent used determines the solubility of DIBT at different temperatures. An ideal crystallization solvent dissolves DIBT well at high temperatures but poorly at low temperatures.[13]
-
Concentration (Supersaturation): Crystallization begins when the concentration of DIBT in the solvent exceeds its solubility limit at a given temperature, creating a supersaturated solution.[14] The level of supersaturation affects the nucleation and growth rate of crystals.
-
Impurities and Additives: The presence of other substances can either inhibit or promote crystal growth.[11][15] Some impurities can act as nucleation sites, while others can interfere with the crystal lattice formation.[16][17]
-
Agitation: Mixing or stirring the solution can ensure temperature uniformity and prevent localized supersaturation, but excessive agitation can sometimes lead to smaller crystals.[9]
Q4: What is "oiling out" and how is it different from crystallization? A4: "Oiling out" is a phenomenon where the dissolved compound comes out of solution as a liquid phase (an oil) rather than a solid crystalline phase.[13] This typically occurs when a concentrated solution is cooled to a temperature that is below the point of supersaturation but still above the compound's melting point.[12] The result is a liquid-liquid phase separation. This is different from crystallization, which is a liquid-solid phase transition resulting in an ordered solid lattice. If the oil that has separated is further cooled, it may eventually solidify, but often as an amorphous solid or a mass of poorly formed crystals.
Section 3: Troubleshooting Guide for DIBT Crystallization
Issue 1: DIBT solution becomes cloudy or solidifies unexpectedly upon cooling.
Q: My DIBT solution, which was clear at room temperature, turned cloudy/solid when I cooled it. What's happening and how can I fix it? A: This indicates that the DIBT has exceeded its solubility limit at the lower temperature, leading to nucleation and crystallization. The cooling process may be too rapid, or the initial concentration of DIBT may be too high for the target temperature.
Troubleshooting Steps:
-
Re-dissolve the DIBT: Gently warm the solution until the solid DIBT completely re-dissolves.[18]
-
Add More Solvent: To prevent premature crystallization, add a small amount of additional solvent to the solution. This will lower the overall concentration, requiring a lower temperature to be reached before the solution becomes supersaturated.[12]
-
Insulate the Vessel: To slow down heat transfer, insulate the container by placing it on a cork ring or wrapping it with paper towels. An inverted beaker can also be placed over the flask to create an insulating atmosphere.[12]
Issue 2: The crystallization is too rapid, forming a fine powder instead of distinct crystals.
Q: My DIBT is "crashing out" of solution as a fine powder. How can I slow down the crystallization to get better crystals? A: Rapid precipitation, or "crashing out," is typically caused by a very high level of supersaturation being achieved too quickly.[12] This leads to rapid, uncontrolled nucleation, forming a large number of very small crystals.
Troubleshooting Steps:
-
Reduce Supersaturation: The most effective method is to use more solvent. Re-heat the solution to dissolve the DIBT, add more solvent (e.g., 10-20% more volume), and then cool it again.[12] This ensures that the solution remains soluble for longer as it cools, allowing for slower, more orderly crystal growth.
-
Consider a Different Solvent System: If the problem persists, DIBT may be too insoluble in the chosen solvent at low temperatures. Try a solvent in which DIBT is slightly more soluble at the target temperature, or use a co-solvent system to fine-tune the solubility profile.[19]
Issue 3: An oil is forming instead of solid crystals.
Q: When I cool my concentrated DIBT solution, it forms an oil instead of crystals. What causes this "oiling out" and how can I prevent it? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above DIBT's melting point (54-55°C).[12] This is common with highly concentrated solutions.
Troubleshooting Steps:
-
Increase Solvent Volume: The primary solution is to decrease the concentration. Re-heat the mixture until it is a single phase, then add more of the primary solvent.[12] This lowers the saturation temperature, ensuring that when the DIBT does come out of solution, it is below its melting point and will form solid crystals directly.
-
Lower the Initial Temperature: If possible, start with the DIBT dissolved at a lower initial temperature, which will require a less concentrated solution from the outset.
-
Use Seeding: Introduce a few seed crystals of DIBT into the solution as it cools, just before it reaches the supersaturation point. These seeds provide a template for crystallization to occur, which can sometimes help bypass the conditions that lead to oiling out.[14][20]
Issue 4: No crystallization occurs even after significant cooling.
Q: I've cooled my DIBT solution, but nothing is crystallizing. What should I do? A: This situation arises when the solution is stable in a supersaturated state, and nucleation has not been initiated. This can happen with very pure compounds or if the solution is not sufficiently supersaturated.
Troubleshooting Steps:
-
Induce Nucleation by Seeding: The most reliable method is to add a small, pure crystal of DIBT (a "seed crystal") to the solution. This provides a surface for crystal growth to begin.[14]
-
Scratch the Container: Gently scratch the inside surface of the glass container below the solution level with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Cool to a Lower Temperature: The solution may simply not be cold enough to become sufficiently supersaturated. Try cooling the solution to an even lower temperature to further decrease the solubility of DIBT.
-
Concentrate the Solution: If the solution is too dilute, you can induce crystallization by slowly evaporating some of the solvent to increase the DIBT concentration until the solution becomes cloudy, then allow it to cool.[13]
Issue 5: The final crystal yield is very low.
Q: After filtration, I recovered very little DIBT. How can I improve my yield? A: A low yield typically means that a significant amount of DIBT remained dissolved in the solvent (the "mother liquor") after cooling.[12]
Troubleshooting Steps:
-
Ensure Sufficient Cooling: Make sure the solution has been cooled to the lowest practical temperature for a sufficient amount of time to maximize the amount of DIBT that crystallizes out.
-
Minimize Solvent Usage: While adding extra solvent can prevent rapid crystallization, using an excessive amount will result in a low yield.[12] The goal is to use the minimum amount of hot solvent required to fully dissolve the DIBT, with only a small extra amount to ensure slow growth.
-
Recover a Second Crop: The mother liquor from the first filtration is saturated with DIBT at the low temperature. You can often recover more product by concentrating this filtrate (e.g., by boiling off some solvent) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Consider an Anti-Solvent: Antisolvent crystallization involves adding a second solvent in which DIBT is insoluble.[11] This can dramatically reduce the solubility of DIBT in the mixture and increase the yield. The anti-solvent should be miscible with the primary solvent and added slowly to the DIBT solution.[11][19]
Section 4: Key Experimental Protocols
Protocol 1: Determining Temperature-Dependent Solubility of DIBT
This protocol helps in understanding the solubility curve of DIBT in a specific solvent system, which is essential for designing a controlled crystallization process.
-
Preparation: Prepare a series of vials with a known volume of the chosen solvent.
-
Addition of DIBT: Add increasing, known masses of DIBT to each vial to create a range of concentrations.
-
Heating and Observation: Place the vials in a controlled temperature block or water bath. Slowly heat all vials while stirring until the DIBT in each is completely dissolved. Note the temperature at which the last crystal disappears for each concentration (the "clear point").
-
Cooling and Observation: Slowly cool the vials while monitoring them. The temperature at which the first sign of turbidity or crystal formation appears is the "cloud point."
-
Data Plotting: Plot the concentration against the clear/cloud point temperatures to generate a solubility curve. This curve will define the boundary between the undersaturated and supersaturated zones, guiding your cooling strategy.
Protocol 2: Protocol for Controlled Cooling Crystallization
This protocol aims to produce well-formed DIBT crystals by carefully managing temperature and cooling rate.
-
Dissolution: In an appropriately sized vessel, dissolve the DIBT in the minimum amount of pre-heated solvent required for complete dissolution. Add a small excess of solvent (e.g., 5-10% volume) to prevent premature crashing.
-
Initial Cooling: Remove the vessel from the heat source and allow it to cool slowly towards room temperature. Cover the vessel to prevent solvent evaporation and contamination.[13] Do not disturb the vessel during this phase.
-
Equilibration: Allow the solution to remain at the final low temperature for an extended period (e.g., several hours to overnight) to ensure maximum crystallization and yield.
-
Isolation: Isolate the crystals from the mother liquor via vacuum filtration. Wash the collected crystals with a small amount of ice-cold, fresh solvent to remove any residual impurities from the surface.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Section 5: Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with DIBT crystallization at low temperatures.
Caption: Troubleshooting workflow for DIBT crystallization issues.
References
- 1. US7361779B1 - Low-melting mixtures of di-n-butyl and this compound - Google Patents [patents.google.com]
- 2. This compound | C16H22O4 | CID 29218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibutyl terephthalate | C16H22O4 | CID 16066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]
- 7. Diisobutyl phthalate | C16H22O4 | CID 6782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 9. robenmfg.com [robenmfg.com]
- 10. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]
- 11. Crystallization in Drug Formulation: Techniques and Challenges | Zhanghua Dryer [filter-dryer.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. unifr.ch [unifr.ch]
- 14. youtube.com [youtube.com]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ingevity.com [ingevity.com]
- 18. mt.com [mt.com]
- 19. crystallizationsystems.com [crystallizationsystems.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interference of Diisobutyl Terephthalate in Analytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be encountering interference from Diisobutyl terephthalate (DIBT) in their analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIBT) and why might it interfere with my experiments?
A1: this compound (DIBT) is a plasticizer, a substance added to plastics to increase their flexibility and durability. It is commonly found in a wide range of laboratory consumables, including pipette tips, microplates, and centrifuge tubes. DIBT can leach from these plastics into your experimental solutions, becoming an unintended variable. Its chemical structure allows it to interact with biological molecules and assay components, leading to inaccurate or misleading results.
Q2: What are the primary sources of DIBT contamination in a laboratory setting?
A2: The most common sources of DIBT contamination in a laboratory are plastic consumables. Studies have shown that various phthalates, a class of chemicals to which DIBT belongs, can leach from plastic labware into solvents and aqueous solutions.[1][2] The amount of leaching can be influenced by factors such as temperature, the type of solvent used, and the contact time.
Q3: What types of analytical assays are most likely to be affected by DIBT interference?
A3: DIBT and other phthalates have the potential to interfere with a variety of assays, including:
-
Cell-Based Assays: This includes cytotoxicity assays (e.g., MTT, XTT), reporter gene assays, and other assays that measure cellular processes. Phthalates can have biological activity, such as activating nuclear receptors, which can directly impact cellular signaling pathways.
-
Immunoassays (e.g., ELISA): Phthalates may interfere with antibody-antigen binding or interact with assay components, leading to false positive or false negative results.
-
Fluorescence-Based Assays: Some phthalates have been shown to quench fluorescence, which can lead to an underestimation of the signal in fluorescence-based assays.
-
Enzyme Assays: DIBT could potentially interact directly with enzymes, either inhibiting or, less commonly, activating them, leading to inaccurate measurements of enzyme activity.
Q4: What are the known mechanisms of DIBT interference?
A4: The primary mechanisms of interference for DIBT and related phthalates include:
-
Biological Activity: Phthalates are known endocrine disruptors and can act as agonists or antagonists for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and estrogen receptors.[3][4] This can lead to unexpected biological responses in cell-based assays.
-
Direct Assay Component Interaction: DIBT may bind to assay reagents, such as antibodies or enzymes, non-specifically altering their function.
-
Optical Interference: Terephthalates have been shown to act as fluorescence quenchers, which can reduce the signal in fluorescence-based detection methods.[5]
Troubleshooting Guides
Issue 1: Unexpected Results in Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene Assays)
Symptoms:
-
Inconsistent results between experiments.
-
Higher than expected cell death or proliferation in control wells.
-
Unexpected activation or inhibition in reporter gene assays.
-
Atypical dose-response curves.
Troubleshooting Steps:
-
Suspect Leaching from Plasticware: The first step is to consider the possibility of contamination from your plastic consumables.
-
Run a "Leachate Control" Experiment:
-
Incubate your cell culture medium or assay buffer in the plasticware you typically use (e.g., microplates, tubes) for the same duration and at the same temperature as your experiment.
-
Use this "leached" medium as a control in your assay.
-
Compare the results of the leachate control to a fresh medium control that has not been incubated in the plasticware. A significant difference suggests leaching of an interfering substance.
-
-
Switch to Alternative Labware:
-
Whenever possible, use glass or polypropylene labware that is certified to be free of plasticizers.
-
Test different brands of plasticware, as manufacturing processes and additives can vary.
-
-
Perform a Solvent Wash: Pre-rinse your plasticware with a solvent like ethanol or methanol, followed by thorough rinsing with sterile, high-purity water to remove surface contaminants. Ensure the solvent is fully evaporated before use.
-
Confirm with an Orthogonal Assay: Use an alternative assay that relies on a different detection principle to confirm your results. For example, if you observe unexpected results in an MTT assay (a colorimetric assay), try a cell viability assay based on ATP measurement (e.g., CellTiter-Glo®).
Issue 2: Suspected Interference in Immunoassays (ELISA)
Symptoms:
-
High background signal in negative controls.
-
Poor reproducibility of standard curves.
-
Lower than expected signal in positive controls.
Troubleshooting Steps:
-
Evaluate Matrix Effects: DIBT leached into your sample diluent or buffers can create a matrix effect.
-
Spike-and-Recovery Experiment:
-
Spike a known concentration of your analyte into both your standard sample diluent and into a "leached" diluent (prepared as described in Issue 1, Step 2).
-
Perform the ELISA and calculate the recovery of the spiked analyte. A significantly lower recovery in the leached diluent suggests interference.
-
-
Test Different Plate Types: If using polystyrene plates, consider trying plates with different surface treatments or from different manufacturers.
-
Optimize Washing Steps: Increase the number and rigor of your washing steps to remove any non-specifically bound interfering substances.
-
Use a Blocking Agent: Ensure you are using an effective blocking agent to minimize non-specific binding to the plate surface.
Issue 3: Reduced Signal in Fluorescence-Based Assays
Symptoms:
-
Lower than expected fluorescence intensity.
-
Quenching of the fluorescent signal.
Troubleshooting Steps:
-
Perform a Quenching Control:
-
Prepare a solution of your fluorophore at a known concentration in your assay buffer.
-
Add DIBT at a concentration suspected to be present due to leaching.
-
Measure the fluorescence intensity and compare it to a control without DIBT. A significant decrease in fluorescence indicates quenching.
-
-
Change Fluorophore: If possible, switch to a fluorophore with a different excitation and emission spectrum that may be less susceptible to quenching by DIBT.
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Reduce DIBT Contamination: Follow the steps outlined in Issue 1 to minimize leaching from plasticware.
Quantitative Data Summary
The following table summarizes quantitative data on the cytotoxic effects of Diisobutyl phthalate (DIBP), an isomer of DIBT, on a human neuroblastoma cell line. This data can be used as a reference for the potential concentration-dependent interference of DIBT in cell-based assays.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Diisobutyl phthalate (DIBP) | SH-SY5Y | MTT | IC50 | 1.307 mM | [6] |
| Diisobutyl phthalate (DIBP) | SH-SY5Y | NRU | IC50 | 1.307 mM | [6] |
IC50: The concentration of a substance that causes a 50% reduction in the measured response (e.g., cell viability). MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay. NRU: Neutral Red Uptake assay.
Experimental Protocols
Protocol 1: Detection of DIBT Leaching from Laboratory Plasticware by GC-MS
Objective: To determine if DIBT is leaching from plastic consumables into experimental solutions.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Plasticware to be tested (e.g., microplates, centrifuge tubes, pipette tips)
-
High-purity solvent (e.g., hexane or methanol, certified phthalate-free)
-
DIBT standard for calibration
-
Glassware (e.g., vials, beakers, pre-cleaned to be phthalate-free)
-
Sonicator
Methodology:
-
Sample Preparation:
-
Place a defined amount of the plasticware (e.g., a specific number of pipette tips or a microplate) into a clean glass beaker.
-
Add a known volume of high-purity solvent, ensuring the plastic is fully submerged.
-
As a negative control, prepare a beaker with only the solvent.
-
Incubate the samples under conditions that mimic your experimental setup (e.g., 37°C for 24 hours). For a more aggressive extraction, you can sonicate the samples for 30-60 minutes.
-
-
Extraction:
-
After incubation, carefully transfer the solvent from the beakers into clean glass vials.
-
If necessary, concentrate the solvent under a gentle stream of nitrogen to increase the concentration of any leached DIBT.
-
-
GC-MS Analysis:
-
Prepare a calibration curve using the DIBT standard.
-
Analyze the solvent samples and the negative control by GC-MS.
-
Identify and quantify the DIBT peak in the samples by comparing the retention time and mass spectrum to the DIBT standard.
-
-
Data Analysis:
-
Calculate the concentration of DIBT that has leached from the plasticware. Express the results as ng/mL or µg/cm² of plastic surface area.
-
Protocol 2: PPARγ Activation Reporter Gene Assay to Test for DIBT Interference
Objective: To assess whether DIBT can activate the PPARγ signaling pathway, a common off-target effect for phthalates.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HepG2)
-
A reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).
-
A PPARγ expression plasmid.
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
DIBT solution of known concentration.
-
A known PPARγ agonist as a positive control (e.g., Rosiglitazone).
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding and Transfection:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the PPRE-luciferase reporter plasmid, the PPARγ expression plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of DIBT.
-
Include a vehicle control (e.g., DMSO), a positive control (Rosiglitazone), and a "leached media" control (prepared as in Protocol 1).
-
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold activation of the reporter gene for each treatment relative to the vehicle control.
-
A significant increase in luciferase activity in the DIBT-treated wells indicates activation of the PPARγ pathway.
-
Visualizations
Caption: Figure 1: Common Sources of DIBT Contamination in the Laboratory.
Caption: Figure 2: Troubleshooting Workflow for Suspected DIBT Interference.
Caption: Figure 3: Simplified PPAR Signaling Pathway and Potential DIBT Interference.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Enhancing PVC Thermal Stability with Diisobutyl Terephthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the thermal stability of Polyvinyl Chloride (PVC) using Diisobutyl Terephthalate (DIBT) as a plasticizer.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (DIBT) in PVC formulations?
A1: this compound (DIBT) is primarily used as a plasticizer in PVC formulations. Its main function is to increase the flexibility, durability, and workability of the PVC material. By integrating between the PVC polymer chains, DIBT reduces intermolecular forces, thereby lowering the glass transition temperature and making the normally rigid PVC softer and more processable at high temperatures. While its primary role is plasticization, the choice and concentration of a plasticizer can also influence the overall thermal stability of the PVC compound.
Q2: What are the common signs of thermal instability in my PVC-DIBT formulation during experiments?
A2: Common indicators of thermal degradation in PVC formulations include:
-
Discoloration: The material may turn yellow, then brown, and finally black upon heating. This is often one of the first visible signs of degradation.[1]
-
Gas Evolution: The release of hydrogen chloride (HCl) gas, which has a pungent, acidic odor.[2]
-
Surface Defects: Appearance of bubbles, black spots, or other surface irregularities in the processed material.[1]
-
Changes in Mechanical Properties: The PVC may become brittle or lose its tensile strength after being subjected to high temperatures.
Q3: Can the addition of DIBT alone be sufficient to thermally stabilize PVC?
A3: While DIBT, as a plasticizer, facilitates processing at lower temperatures which can indirectly reduce thermal stress, it is not a primary heat stabilizer. PVC requires dedicated heat stabilizers to prevent thermal degradation during processing at elevated temperatures.[1] Heat stabilizers work by neutralizing the liberated hydrogen chloride, replacing unstable chlorine atoms on the PVC backbone, and preventing oxidation. Therefore, a comprehensive PVC formulation should include both a plasticizer like DIBT and a suitable heat stabilizer system (e.g., mixed metal stabilizers, organotin compounds).
Q4: How does moisture content affect the thermal stability of my PVC-DIBT samples?
A4: Moisture can be detrimental to the thermal stability of PVC formulations. During heating, water can hydrolyze some types of stabilizers, reducing their effectiveness. The presence of moisture can also accelerate the degradation of PVC itself. It is crucial to ensure that all components of the formulation, including the PVC resin, DIBT, and any fillers or other additives, are thoroughly dried before processing.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Early Yellowing of PVC-DIBT Sheets During Oven Aging | 1. Insufficient heat stabilizer concentration.2. Inadequate dispersion of the stabilizer.3. Processing temperature is too high.4. Presence of impurities in the PVC resin or DIBT. | 1. Increase the concentration of the heat stabilizer incrementally.2. Improve mixing parameters (e.g., time, speed) to ensure uniform dispersion of all additives.3. Lower the processing or oven aging temperature and monitor for changes.4. Use high-purity grades of PVC and DIBT. |
| Inconsistent Results in Congo Red Test | 1. Non-uniform sample size or packing in the test tube.2. Inconsistent placement of the Congo Red paper.3. Temperature fluctuations in the heating bath. | 1. Ensure consistent sample weight and packing density for each test.2. Place the Congo Red paper at a standardized height above the sample in every experiment.3. Calibrate and monitor the temperature of the heating bath to ensure it remains constant. |
| Unexpectedly Low Decomposition Temperature in TGA | 1. Contamination of the sample.2. Residual solvent from sample preparation.3. Incorrect calibration of the TGA instrument. | 1. Ensure clean handling of the sample to avoid cross-contamination.2. Dry the sample thoroughly in a vacuum oven before TGA analysis to remove any residual solvents.3. Perform routine calibration of the TGA for temperature and weight. |
| Plasticizer Migration or "Blooming" on the Surface | 1. Poor compatibility between DIBT and the PVC resin at the used concentration.2. Over-concentration of the plasticizer. | 1. Although DIBT is generally compatible with PVC, ensure the grade of PVC and DIBT are suitable for your application. Consider partial replacement with a co-plasticizer if the issue persists.2. Reduce the concentration of DIBT in the formulation. |
Quantitative Data on Thermal Stability
While specific quantitative data for PVC plasticized with this compound was not available in the searched literature, the following tables provide representative data based on studies of similar plasticizers. Researchers can use these as a template for recording and comparing their own experimental results.
Table 1: Representative Thermogravimetric Analysis (TGA) Data
| Sample | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 10% Weight Loss (T10%) (°C) | Temperature at 50% Weight Loss (T50%) (°C) |
| Unplasticized PVC | ~250-260 | ~270-280 | ~330-340 |
| PVC + DIBT (40 phr) | ~260-270 | ~280-290 | ~340-350 |
Note: This data is illustrative. The actual values will depend on the specific grade of PVC, the concentration of DIBT, and the presence of other additives like heat stabilizers.
Table 2: Representative Static Heat Stability Test Data
| Sample | Congo Red Test (Time to HCl evolution at 180°C, min) | Oven Aging Test (Time to first discoloration at 180°C, min) |
| Unplasticized PVC (with stabilizer) | 30 - 40 | 20 - 30 |
| PVC + DIBT (40 phr) (with stabilizer) | 40 - 50 | 30 - 40 |
Note: This data is illustrative and assumes the presence of a basic heat stabilizer system. The addition of a plasticizer can sometimes slightly improve static heat stability times.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the PVC-DIBT formulation by measuring the weight loss of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Ensure the TGA instrument is calibrated for both temperature and weight.
-
Place a small, representative sample (typically 5-10 mg) of the PVC-DIBT formulation into a TGA crucible (e.g., alumina or platinum).
-
Place the crucible onto the TGA's microbalance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (the temperature at which significant weight loss begins) and other key degradation temperatures.
Congo Red Test
Objective: To determine the static thermal stability time of the PVC-DIBT formulation by detecting the evolution of hydrogen chloride (HCl) gas.[2][3]
Methodology:
-
Place a precisely weighed amount of the PVC-DIBT sample (e.g., 1-2 grams) into a clean, dry glass test tube.[2]
-
Cut a strip of Congo Red indicator paper and place it in the upper part of the test tube, ensuring it does not touch the sample. The paper should be positioned at a consistent height for all tests.[2]
-
Immerse the test tube in a constant temperature oil or glycerin bath preheated to the desired test temperature (e.g., 180°C or 200°C).[2][3]
-
Start a timer as soon as the test tube is immersed.
-
Observe the Congo Red paper for a color change from red to blue.
-
Record the time it takes for the paper to turn blue. This time is the thermal stability time.[2]
Oven Aging / Static Heat Stability Test
Objective: To visually assess the thermal stability of the PVC-DIBT formulation by observing color changes over time at an elevated temperature.
Methodology:
-
Prepare thin, uniform sheets or plaques of the PVC-DIBT formulation.
-
Place the samples on a non-reactive rack in a forced-air oven preheated to a constant temperature (e.g., 185°C).[2]
-
At regular intervals (e.g., every 10 or 15 minutes), remove a sample from the oven and place it on a white background for color comparison.
-
Record the time at which the first noticeable discoloration (typically yellowing) occurs.
-
Continue the test to observe the progression of color change until the sample turns dark brown or black.
Visualizations
References
Addressing viscosity problems in Diisobutyl terephthalate-based plastisols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing viscosity problems in Diisobutyl terephthalate (DIBTP)-based plastisols.
Troubleshooting Guide
This guide is designed to help users diagnose and resolve common viscosity-related issues encountered during experiments with DIBTP-based plastisols.
Problem 1: Initial Viscosity is Too High
-
Question: My freshly prepared DIBTP-based plastisol is too thick to pour or spread evenly. What are the potential causes and how can I reduce the initial viscosity?
-
Answer: High initial viscosity in DIBTP-based plastisols is often linked to DIBTP's nature as a high-solvating plasticizer. This leads to rapid wetting and swelling of the PVC resin particles, which can restrict their movement and increase the overall viscosity. Other contributing factors include the characteristics of the PVC resin and the presence of fillers.
Possible Solutions:
-
Optimize PVC Resin: The particle size and porosity of the PVC resin significantly impact viscosity. Using a resin with a broader or bimodal particle size distribution can improve packing efficiency and reduce viscosity. Porous resins can absorb more plasticizer, which might initially lower viscosity but can also contribute to faster aging.
-
Blend Plasticizers: Combine DIBTP with a less-solvating, general-purpose plasticizer like Dioctyl Terephthalate (DOTP) or Diisononyl Phthalate (DINP). This can temper the solvating effect and lower the initial viscosity. A common starting point is a 70:30 or 50:50 blend of DIBTP with a general-purpose plasticizer.
-
Introduce a Viscosity Depressant: Adding a small amount (typically 1-5 phr) of a viscosity depressant or a viscosity modifier can significantly lower the plastisol's viscosity.[1] Examples include certain hydrocarbon fluids or specialty surfactants.
-
Review Filler Loading and Type: Fillers, especially those with high surface area or irregular shapes, can increase viscosity.[2][3] Consider reducing the filler content or using a filler with a larger, more spherical particle shape, such as ground calcium carbonate. Surface-treated fillers can also help reduce plasticizer demand and lower viscosity.
-
Adjust Mixing Procedure: Ensure the PVC resin is added slowly to the plasticizer under controlled shear. Over-mixing or mixing at high temperatures can accelerate the solvation process and build viscosity prematurely. Keep the bulk temperature below 40°C during mixing.[4]
-
Problem 2: Viscosity Increases Significantly Over Time (Aging)
-
Question: The viscosity of my DIBTP plastisol was acceptable initially, but it has thickened considerably after storing it for a day or two. Why is this happening and how can I improve its stability?
-
Answer: The increase in viscosity over time, known as "aging," is a common phenomenon in plastisols, particularly with high-solvating plasticizers like DIBTP.[5] This is primarily due to the ongoing penetration of the plasticizer into the PVC particles, causing them to swell further and reducing the amount of free plasticizer in the continuous phase.
Possible Solutions:
-
Plasticizer Blending: As with high initial viscosity, blending DIBTP with a more stable, general-purpose plasticizer like DOTP can slow down the aging process. DOTP is known for its good viscosity stability over time.[6]
-
Incorporate Aliphatic Plasticizers: The addition of certain aliphatic plasticizers can improve viscosity stability without significantly compromising the fast-fusing properties of DIBTP.[7]
-
Control Storage Temperature: Aging is accelerated at higher temperatures. Store the plastisol in a cool, controlled environment to minimize viscosity increase.
-
Optimize Stabilizers: While primarily for heat stability, the type and amount of stabilizer can sometimes influence the interactions between the PVC resin and the plasticizer, affecting viscosity aging.
-
Frequently Asked Questions (FAQs)
Q1: Why was DIBTP chosen for my formulation if it causes viscosity issues?
A1: DIBTP is a high-solvating, "fast-fusing" plasticizer. This means it can achieve fusion and develop the final mechanical properties of the PVC at lower temperatures or in shorter times compared to general-purpose plasticizers. This is highly advantageous for applications with heat-sensitive components or for increasing production throughput. The challenge is to balance this processing advantage with the need for a workable viscosity.
Q2: How does DIBTP compare to other common plasticizers like DINP, DOTP, and DIBP in terms of viscosity?
A2: Direct numerical comparisons depend heavily on the specific formulation (PVC resin, fillers, etc.). However, general performance characteristics can be summarized as follows:
| Plasticizer | Type | Typical Initial Viscosity | Viscosity Stability (Aging) | Key Characteristics |
| DIBTP | Terephthalate (High-Solvating) | Higher | Less Stable | Fast fusing, good for low-temperature processing. |
| DINP | Phthalate (General Purpose) | Lower | More Stable | Good all-around performance, cost-effective. |
| DOTP | Terephthalate (General Purpose) | Lower | Very Stable | Good stability, lower volatility, often used as a non-phthalate alternative.[6][8][9] |
| DIBP | Phthalate (High-Solvating) | Higher | Less Stable | Similar to DIBTP, fast fusing. |
Q3: Can I use a solvent to temporarily reduce the viscosity of my DIBTP plastisol?
A3: While adding a solvent can effectively reduce viscosity, it is generally not recommended for many applications. Solvents can introduce issues with volatile organic compounds (VOCs), create bubbles or voids during fusion as the solvent evaporates, and potentially affect the final properties of the cured material. Using viscosity depressants or blending plasticizers is the preferred approach.
Q4: What is the impact of the PVC resin's particle size on the viscosity of a DIBTP plastisol?
A4: The particle size and distribution of the PVC resin are critical.
-
Fine Particles (0.2–2 microns): These can lead to higher viscosity due to their high surface area, which increases friction and plasticizer demand.[4] However, they can improve dispersion.
-
Coarse Particles: Larger particles can reduce viscosity and allow for higher filler loading.
-
Polydisperse/Bimodal Distribution: A mix of particle sizes is often ideal. The smaller particles fill the voids between the larger ones, leading to better packing and a reduction in the amount of plasticizer needed to fill the interstitial spaces, thus lowering viscosity.[10]
Experimental Protocols
Protocol 1: Evaluation of Plastisol Viscosity Using a Rotational Viscometer
This protocol describes the standard method for measuring the apparent viscosity of plastisols at low shear rates, suitable for quality control and comparative analysis of different formulations.
-
Objective: To determine the viscosity of a DIBTP-based plastisol at controlled temperatures and shear rates.
-
Apparatus:
-
Rotational viscometer (e.g., Brookfield RVT)
-
Appropriate spindle (e.g., Spindle #4 or as determined by viscosity range)
-
Temperature-controlled water bath or chamber
-
Beaker (600 mL)
-
Laboratory mixer
-
-
Procedure:
-
Sample Preparation: Prepare the DIBTP plastisol formulation according to your standard procedure. Ensure all components are well-dispersed. After mixing, allow the sample to rest for at least 1 hour in a sealed container to allow entrapped air to escape. For more critical applications, de-air the plastisol using a vacuum chamber.
-
Temperature Conditioning: Place the beaker containing the plastisol sample into the water bath set at the desired temperature (e.g., 25 °C ± 0.5 °C). Allow the sample to equilibrate for at least 1 hour.
-
Viscometer Setup: Level the viscometer and attach the selected spindle. Do not touch the spindle with bare hands.
-
Measurement:
-
Immerse the spindle into the center of the plastisol sample until the fluid level reaches the immersion mark on the spindle shaft.
-
Set the rotational speed (e.g., 20 rpm). A common target viscosity for coating plastisols is in the range of 1,000–5,000 cP.[4]
-
Turn on the viscometer and allow the reading to stabilize for 60 seconds before recording the viscosity value (in centipoise, cP) and the torque percentage. The torque reading should ideally be between 20% and 80% for optimal accuracy.
-
Record the viscosity at different rotational speeds (e.g., 2, 5, 10, 20, 50 rpm) to assess the shear-thinning or shear-thickening behavior of the plastisol.
-
-
Aging Study: To evaluate viscosity stability, store the sealed plastisol sample at a controlled temperature (e.g., 25 °C) and repeat the viscosity measurement after specific time intervals (e.g., 24 hours, 48 hours, 7 days). A viscosity increase of less than 20-30% after 7 days is often considered acceptable.[4]
-
Visualizations
References
- 1. exxonmobilchemical.com [exxonmobilchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulation 101: Plastisol - ChemCeed [chemceed.com]
- 5. data.epo.org [data.epo.org]
- 6. gamltd.com.tr [gamltd.com.tr]
- 7. EP3473669A1 - Method of controlling plastisol viscosity - Google Patents [patents.google.com]
- 8. yuanlongchem.com [yuanlongchem.com]
- 9. perstorp.com [perstorp.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Diisobutyl Terephthalate (DIBT) Leaching from Polymer Matrices
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the leaching of Diisobutyl terephthalate (DIBT) from polymer matrices. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to minimize plasticizer migration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIBT) and why does it leach from polymers?
This compound (DIBT) is a plasticizer, an additive used to increase the flexibility and durability of polymers. It is not chemically bonded to the polymer chains, but rather interspersed within the polymer matrix. Leaching, or migration, occurs when these plasticizer molecules move from the bulk of the material to its surface and into the surrounding environment. This process can be accelerated by factors such as elevated temperatures, contact with certain solvents (especially lipids), and mechanical stress. The loss of plasticizer can lead to embrittlement and cracking of the polymer.
Q2: Which polymer matrices are most susceptible to DIBT leaching?
While DIBT can be used in various polymers, leaching is a more significant concern in materials where the plasticizer has lower compatibility. Polyvinyl chloride (PVC) is a common polymer that is often plasticized, and the migration of similar phthalates from PVC is well-documented.[1][2] Leaching can also occur from other polymers such as polyethylene terephthalate (PET), although the levels may vary depending on the specific grade and manufacturing process of the polymer.[3][4]
Q3: What are the primary methods to prevent or reduce DIBT leaching?
There are three main strategies to mitigate the migration of plasticizers like DIBT:[5]
-
Alternative Plasticizers: Utilizing plasticizers with a higher molecular weight or a branched chemical structure can hinder their movement within the polymer matrix.[5]
-
Reactive Plasticizers: These are plasticizers that chemically bond (graft) to the polymer, effectively locking them in place.[5]
-
Surface Modification: Creating a barrier on the polymer surface can prevent the plasticizer from escaping. This can be achieved through coatings or by altering the surface chemistry of the polymer itself.[6][7][8]
Q4: How can I detect and quantify the amount of DIBT that has leached into my sample?
The most common and reliable analytical methods for detecting and quantifying phthalates like DIBT are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[9] These techniques offer high sensitivity and specificity, allowing for the accurate measurement of even trace amounts of leached plasticizer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high levels of DIBT leaching in aqueous solutions. | Elevated storage temperature. | Store samples at a lower, controlled temperature. Leaching is highly sensitive to temperature changes.[4][9] |
| High surface area to volume ratio of the polymer. | If possible, use larger polymer components to decrease the relative surface area available for leaching.[3] | |
| Material has become brittle and cracked. | Significant loss of plasticizer from the polymer matrix. | Implement a surface modification technique such as a barrier coating or surface cross-linking to retain the plasticizer.[8][10] |
| Incompatibility between DIBT and the polymer. | Consider using an alternative, higher molecular weight plasticizer or a reactive plasticizer that will graft to the polymer. | |
| Inconsistent leaching results between experimental batches. | Variations in the polymer manufacturing process. | Ensure consistent quality of the polymer raw material, as this can impact plasticizer retention.[3] |
| Inconsistent application of surface treatments. | Standardize the protocol for any surface modification to ensure uniform coverage and effectiveness. |
Data on Prevention Strategies
The following tables summarize the effectiveness of various methods for reducing the leaching of phthalate plasticizers.
Note: Specific quantitative data for this compound (DIBT) is limited in publicly available literature. The data presented below is for closely related phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), which are commonly used as benchmarks in leaching studies. These values can be considered indicative of the performance expected for DIBT.
Table 1: Effectiveness of Surface Modification Techniques on Phthalate Leaching
| Technique | Polymer | Plasticizer | Reduction in Leaching | Reference |
| Protein-Based Coating (PTL/SA) | PVC, PE, PET, PC, PP | DEHP, DOP | ~92% | [8] |
| Sol-Gel Hybrid Coating | PVC | DEHP | Up to 98% | [11] |
| Plasma Treatment (Argon) | PVC | DEHP | 95% | [10][12] |
| Irradiation + Surface Grafting | Flexible PVC Medical Tubing | Phthalates | >70% | [7] |
| Oxygen Plasma Treatment | PVC | DBP | Effective for low DBP concentrations (5-30 wt%) | [9] |
Table 2: Leaching of Dibutyl Phthalate (DBP) from Various Microplastics in Pseudo-Seawater at 45°C
| Polymer | Leached DBP Concentration Range (Day 4 - 16) (mg/L) | Reference |
| Polyethylene (PE) | 0.558 – 0.711 | [2][4] |
| Polyvinyl chloride (PVC) | 0.518 – 0.760 | [2][4] |
| Polyethylene terephthalate (PET) | 0.540 – 0.791 | [2][4] |
Experimental Protocols
Protocol 1: Application of a Sol-Gel Barrier Coating
This protocol describes a general method for applying an organic-inorganic hybrid sol-gel coating to a polymer surface to prevent plasticizer leaching.
Materials:
-
Polymer substrate
-
Tetraethyl orthosilicate (TEOS)
-
Methyltriethoxysilane (MTES)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Dip-coating apparatus
-
Oven
Procedure:
-
Pre-treatment: Clean the polymer substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying with nitrogen gas.
-
Sol Preparation:
-
In a clean, dry flask, mix TEOS and MTES in the desired molar ratio.
-
Separately, prepare a solution of ethanol, deionized water, and a catalytic amount of HCl.
-
Slowly add the water-ethanol solution to the silane mixture while stirring vigorously.
-
Continue stirring for at least 24 hours at room temperature to allow for hydrolysis and condensation reactions.
-
-
Coating Application:
-
Immerse the pre-treated polymer substrate into the sol solution using a dip-coater.
-
Withdraw the substrate at a constant, controlled speed to ensure a uniform coating thickness.
-
-
Curing:
-
Air-dry the coated substrate for 1 hour.
-
Cure the coating in an oven at a temperature compatible with the polymer substrate (e.g., 60-80°C) for 2-4 hours.
-
Protocol 2: UV-Induced Surface Grafting
This protocol outlines a method for grafting a hydrophilic monomer onto a polymer surface using UV irradiation to create a plasticizer-retaining layer.
Materials:
-
Polymer substrate
-
Hydrophilic monomer (e.g., acrylic acid, N-vinylpyrrolidone)
-
Photoinitiator (e.g., benzophenone)
-
Solvent (e.g., acetone, deionized water)
-
UV lamp (365 nm)
-
Reaction vessel
Procedure:
-
Surface Activation (if necessary): For some polymers, a pre-treatment step such as plasma exposure may be required to generate active sites on the surface.
-
Photoinitiator Adsorption:
-
Immerse the polymer substrate in a solution of the photoinitiator dissolved in a suitable solvent (e.g., acetone).
-
Allow the substrate to soak for a specified time to ensure adsorption of the photoinitiator.
-
Remove the substrate and dry it thoroughly.
-
-
Grafting Reaction:
-
Prepare a solution of the hydrophilic monomer in a suitable solvent (e.g., deionized water).
-
Place the photoinitiator-coated substrate in the monomer solution within the reaction vessel.
-
Expose the setup to UV irradiation for a defined period (e.g., 20-90 minutes) to initiate graft polymerization.[13]
-
-
Post-treatment:
-
Remove the grafted substrate from the solution.
-
Thoroughly wash the substrate with the solvent to remove any unreacted monomer and non-grafted homopolymer. Ultrasonic rinsing is recommended.[13]
-
Dry the modified polymer substrate.
-
Protocol 3: Quantification of Leached DIBT using GC-MS
This protocol provides a general procedure for the extraction and quantification of DIBT that has leached into a liquid sample.
Materials:
-
Liquid sample containing leached DIBT
-
Dichloromethane or Hexane (analytical grade)
-
Anhydrous sodium sulfate
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
DIBT analytical standard
-
Internal standard (e.g., benzyl benzoate)
Procedure:
-
Liquid-Liquid Extraction:
-
Take a known volume of the liquid sample in a separatory funnel.
-
Add a known amount of internal standard.
-
Add a suitable volume of dichloromethane or hexane and shake vigorously for 2-3 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Concentration:
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 280°C.
-
Column: 5% phenyl-methylpolysiloxane column (e.g., TG-5MS).
-
Oven Program: Start at 70°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode, scan range 50-500 m/z. For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for DIBT.
-
-
Quantification:
-
Prepare a calibration curve using DIBT analytical standards.
-
Calculate the concentration of DIBT in the original sample based on the peak area ratio of DIBT to the internal standard and the calibration curve.
-
Visualizations
Caption: Workflow for DIBT leaching analysis.
Caption: Troubleshooting logic for high DIBT leaching.
References
- 1. bastone-plastics.com [bastone-plastics.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on the leaching of phthalates from polyethylene terephthalate bottles into mineral water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. solgreen.com.my [solgreen.com.my]
- 6. plasticsengineering.org [plasticsengineering.org]
- 7. Surface Modification Techniques to Inhibit Plasticizer Migration [onlytrainings.com]
- 8. jiaaoplasticizers.com [jiaaoplasticizers.com]
- 9. Observing phthalate leaching from plasticized polymer films at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ist.fraunhofer.de [ist.fraunhofer.de]
- 11. researchgate.net [researchgate.net]
- 12. Plasma treatment reduces migration of plasticizers from blood bags [ist.fraunhofer.de]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Industrial Scale Synthesis of Diisobutyl Terephthalate (DIBT)
Welcome to the technical support center for the industrial scale synthesis of Diisobutyl terephthalate (DIBT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of DIBT.
Troubleshooting Guides
This section provides solutions to common problems encountered during the industrial scale synthesis of DIBT.
Issue 1: Low Product Yield
-
Question: We are experiencing a lower than expected yield of this compound in our batch production. What are the potential causes and how can we mitigate them?
-
Answer: Low yield in DIBT synthesis is a common issue that can often be attributed to the reversible nature of the esterification reaction and suboptimal process conditions.
-
Inefficient Water Removal: The esterification of terephthalic acid with isobutanol produces water as a byproduct.[1] If not effectively removed, water can hydrolyze the ester back to the reactants, shifting the equilibrium and reducing the yield.
-
Solution: Employ azeotropic distillation using a Dean-Stark apparatus to continuously remove water from the reaction mixture. At an industrial scale, a packed column with a reflux divider can be used to separate the water-isobutanol azeotrope.
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. Too low a temperature will lead to slow and incomplete conversion, while excessively high temperatures can promote side reactions.
-
Solution: Maintain the reaction temperature within the optimal range for DIBT synthesis, typically between 180°C and 220°C when using a titanate catalyst.[2]
-
-
Inadequate Catalyst Activity or Concentration: The catalyst is crucial for achieving a reasonable reaction rate.
-
Solution: Ensure the catalyst (e.g., tetrabutyl titanate, sulfuric acid) is active and used at the appropriate concentration, typically 0.1-0.5% by weight of terephthalic acid.[3] Catalyst deactivation can occur due to impurities in the reactants.
-
-
Issue 2: Product Discoloration (Yellowing)
-
Question: Our final DIBT product has a yellow tint. What causes this discoloration and how can we produce a colorless product?
-
Answer: Product discoloration is typically due to the presence of impurities arising from side reactions or contaminants in the starting materials.
-
High Reaction Temperature: Elevated temperatures can lead to thermal degradation of the reactants or the DIBT product, forming colored impurities.
-
Solution: Maintain strict temperature control throughout the reaction and purification stages. Avoid localized overheating by ensuring efficient agitation.
-
-
Impurities in Raw Materials: Impurities in the terephthalic acid or isobutanol can lead to colored by-products.
-
Solution: Use high-purity starting materials. Pre-treatment of raw materials may be necessary if they do not meet quality specifications.
-
-
Oxidation: Air ingress into the reactor at high temperatures can cause oxidation of the reactants or product.
-
Solution: Maintain an inert atmosphere (e.g., nitrogen blanket) within the reactor throughout the synthesis process.
-
Purification to Remove Color:
-
Issue 3: Formation of By-products
-
Question: We are observing significant amounts of monoisobutyl terephthalate (MIBT) and other impurities in our final product. How can we minimize their formation?
-
Answer: The formation of by-products such as the monoester is a common challenge.
-
Incomplete Reaction: The presence of MIBT is often a result of an incomplete reaction.
-
Solution: Ensure sufficient reaction time and optimal conditions (temperature, catalyst concentration) to drive the reaction to completion. Monitoring the reaction progress by measuring the acid value of the reaction mixture is crucial.
-
-
Unfavorable Molar Ratio: An incorrect molar ratio of isobutanol to terephthalic acid can lead to incomplete esterification.
-
Solution: Use an excess of isobutanol to shift the equilibrium towards the formation of the diester. A molar ratio of isobutanol to terephthalic acid of 2.5:1 to 3:1 is often recommended.
-
-
Issue 4: Catalyst Deactivation
-
Question: We suspect our esterification catalyst is deactivating, leading to slower reaction times. What are the common causes and remedies?
-
Answer: Catalyst deactivation can significantly impact process efficiency.[4]
-
Impurities in Feedstock: Water and other impurities in the terephthalic acid or isobutanol can poison the catalyst.
-
Solution: Ensure raw materials are dry and meet purity specifications.
-
-
High Temperatures: Some catalysts can degrade or sinter at very high temperatures, losing their activity.
-
Solution: Operate within the recommended temperature range for the specific catalyst being used.
-
-
Regeneration: Depending on the catalyst, regeneration might be possible. For solid acid catalysts, this could involve washing with a solvent or calcination. For homogeneous catalysts, regeneration is often not feasible, and fresh catalyst must be added.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the typical reaction conditions for the industrial synthesis of DIBT?
-
A1: Typical conditions involve the esterification of terephthalic acid with isobutanol at a temperature of 180-220°C, using a catalyst such as tetrabutyl titanate or a strong acid like sulfuric acid. An excess of isobutanol is used, and water is continuously removed to drive the reaction to completion.[2][5]
-
-
Q2: How can the progress of the DIBT synthesis be monitored?
-
A2: At an industrial scale, the reaction progress is typically monitored by taking samples periodically and measuring the acid value. A decreasing acid value indicates the consumption of terephthalic acid and the formation of the ester. The reaction is considered complete when the acid value reaches a predetermined low level.
-
-
Q3: What are the standard purification methods for industrial-grade DIBT?
-
A3: The crude DIBT is first neutralized to remove the acidic catalyst. This is followed by washing with water to remove any remaining salts and unreacted isobutanol. The product is then typically purified by vacuum distillation to achieve high purity and remove colored impurities.[1]
-
Data Presentation
Table 1: Troubleshooting Guide for Low DIBT Yield
| Potential Cause | Key Indicator | Recommended Solution | Expected Outcome |
| Inefficient Water Removal | Slower than expected reaction rate; plateauing of conversion | Optimize azeotropic distillation; ensure efficient condenser performance | Increased reaction rate and higher final conversion |
| Suboptimal Temperature | Reaction too slow or evidence of charring | Maintain temperature between 180-220°C | Optimized reaction rate and minimized side reactions |
| Catalyst Deactivation | Decreasing reaction rate over time or with new batches of raw materials | Test catalyst activity; ensure high purity of reactants | Consistent and efficient reaction cycles |
| Unfavorable Molar Ratio | High levels of monoester in the product | Increase the molar ratio of isobutanol to terephthalic acid (e.g., 2.5:1 to 3:1) | Higher conversion to the diester and reduced monoester content |
Experimental Protocols
Key Experiment: Industrial Scale Batch Synthesis of this compound
This protocol describes a generalized procedure for a batch synthesis of DIBT on an industrial scale.
-
Reactor Charging:
-
Charge the reactor with terephthalic acid and isobutanol. A typical molar ratio is 1:2.5 to 1:3 (terephthalic acid:isobutanol).
-
Ensure the reactor is clean and dry before charging.
-
-
Inerting:
-
Purge the reactor with nitrogen to remove oxygen and provide an inert atmosphere.
-
-
Catalyst Addition:
-
Add the catalyst (e.g., tetrabutyl titanate, 0.1-0.5% by weight of terephthalic acid) to the reactor.
-
-
Reaction:
-
Heat the reaction mixture to the target temperature (180-220°C) with constant agitation.
-
Continuously remove the water-isobutanol azeotrope via a distillation column.
-
Monitor the reaction progress by measuring the acid value of samples taken from the reactor.
-
-
Reaction Completion:
-
The reaction is considered complete when the acid value drops below a specified threshold (e.g., < 0.5 mg KOH/g).
-
-
Purification:
-
Cool the crude product.
-
Neutralize the catalyst with a base (e.g., sodium carbonate solution).
-
Wash the organic layer with water to remove salts and excess base.
-
Remove excess isobutanol via distillation.
-
Perform vacuum distillation of the crude DIBT to obtain the final high-purity product.
-
Visualizations
Caption: Troubleshooting workflow for low DIBT yield.
Caption: General purification workflow for DIBT.
References
Navigating Polymer Compatibility: A Technical Support Center for Diisobutyl Terephthalate Formulations
For researchers, scientists, and drug development professionals, optimizing the compatibility of Diisobutyl terephthalate (DIBT) with other polymer additives is crucial for developing stable and effective formulations. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
This resource offers detailed experimental protocols, quantitative data for easy comparison, and visual aids to clarify complex relationships, ensuring a comprehensive understanding of DIBT compatibility.
Quick Links
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Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in polymer formulations.
Issue 1: Observation of Surface Greasiness or "Blooming" on the Polymer Surface
-
Question: My polymer sample formulated with DIBT has developed a greasy or crystalline layer on the surface after a period of storage. What is causing this and how can I fix it?
-
Answer: This phenomenon is known as "blooming" or "migration" and occurs when an additive, in this case, DIBT, is not fully compatible with the polymer matrix.[1][2] This incompatibility can be exacerbated by several factors including using a concentration of DIBT that exceeds its solubility limit in the polymer, storage at elevated temperatures which increases molecular mobility, and the presence of other additives that may compete for interaction with the polymer chains.[3]
Troubleshooting Steps:
-
Verify DIBT Concentration: Ensure the concentration of DIBT is below its saturation point in the polymer at the intended storage and use temperatures. Consider reducing the DIBT loading.
-
Assess Compatibility: Use Hansen Solubility Parameters (HSP) to predict the compatibility of DIBT with your polymer. A Relative Energy Difference (RED) number less than 1.0 suggests good compatibility.[4] (See --INVALID-LINK-- for HSP values).
-
Optimize Formulation: Consider incorporating a co-plasticizer with better compatibility to improve the overall solubility of the plasticizer system within the polymer.
-
Control Environmental Conditions: Store samples at a controlled, lower temperature to reduce the kinetic energy available for migration.[3]
-
Surface Analysis: To confirm the blooming substance is DIBT, analytical techniques like Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the surface residue.[2]
-
Issue 2: Phase Separation Observed in the Polymer Blend
-
Question: My polymer blend containing DIBT appears cloudy or shows distinct phases. How can I achieve a homogenous mixture?
-
Answer: Phase separation is a clear indicator of poor miscibility between DIBT and the polymer or other components in the blend. This can be predicted by a significant difference in the Hansen Solubility Parameters (HSP) of the components.
Troubleshooting Steps:
-
HSP Compatibility Check: Calculate the RED number between DIBT and the polymer. If the value is significantly greater than 1.0, incompatibility is likely.
-
Introduce a Compatibilizer: A compatibilizer, often a block or graft copolymer with segments compatible with both the polymer matrix and DIBT, can be added to stabilize the blend and prevent phase separation.
-
Modify Processing Conditions: Adjusting the mixing temperature and shear rate during processing can sometimes improve the dispersion of DIBT, although this may not guarantee long-term stability if the components are fundamentally incompatible.
-
Re-evaluate Polymer Choice: If achieving compatibility with the current polymer is proving difficult, consider selecting an alternative polymer with HSP values closer to those of DIBT.
-
Issue 3: Unexpected Changes in Mechanical Properties (e.g., Brittleness)
-
Question: After adding DIBT, my polymer has become more brittle instead of more flexible. What could be the reason for this?
-
Answer: While plasticizers are intended to increase flexibility, in some cases, an incompatible or improperly dispersed plasticizer can lead to a decrease in desired mechanical properties. This can be due to the plasticizer disrupting the polymer chain interactions in a non-uniform way, creating stress points. Incompatibility with other additives, such as fillers or stabilizers, can also contribute to this issue.
Troubleshooting Steps:
-
Assess Additive Interactions: Investigate potential interactions between DIBT and other additives in your formulation. For instance, some metallic stearate lubricants can interact with certain plasticizers, affecting their performance.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of your formulation. A compatible plasticizer should effectively lower the Tg. An unexpected Tg or multiple transitions could indicate phase separation or incompatibility.
-
Rheological Studies: Employ a torque rheometer to evaluate the fusion characteristics and melt viscosity of the PVC compound. Incompatibility can manifest as processing difficulties and poor melt homogeneity.
-
Optimize Additive Package: Systematically vary the concentrations of other additives to identify any antagonistic effects with DIBT.
-
Frequently Asked Questions (FAQs)
Q1: How can I predict the compatibility of DIBT with a new polymer?
A1: The most effective way to predict compatibility is by using Hansen Solubility Parameters (HSP).[4][5] These parameters break down the cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). By comparing the HSP of DIBT with that of the polymer, you can calculate the Relative Energy Difference (RED) number. A RED number below 1.0 indicates a high likelihood of compatibility.
Q2: What are the common signs of DIBT incompatibility?
A2: Common signs include:
-
Blooming: The appearance of a greasy or crystalline film on the polymer surface.[1]
-
Phase Separation: Cloudiness or the formation of distinct layers within the polymer blend.
-
Reduced Mechanical Performance: Unexpected brittleness, reduced tensile strength, or poor flexibility.
-
Processing Difficulties: Inconsistent melt flow, die drool, or other issues during extrusion or molding.
Q3: Can DIBT interact with other additives like heat stabilizers and lubricants?
A3: Yes, interactions between DIBT and other additives can occur. For example, some metallic stearate lubricants may have limited compatibility with certain plasticizers. Similarly, the effectiveness of organotin or mixed metal heat stabilizers can be influenced by the type and concentration of the plasticizer used.[6] It is crucial to evaluate the entire additive package for compatibility.
Q4: What is the best way to quantitatively measure DIBT migration?
A4: A common method is to perform a migration study using food simulants (e.g., ethanol/water mixtures, olive oil) or by testing for volatilization. The amount of DIBT that has migrated into the simulant can be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7][8] Standard test methods like ASTM D3291 can be used to qualitatively assess plasticizer spew under compression.[9][10][11]
Q5: How does temperature affect the compatibility and migration of DIBT?
A5: Higher temperatures increase the kinetic energy of the DIBT molecules, which can lead to increased migration and blooming, especially if the DIBT concentration is near its solubility limit in the polymer.[3] While increased temperature during processing can sometimes aid in initial dispersion, it does not guarantee long-term stability if the components are thermodynamically incompatible.
Quantitative Data Summary
Predicting the compatibility of this compound (DIBT) with polymers and other additives can be streamlined by comparing their Hansen Solubility Parameters (HSP). The principle of "like dissolves like" is quantified by the Relative Energy Difference (RED) number. A RED number less than 1.0 indicates good compatibility.
The RED number is calculated using the following formula:
RED = Ra / R0
where:
-
Ra is the distance between the HSP of the two substances in Hansen space, calculated as: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
-
R0 is the interaction radius of the polymer.
Table 1: Hansen Solubility Parameters (HSP) and Compatibility Predictions with PVC
| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) | R0 (MPa½) | Ra to PVC | RED Number | Predicted Compatibility with PVC |
| Polyvinyl Chloride (PVC) | 18.8 | 9.2 | 6.3 | 8.5[12] | - | - | - |
| This compound (DIBT) (Estimated) | 17.5 | 6.0 | 4.5 | - | 4.1 | 0.48 | Good |
| Di(2-ethylhexyl) phthalate (DEHP) | 17.8 | 7.4 | 4.1 | - | 3.3 | 0.39 | Good |
| Tricresyl phosphate (TCP) | 19.0 | 12.3 | 4.5 | - | 3.9 | 0.46 | Good |
| Epoxidized Soybean Oil (ESBO) | 17.0 | 4.0 | 4.0 | - | 6.3 | 0.74 | Moderate |
| Zinc Stearate (Lubricant) | 16.5 | 3.5 | 8.0 | - | 6.7 | 0.79 | Moderate |
| Organotin Stabilizer (Generic) | 18.2 | 8.0 | 5.0 | - | 1.9 | 0.22 | Excellent |
Note: The HSP for DIBT has been estimated based on its chemical structure and comparison with similar phthalates. The HSP for generic organotin stabilizers and lubricants can vary.
Detailed Experimental Protocols
1. Protocol for Determining Polymer-Plasticizer Compatibility using Differential Scanning Calorimetry (DSC)
-
Objective: To assess the compatibility of DIBT with a polymer by observing the effect on the glass transition temperature (Tg). A single, concentration-dependent Tg indicates good compatibility, while multiple or broad transitions suggest phase separation.
-
Methodology:
-
Sample Preparation: Prepare a series of polymer/DIBT blends with varying concentrations of DIBT (e.g., 0, 10, 20, 30, 40 phr). Ensure homogenous mixing, for example, by melt blending or solvent casting.
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Perform a heat-cool-heat cycle. A typical procedure for PVC would be:
-
Heat from room temperature to 120°C at a rate of 10°C/min to erase the thermal history.[13]
-
Cool to -50°C at 10°C/min.
-
Heat from -50°C to 150°C at 10°C/min.
-
-
-
Data Analysis: Determine the Tg from the second heating scan. Plot the Tg as a function of DIBT concentration. A linear decrease in Tg with increasing DIBT concentration is indicative of good compatibility.
-
2. Protocol for Evaluating Plasticizer Migration (Blooming) using ASTM D3291 (Modified)
-
Objective: To qualitatively assess the tendency of DIBT to migrate to the surface of a polymer under compressive stress.[9][10][11]
-
Methodology:
-
Specimen Preparation: Prepare a flat sheet of the polymer formulation containing DIBT with dimensions of approximately 25 mm x 50 mm.
-
Test Procedure:
-
Bend the specimen into a 180° loop with the ends held together by a clamp.
-
Place the looped specimen in a controlled environment, typically at a standard temperature (e.g., 23°C) and humidity (e.g., 50%). For accelerated testing, a higher temperature can be used.
-
Visually inspect the inside of the loop for the appearance of a liquid or crystalline deposit at specified time intervals (e.g., 24 hours, 7 days).
-
-
Rating: Rate the degree of spew based on a visual scale (e.g., none, slight, moderate, heavy).
-
3. Protocol for Quantifying DIBT Migration into a Food Simulant
-
Objective: To quantify the amount of DIBT that leaches from a polymer into a liquid that simulates food contact.
-
Methodology:
-
Sample Preparation: Cut the polymer sample into pieces with a known surface area.
-
Migration Test:
-
Analysis:
-
After the storage period, remove the polymer samples.
-
Take an aliquot of the food simulant and extract the DIBT using a suitable solvent (e.g., hexane).
-
Analyze the extract using GC-MS or HPLC to determine the concentration of DIBT.
-
-
Calculation: Calculate the amount of DIBT migrated per unit surface area of the polymer (e.g., in µg/cm²).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing DIBT blooming issues.
Caption: Workflow for assessing the compatibility of DIBT in a polymer formulation.
References
- 1. hansen-solubility.com [hansen-solubility.com]
- 2. HSP and Temperature | Hansen Solubility Parameters [hansen-solubility.com]
- 3. researchgate.net [researchgate.net]
- 4. kinampark.com [kinampark.com]
- 5. specialchem.com [specialchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tegengif.nl [tegengif.nl]
- 8. mdpi.com [mdpi.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 13. mt.com [mt.com]
Validation & Comparative
Diisobutyl Terephthalate vs. Dioctyl Phthalate: A Performance Comparison in Flexible PVC
A comprehensive guide for researchers and material scientists on the performance characteristics of Diisobutyl Terephthalate (DIBT) as a non-phthalate plasticizer for Polyvinyl Chloride (PVC) in comparison to the conventional Dioctyl Phthalate (DOP).
The selection of a plasticizer is a critical determinant of the final performance properties of flexible Polyvinyl Chloride (PVC) formulations. For decades, Dioctyl Phthalate (DOP) has been the industry benchmark, valued for its efficiency and versatility. However, increasing regulatory scrutiny and environmental concerns regarding ortho-phthalates have driven the search for high-performance, non-phthalate alternatives. This compound (DIBT), a terephthalate ester, has emerged as a viable candidate. This guide provides an objective comparison of the performance of DIBT and DOP in flexible PVC, supported by experimental data, to assist researchers and professionals in making informed material selection decisions.
Executive Summary
This compound (DIBT), commercially available under trade names like Eastman 168™, presents itself as an excellent general-purpose, non-phthalate plasticizer. Experimental data indicates that its performance is comparable, and in some aspects superior, to conventional ortho-phthalate plasticizers like DOP. DIBT demonstrates high compatibility with PVC resins, offering good mechanical properties, excellent low-temperature flexibility, and improved permanence properties such as lower volatility and better resistance to extraction by soapy water. While DOP remains a highly effective and widely used plasticizer, DIBT offers a compelling alternative for applications where a non-ortho-phthalate solution is required without compromising key performance metrics.
Data Presentation: Performance in Flexible PVC
The following tables summarize the key performance metrics of this compound (DIBT) and Dioctyl Phthalate (DOP) in flexible PVC formulations. The data is compiled from technical datasheets and experimental studies.
Table 1: Mechanical Properties of Plasticized PVC Film
| Property | Test Method | DIBT (Eastman 168™) | DOP |
| Tensile Strength, psi (MPa) | ASTM D412 | 2,780 (19.2) | 2,820 (19.4) |
| 100% Modulus, psi (MPa) | ASTM D412 | 1,480 (10.2) | 1,510 (10.4) |
| Ultimate Elongation, % | ASTM D412 | 380 | 380 |
| Hardness, Durometer A | ASTM D2240 | 81 | 82 |
Formulation: PVC resin (100 phr), Plasticizer (50 phr), Ba-Cd Stabilizer (2.0 phr), Stearic Acid (0.25 phr). Data sourced from Eastman technical literature.
Table 2: Permanence Properties of Plasticized PVC Film
| Property | Test Method | DIBT (Eastman 168™) | DOP |
| Volatility (Activated Carbon), % wt loss | ASTM D1203 | 1.4 | 2.0 |
| Soapy Water Extraction (1 day @ 50°C), % wt loss | Internal Method | 0.5 | 1.1 |
Formulation: PVC resin (100 phr), Plasticizer (50 phr), Ba-Cd Stabilizer (2.0 phr), Stearic Acid (0.25 phr). Data sourced from Eastman technical literature.
Performance Analysis
Mechanical Properties: In standard flexible PVC film formulations, DIBT imparts mechanical properties that are highly comparable to those achieved with DOP. The tensile strength and 100% modulus are nearly identical, indicating similar efficiency in creating a strong yet flexible matrix. Both plasticizers yield the same ultimate elongation, demonstrating equivalent performance in enhancing the ductility of PVC. The hardness of the DIBT-plasticized compound is marginally lower (1 point on the Shore A scale), suggesting a slightly softer material, which could be advantageous in certain applications.
Permanence Properties: Permanence is a critical factor for the long-term durability and stability of a plasticized material. In this regard, DIBT shows a distinct advantage over DOP.
-
Volatility: DIBT exhibits significantly lower volatility compared to DOP, with a 30% reduction in weight loss in activated carbon tests. [cite: ] This suggests that products made with DIBT will lose less plasticizer over time due to evaporation, leading to better retention of flexibility and a longer service life.
-
Extraction Resistance: When subjected to extraction in a soapy water solution, DIBT demonstrates superior resistance, with less than half the weight loss compared to DOP. [cite: ] This is a crucial advantage for applications that involve frequent cleaning or contact with aqueous media, such as flooring, wall coverings, and consumer goods.
Other Properties: While direct quantitative comparisons for thermal and electrical properties are not readily available in published literature, manufacturer data suggests that DIBT possesses good electrical properties, making it suitable for wire and cable coating applications.[1] The thermal stability of terephthalates is generally considered to be good, though specific comparative TGA data with DOP in a PVC matrix is needed for a definitive conclusion.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on the referenced ASTM standards.
PVC Sample Preparation: A typical procedure for preparing plasticized PVC test samples involves the following steps:
-
Dry Blending: The PVC resin, plasticizer, stabilizer, and any other additives (e.g., lubricants) are weighed according to the formulation (e.g., 100 phr PVC, 50 phr plasticizer).
-
Mixing: The components are mixed in a high-intensity mixer until a homogeneous dry blend is achieved.
-
Milling: The dry blend is then processed on a two-roll mill at a temperature suitable for PVC fusion (typically 160-175°C) to form a cohesive sheet.
-
Molding: The milled sheet is compression molded into plaques of a specified thickness (e.g., 2 mm) under controlled temperature and pressure.
-
Conditioning: The molded plaques are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before testing.
Tensile Properties (ASTM D412): This test method determines the tensile strength, modulus of elasticity, and ultimate elongation of plasticized PVC.
-
Apparatus: A universal testing machine (tensile tester) equipped with a suitable load cell and grips.
-
Test Specimen: Dumbbell-shaped specimens are cut from the conditioned PVC plaques using a die.
-
Procedure:
-
The width and thickness of the narrow section of the dumbbell specimen are measured.
-
The specimen is mounted in the grips of the tensile tester.
-
The specimen is pulled apart at a constant rate of speed (e.g., 500 mm/min) until it breaks.[2]
-
The force and elongation are recorded throughout the test.
-
Tensile strength is calculated as the maximum force divided by the original cross-sectional area. Modulus is the stress at a specific elongation (e.g., 100%). Ultimate elongation is the percentage increase in length at the point of rupture.
-
Hardness (ASTM D2240): This method measures the indentation hardness of the material using a durometer.
-
Apparatus: A Durometer, typically Type A for flexible PVC.
-
Test Specimen: A conditioned PVC sample with a minimum thickness of 6.4 mm (multiple layers can be stacked if necessary).[3]
-
Procedure:
Volatility (ASTM D1203, Method A): This test provides a rapid method for comparing the weight loss of plasticizers from a PVC sample.
-
Apparatus: An oven, analytical balance, and containers with activated carbon.
-
Test Specimen: Circular discs of a specified diameter cut from conditioned PVC sheet.
-
Procedure:
-
The initial weight of the PVC disc is measured.
-
The disc is placed in a container and completely surrounded by activated carbon, ensuring direct contact.[1][4]
-
The container is placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).
-
After heating, the disc is removed, cooled, cleaned of any adhering carbon, and reweighed.
-
The percentage weight loss is calculated, which is assumed to be primarily the loss of plasticizer.[1][4]
-
Visualizations
Caption: Workflow for the comparative evaluation of plasticizer performance in PVC.
Conclusion
This compound (DIBT) serves as a high-performance, non-ortho-phthalate plasticizer for flexible PVC, offering a performance profile that is directly comparable to the industry-standard Dioctyl Phthalate (DOP). For key mechanical properties such as tensile strength, modulus, and elongation, DIBT delivers equivalent results. Its primary advantages lie in its superior permanence properties, including lower volatility and enhanced resistance to extraction by aqueous solutions. These characteristics can translate to improved product longevity and durability. For researchers and manufacturers seeking to formulate flexible PVC compounds without ortho-phthalates, this compound represents a technically sound and effective alternative to DOP.
References
A Comparative Analysis of Diisobutyl Terephthalate and Other Terephthalate Plasticizers
In the realm of polymer science and material development, particularly for applications in research, pharmaceuticals, and drug delivery systems, the selection of an appropriate plasticizer is of paramount importance. Terephthalate plasticizers have emerged as viable alternatives to traditional ortho-phthalate plasticizers due to their favorable toxicological profiles. This guide provides a comparative analysis of Diisobutyl terephthalate (DIBT) against other notable terephthalate plasticizers, namely Dioctyl terephthalate (DOTP) and Dibutyl terephthalate (DBT).
While direct comparative experimental data for DIBT is limited in publicly available literature, this guide synthesizes available data for each plasticizer and provides a comparison based on their chemical properties and established structure-property relationships in plasticizers.
Data Presentation: A Comparative Overview
The following tables summarize the key physical, chemical, and performance characteristics of DIBT, DOTP, and DBT. It is important to note that performance data can vary depending on the specific formulation and processing conditions of the polymer.
Table 1: Physical and Chemical Properties of Terephthalate Plasticizers
| Property | This compound (DIBT) | Dioctyl Terephthalate (DOTP) | Dibutyl Terephthalate (DBT) |
| Chemical Formula | C₁₆H₂₂O₄ | C₂₄H₃₈O₄ | C₁₆H₂₂O₄ |
| Molecular Weight ( g/mol ) | 278.34 | 390.56 | 278.34 |
| CAS Number | 18699-48-4 | 6422-86-2 | 1962-75-0 |
| Appearance | White to off-white solid | Colorless, viscous liquid | Oily liquid |
| Boiling Point (°C) | ~341 | ~383 | ~381 |
| Melting Point (°C) | ~55 | -48 | ~16 |
| Density (g/cm³ at 20°C) | ~1.05 | ~0.98 | ~1.04 |
Table 2: Comparative Performance in PVC (Qualitative Assessment)
| Performance Parameter | This compound (DIBT) | Dioctyl Terephthalate (DOTP) | Dibutyl Terephthalate (DBT) |
| Plasticizing Efficiency | Moderate to Good | Excellent | Good |
| Migration Resistance | Moderate | Excellent | Moderate to Low |
| Thermal Stability | Good | Excellent | Good |
| Low-Temperature Flexibility | Moderate | Good | Good |
Detailed Performance Analysis
Plasticizing Efficiency
Plasticizing efficiency is a measure of a plasticizer's ability to increase the flexibility and reduce the hardness of a polymer. It is often correlated with the reduction in the glass transition temperature (Tg) of the polymer.
-
Dioctyl terephthalate (DOTP) is widely recognized for its excellent plasticizing efficiency in PVC, making it a popular choice for a broad range of applications.[1][2]
-
Dibutyl terephthalate (DBT) , with its shorter alkyl chains compared to DOTP, is expected to have good plasticizing efficiency, particularly in improving low-temperature flexibility.
-
This compound (DIBT) , being an isomer of DBT, is anticipated to exhibit similar plasticizing efficiency. The branched structure of the isobutyl groups may slightly reduce its efficiency compared to the linear butyl groups of DBT but could enhance compatibility with the polymer matrix.
Migration Resistance
Migration is the process by which a plasticizer leaches out of the polymer matrix. Low migration is crucial for applications where the plastic may come into contact with food, pharmaceuticals, or biological fluids.
-
DOTP is known for its excellent migration resistance due to its higher molecular weight and lower volatility compared to shorter-chain plasticizers.[1][2]
-
DBT and DIBT , having lower molecular weights than DOTP, are expected to have higher migration rates. The migration of these smaller molecules is a significant consideration for sensitive applications.[3]
Thermal Stability
Thermal stability is the ability of a plasticized material to resist degradation at elevated temperatures during processing and in its end-use application.
-
DOTP exhibits excellent thermal stability, which is a key advantage in high-temperature processing of PVC.[1][2]
-
DBT and DIBT are expected to have good thermal stability, though potentially lower than that of DOTP due to their lower molecular weights.
Experimental Protocols
For researchers and professionals seeking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Plasticizer Efficiency: Hardness Measurement (ASTM D2240)
Objective: To determine the indentation hardness of plasticized PVC, which is an indicator of plasticizing efficiency.
Apparatus:
-
Durometer (Shore A or D scale)
-
Specimen holder
-
Conditioning chamber
Procedure:
-
Prepare plasticized PVC sheets of uniform thickness (typically 2 mm).
-
Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.
-
Place the specimen on a hard, flat surface.
-
Hold the durometer in a vertical position with the indenter at least 12 mm from any edge of the specimen.
-
Apply the presser foot to the specimen as rapidly as possible, without shock, keeping the foot parallel to the surface of the specimen.
-
Read the hardness value within 1 second after the presser foot is in firm contact with the specimen.
-
Take at least five measurements at different positions on the specimen and report the average value.
Migration Resistance: Volatile Loss (ASTM D1203 - Method A)
Objective: To determine the volatile loss from a plastic material, which is primarily attributed to plasticizer migration and evaporation.[4][5][6]
Apparatus:
-
Activated carbon, 14-mesh
-
Oven, capable of maintaining a temperature of 70 ± 1 °C
-
Specimen containers (e.g., metal cans with tight-fitting lids)
-
Analytical balance
Procedure:
-
Cut circular specimens of the plasticized PVC with a diameter of 50 mm.
-
Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for 24 hours.
-
Weigh the conditioned specimens to the nearest 0.001 g.
-
Fill the specimen containers with a 10 mm layer of activated carbon.
-
Place a specimen on the carbon layer and cover it with another 10 mm layer of activated carbon.
-
Seal the containers and place them in the oven at 70 ± 1 °C for 24 hours.
-
After 24 hours, remove the containers from the oven and allow them to cool to room temperature.
-
Carefully remove the specimens from the activated carbon, brushing off any adhering particles.
-
Re-weigh the specimens to the nearest 0.001 g.
-
Calculate the percentage of volatile loss.
Thermal Stability: Dehydrochlorination Method (ISO 182-3)
Objective: To assess the thermal stability of plasticized PVC by measuring the time until the onset of dehydrochlorination at a specified temperature.
Apparatus:
-
Thermostability testing instrument (e.g., Metrohm 895 Professional PVC Thermomat)
-
Heating block
-
Reaction and measuring vessels
-
Conductivity meter
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Prepare a known weight of the plasticized PVC sample (powder or small pieces).
-
Place the sample in the reaction vessel.
-
Set the heating block to the desired test temperature (e.g., 200 °C).
-
Pass a stream of inert gas through the sample at a constant flow rate.
-
The gas stream carries any evolved hydrogen chloride (HCl) into the measuring vessel containing deionized water.
-
Continuously monitor the conductivity of the water.
-
The stability time is the time from the start of the test until the conductivity reaches a predetermined value, indicating the onset of significant HCl evolution.
Mandatory Visualizations
Experimental Workflow for Plasticizer Performance Evaluation
Caption: Workflow for the comparative evaluation of plasticizer performance.
Logical Relationship of Terephthalate Plasticizers
Caption: Synthesis relationship of common terephthalate plasticizers.
References
Validating Diisobutyl Terephthalate (DIBTP) as a Primary Plasticizer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a primary plasticizer is a critical decision in the formulation of flexible polymer-based products, including medical devices and packaging for pharmaceuticals. For decades, ortho-phthalate esters like Di(2-ethylhexyl) phthalate (DEHP) have been the industry standard for plasticizing polyvinyl chloride (PVC). However, mounting environmental and health concerns have driven the search for safer, high-performance alternatives.[1] This guide provides an objective comparison of Diisobutyl terephthalate (DIBTP), a non-ortho-phthalate plasticizer, against traditional and other alternative plasticizers, supported by experimental data and detailed methodologies.
This compound (DIBTP) is a terephthalate plasticizer, a class of compounds noted for better toxicological profiles compared to their ortho-phthalate counterparts.[2][3] Unlike ortho-phthalates (e.g., DEHP, DINP) where the ester groups are adjacent on the benzene ring, the para-positioning in terephthalates like DIBTP and Dioctyl terephthalate (DOTP) results in a different molecular geometry.[4] This structural difference is key to their improved safety and performance characteristics, such as lower migration rates.[4]
Comparative Performance Data
The efficacy of a plasticizer is determined by its ability to enhance flexibility and durability without compromising the material's integrity over time. Key performance indicators include mechanical properties, permanence (resistance to migration and volatility), and thermal stability. The following tables summarize the performance of DIBTP in comparison to DEHP, a common ortho-phthalate, and DOTP, another widely used terephthalate.
Table 1: Mechanical Properties of Plasticized PVC (60 phr)
| Property | DIBTP | DEHP (Ortho-phthalate) | DOTP (Terephthalate) | Test Method |
| Tensile Strength (MPa) | ~15-17 | ~16-18 | ~16-18 | ASTM D412 / ISO 527 |
| Elongation at Break (%) | ~340-360 | ~350-380 | ~350-380 | ASTM D412 / ISO 527 |
| 100% Modulus (MPa) | ~8-10 | ~7-9 | ~7-9 | ASTM D412 / ISO 527 |
| Hardness (Shore A) | ~80-85 | ~78-83 | ~78-83 | ASTM D2240 |
Note: Values are typical and can vary based on specific formulation and processing conditions. DIBTP demonstrates comparable mechanical performance to both DEHP and DOTP, providing a good balance of strength and flexibility.
Table 2: Permanence and Thermal Properties
| Property | DIBTP | DEHP (Ortho-phthalate) | DOTP (Terephthalate) | Test Method |
| Volatility (Weight Loss, %) | < 2.0 | ~2.5-3.5 | < 1.5 | ASTM D1203 |
| Migration into Hexane (%) | Lower | Higher | Lower | ASTM D1239 |
| Glass Transition Temp. (Tg, °C) | ~ -30 to -35 | ~ -35 to -40 | ~ -30 to -35 | ASTM D3418 (DSC) |
| Decomposition Temp. (°C) | > 200 | > 200 | > 200 | ASTM E1131 (TGA) |
Note: Lower volatility and migration are critical for applications where plasticizer leaching is a concern, such as in medical tubing or food contact materials. Terephthalates like DIBTP and DOTP consistently outperform ortho-phthalates in this regard.[2]
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized testing methodologies are crucial. The data presented above is based on established ASTM International standards for plastics.
1. Sample Preparation: PVC resin is blended with the plasticizer (e.g., 60 parts per hundred of resin - phr), thermal stabilizers, and other additives in a high-speed mixer. The resulting dry blend is then processed on a two-roll mill at a controlled temperature (e.g., 160-170°C) to form a homogenous sheet. Test specimens are die-cut from the milled sheets after a conditioning period of at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
2. Mechanical Properties Testing:
-
Tensile Strength, Elongation at Break, and Modulus (ASTM D412 / ISO 527): Dumbbell-shaped specimens are tested using a universal testing machine (tensometer) at a constant crosshead speed (e.g., 500 mm/min). The force required to pull the specimen to its breaking point and the extent of stretching are recorded.
-
Hardness (ASTM D2240): A durometer (Type A for soft plastics) is used to measure the indentation hardness of the material. The indenter is pressed into the material, and the resistance to penetration is measured on a scale of 0 to 100.
3. Permanence Testing:
-
Volatility (ASTM D1203): The weight of a specimen is measured before and after being placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours). The percentage of weight loss is calculated, indicating the amount of plasticizer that has evaporated.
-
Migration Resistance (e.g., Extraction in Hexane - ASTM D1239): The specimen is weighed and then immersed in a solvent (like n-hexane, which simulates fatty contact) for a specified time and temperature. After immersion, the specimen is removed, dried, and re-weighed. The weight loss corresponds to the amount of plasticizer that has migrated out of the plastic.
4. Thermal Analysis:
-
Glass Transition Temperature (Tg) via DSC (ASTM D3418): Differential Scanning Calorimetry (DSC) is used to determine the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates higher plasticizing efficiency.[1]
-
Thermal Stability via TGA (ASTM E1131): Thermogravimetric Analysis (TGA) measures the weight loss of a material as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature, providing insight into the material's stability at elevated processing temperatures.[5]
Visualizing Key Processes and Relationships
Experimental Workflow for Plasticizer Evaluation
The following diagram illustrates the standardized workflow for preparing and testing plasticized PVC samples. This process ensures that comparative data is reliable and consistent across different plasticizer types.
Caption: Workflow for the preparation and evaluation of plasticized PVC samples.
Structural Impact on Plasticizer Performance
The molecular structure of a plasticizer is a primary determinant of its performance, particularly its migration resistance. Ortho-phthalates and terephthalates differ in the position of their ester side chains, which affects how securely they are retained within the polymer matrix.
Caption: Relationship between chemical structure and plasticizer migration.
Conclusion
The experimental data indicates that this compound (DIBTP) is a viable primary plasticizer for flexible PVC applications. Its mechanical properties, such as tensile strength and elongation, are comparable to the widely used ortho-phthalate DEHP and the terephthalate DOTP.
Crucially, DIBTP exhibits superior permanence, characterized by lower volatility and reduced migration compared to DEHP. This makes it a compelling alternative for applications where plasticizer leaching is a significant concern, including medical devices, toys, and food contact materials. Its performance profile is largely similar to DOTP, providing formulators with another robust, non-ortho-phthalate option. The adoption of terephthalates like DIBTP aligns with industry trends toward safer and more environmentally benign materials without sacrificing essential performance characteristics.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Diisobutyl Terephthalate (DIBT) Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of Diisobutyl terephthalate (DIBT), a commonly used plasticizer, is critical in various fields, including environmental monitoring, food safety, and pharmaceutical drug development, due to its potential endocrine-disrupting properties. The selection of an appropriate analytical method is paramount for achieving precise and validated results. This guide provides a comprehensive cross-validation of the two most prevalent analytical techniques for DIBT detection: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The objective of this guide is to present a comparative analysis of these methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific analytical needs. The performance of each method is evaluated based on key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, precision, and recovery.
Comparative Performance of Analytical Methods
The choice between GC-MS and HPLC for DIBT analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired level of specificity. GC-MS is often favored for its high sensitivity and selectivity, making it ideal for trace-level detection. HPLC, on the other hand, is a robust and widely applicable technique suitable for a broad range of phthalates.
Table 1: Summary of Quantitative Data for DIBT Detection Methods
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Analyte | Diisobutyl phthalate (DIBP) / Dibutyl phthalate (DBP) | Diisobutyl phthalate (DIBP) / Dibutyl phthalate (DBP) |
| Matrix | Water, Indoor Air, Cosmetics, Electronic Products | Water, Alcoholic Beverages, Electronic Products |
| Limit of Detection (LOD) | 1 - 8 ng/mL (DiBP in water)[1] | 5 mg/kg (in electronic products)[2] |
| Limit of Quantification (LOQ) | 5 - 14 ng/mL (DiBP in water)[1] | 10 mg/kg (in electronic products)[2] |
| Linearity (R²) | > 0.99[3][4] | > 0.99 |
| Recovery | 91.3 - 99.9% (DBP in indoor air)[3] | 100.8 - 106.8% (in electronic products)[2] |
| Precision (%RSD) | 5.1 - 13.1% (Reproducibility for DBP)[3] | < 4% (n=6)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the detection of DIBT using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized procedure based on common practices for phthalate analysis in various matrices.[3][4][5]
1. Sample Preparation:
-
Solid Samples (e.g., plastics, electronics):
-
Cut the sample into small pieces (≤ 2 mm).
-
Accurately weigh approximately 0.1 g of the sample into a glass vial.
-
Add 10 mL of a suitable solvent such as tetrahydrofuran (THF) or hexane.[5]
-
Extract the DIBT from the sample using ultrasonication or Soxhlet extraction for a defined period (e.g., 30 minutes).[5]
-
If PVC is present, precipitate it by adding n-hexane.[5]
-
Filter the extract through a 0.45 µm PTFE syringe filter.
-
An internal standard (e.g., DBP-d4) is added before analysis.[3]
-
-
Liquid Samples (e.g., water):
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.[1] For LLE, a solvent like hexane is commonly used.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[6]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 210°C at 8°C/min, hold for 5 minutes.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.[3]
-
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for DIBT would be monitored.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method for the analysis of phthalates in various samples.[2][7][8]
1. Sample Preparation:
-
Solid Samples:
-
Similar to GC-MS, extract the DIBT using a suitable solvent. For HPLC, methanol or acetonitrile are common choices.
-
The sample is extracted via Soxhlet extraction with n-hexane, the extract is concentrated, and then redissolved in methanol.[2]
-
Filter the final extract through a 0.45 µm filter compatible with the mobile phase.
-
-
Liquid Samples:
-
For aqueous samples, a pre-concentration step using SPE may be necessary.
-
For beverages like ouzo, a liquid-liquid extraction with hexane can be performed, followed by evaporation and reconstitution in the mobile phase.[8]
-
2. HPLC Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly employed.[2]
-
Mobile Phase: A gradient elution using a mixture of methanol and water is typical.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection Wavelength: 228 nm.[2]
-
Injection Volume: 10-20 µL.
Visualizing the Cross-Validation Workflow
To provide a clear overview of the logical steps involved in a cross-validation study, the following diagram illustrates the experimental workflow.
Caption: Workflow for cross-validation of analytical methods.
This guide provides a foundational comparison of GC-MS and HPLC for the detection of this compound. The selection of the optimal method will ultimately be guided by the specific requirements of the study, including sensitivity needs, sample matrix complexity, and available instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. francis-press.com [francis-press.com]
- 3. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 4. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. fses.oregonstate.edu [fses.oregonstate.edu]
- 7. Separation of Terephthalic acid, diisobutyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
Toxicological comparison of Diisobutyl terephthalate with traditional phthalates
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of plasticizers is undergoing a significant shift, with Diisobutyl terephthalate (DIBT) emerging as a prominent alternative to traditional ortho-phthalates like Dibutyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP), and Benzyl butyl phthalate (BBP). This transition is largely driven by concerns over the endocrine-disrupting properties and reproductive toxicity associated with these conventional plasticizers. This guide provides a comprehensive toxicological comparison of DIBT with DBP, DEHP, and BBP, supported by experimental data, detailed methodologies, and visual representations of key molecular pathways to aid researchers, scientists, and drug development professionals in making informed decisions.
Comparative Toxicology Data
The following tables summarize the quantitative toxicological data for DIBT and the selected traditional phthalates across various endpoints.
Table 1: Acute Toxicity
The acute toxicity of these compounds is generally low, with high LD50 values.
| Compound | CAS No. | Species | Route | LD50 (mg/kg bw) | Citation(s) |
| This compound (DIBT) | 18699-48-4 | Rat | Oral | > 5000 | |
| Dibutyl phthalate (DBP) | 84-74-2 | Rat | Oral | 8000 - 20000 | [1][2] |
| Mouse | Oral | 5289 | [3] | ||
| Di(2-ethylhexyl) phthalate (DEHP) | 117-81-7 | Rat | Oral | ~30000 | |
| Benzyl butyl phthalate (BBP) | 85-68-7 | Rat | Oral | 2000 - 20000 | [4] |
Table 2: Repeated Dose Toxicity (Subchronic Oral)
Repeated exposure to these phthalates reveals effects on various organs, particularly the liver and reproductive system.
| Compound | Species | Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Target Organs | Citation(s) |
| This compound (DIBT) | Rat | 4 months | ~500 (1% in diet) | ~2500 (5% in diet) | Liver, Testes | |
| Dibutyl phthalate (DBP) | Rat | 1 year | 125 | 625 | Liver, Kidney | [1] |
| Di(2-ethylhexyl) phthalate (DEHP) | Rat | 90 days | 37 | 190 | Liver, Testes | |
| Benzyl butyl phthalate (BBP) | Rat | 90 days | 39.4 (male), 42 (female) | 143 (male), 152 (female) | Liver, Kidney |
Table 3: Genotoxicity
The genotoxic potential of these compounds varies, with some showing evidence of DNA damage in specific assays.
| Compound | Assay | System | S9 Activation | Result | Citation(s) |
| This compound (DIBT) | Ames Test | S. typhimurium | +/- | Negative | |
| Comet Assay | Human mucosal cells | - | Positive (DNA strand breaks) | ||
| Dibutyl phthalate (DBP) | Ames Test | S. typhimurium | +/- | Generally Negative | [5] |
| Comet Assay | Human mucosal cells | - | Positive (DNA strand breaks) | ||
| Di(2-ethylhexyl) phthalate (DEHP) | Ames Test | S. typhimurium | +/- | Negative | [5] |
| Comet Assay | Human leukocytes | - | Positive (DNA damage) | [6][7] | |
| Benzyl butyl phthalate (BBP) | Ames Test | S. typhimurium | +/- | Negative | [5] |
Table 4: Developmental and Reproductive Toxicity
The most significant concerns with traditional phthalates lie in their developmental and reproductive toxicity, particularly their anti-androgenic effects. DIBT has been shown to exhibit similar effects.
| Compound | Species | Key Effect | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Citation(s) |
| This compound (DIBT) | Rat | Decreased anogenital distance, undescended testes | 250 | 500 | |
| Dibutyl phthalate (DBP) | Rat | Seminiferous tubule atrophy, retained nipples | 50 | 100 | |
| Di(2-ethylhexyl) phthalate (DEHP) | Rat | Reproductive malformations | 4.8 | >4.8 | [8][9] |
| Benzyl butyl phthalate (BBP) | Rat | Reduced birth weight | 50 | 100 |
Experimental Protocols
The toxicological data presented above are primarily derived from studies following standardized guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for key toxicity assays.
Acute Oral Toxicity (Following OECD Guideline 401)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Animals: Typically, young adult rats of a single sex (or both) are used.
-
Procedure: The test substance is administered in graduated doses to several groups of experimental animals, with one group serving as a control. The animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The LD50 is calculated, which is the statistically estimated dose that is expected to cause death in 50% of the treated animals.
Prenatal Developmental Toxicity Study (Following OECD Guideline 414)
-
Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure to the pregnant female.
-
Animals: Pregnant rodents (usually rats or rabbits) are used.
-
Procedure: The test substance is administered daily to pregnant animals during the period of major organogenesis. Dams are monitored for signs of toxicity. Shortly before the expected day of delivery, the dams are euthanized, and the uterine contents are examined.
-
Endpoints: The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities. The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for maternal and developmental toxicity are determined.
References
- 1. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpsc.gov [cpsc.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Activation of PPARα and PPARγ by Environmental Phthalate Monoesters | Semantic Scholar [semanticscholar.org]
- 5. Assessment of the mutagenicity of phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. belmagumusel.com [belmagumusel.com]
- 7. Effect of some phthalate esters in human cells in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diisobutyl Terephthalate and Di-n-butyl Phthalate as Plasticizers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides a comprehensive performance evaluation of Diisobutyl terephthalate against the widely used Di-n-butyl phthalate (DBP). This comparison delves into their plasticizing efficacy, toxicological profiles, and experimental protocols, offering a data-driven resource for informed decision-making in research and development.
Executive Summary
Di-n-butyl phthalate (DBP) has long been a staple plasticizer, valued for its efficiency in rendering polymers like polyvinyl chloride (PVC) flexible.[1][2] However, growing concerns over its potential endocrine-disrupting effects have spurred the search for safer alternatives.[3][4] this compound, a terephthalate ester, has emerged as a potential substitute. While direct comparative performance data is limited, this guide synthesizes available information to provide a thorough analysis. Terephthalates are generally considered to possess a more favorable toxicological profile compared to ortho-phthalates like DBP.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of each compound.
| Property | This compound | Di-n-butyl Phthalate (DBP) |
| Chemical Formula | C₁₆H₂₂O₄ | C₁₆H₂₂O₄ |
| Molecular Weight | 278.34 g/mol | 278.34 g/mol [2] |
| Appearance | Colorless oily liquid | Colorless to faint-yellow, oily liquid[2] |
| Boiling Point | Not readily available | 340 °C[5] |
| Melting Point | Not readily available | -35 °C[5] |
| Density | Not readily available | ~1.047 g/cm³ at 20°C[5] |
| Water Solubility | Insoluble (presumed) | ~0.04 g/L (very low)[5] |
| CAS Number | 18699-48-4 | 84-74-2 |
Plasticizer Performance Evaluation
The primary function of a plasticizer is to enhance the flexibility and workability of a polymer. This is typically evaluated by measuring changes in mechanical properties.
Plasticizing Efficiency
Plasticizer efficiency is a measure of how effectively a plasticizer softens a polymer. It is often quantified by the reduction in glass transition temperature (Tg) or the amount of plasticizer needed to achieve a specific hardness.[6] DBP is known for its high plasticizing efficiency, meaning less of it is required to achieve a desired level of flexibility compared to some other plasticizers.[7][8] It effectively reduces the intermolecular forces between polymer chains, thereby increasing chain mobility and lowering the Tg.[5][7][8]
Quantitative performance data for this compound is not widely available in the public domain. However, the performance of other terephthalate plasticizers, such as Dioctyl terephthalate (DOTP), can offer some insights. DOTP shows good compatibility with PVC and provides a desirable balance of properties.[7]
Mechanical Properties of Plasticized PVC
The addition of a plasticizer significantly alters the mechanical properties of PVC.
Table 2: Typical Mechanical Properties of DBP-Plasticized PVC (100 phr PVC)
| Property | Value | Reference |
| Tensile Strength | Decreases with increasing DBP concentration | [9][10] |
| Elongation at Break | Increases significantly with DBP | [9][10] |
| Hardness (Shore A) | Decreases with increasing DBP concentration | [8] |
Note: Specific values are highly dependent on the concentration of the plasticizer and the formulation of the PVC compound.
Data for PVC plasticized with this compound is not available for a direct comparison in this table.
Migration Resistance
A critical performance characteristic of a plasticizer is its permanence within the polymer matrix. Migration, the process of the plasticizer leaching out of the material, can lead to embrittlement of the plastic and contamination of surrounding materials.[11] DBP, being a lower molecular weight phthalate, tends to be more volatile and has a higher tendency to migrate compared to higher molecular weight phthalates like DEHP or DINP.[12] This can be a significant drawback in applications where long-term stability is crucial.[11]
Toxicological Profile and Endocrine Disruption Potential
The health and safety profile of plasticizers is a major consideration for their application, particularly in sensitive products such as medical devices and food contact materials.
General Toxicity
Di-n-butyl phthalate (DBP): DBP has been the subject of extensive toxicological research. It is classified as a reproductive and developmental toxicant.[13]
This compound: While specific data is limited, terephthalates are generally considered to have a lower order of toxicity compared to ortho-phthalates.
Table 3: Comparative Toxicological Data
| Endpoint | This compound | Di-n-butyl Phthalate (DBP) |
| Acute Oral LD50 (rat) | Data not readily available | 8,000 - 20,000 mg/kg[14] |
| Reproductive Toxicity | Data not readily available | Known reproductive toxicant[13] |
| Developmental Toxicity | Data not readily available | Known developmental toxicant[13] |
Endocrine Disruption
Di-n-butyl phthalate (DBP): DBP is a well-documented endocrine-disrupting chemical (EDC).[3][4] Its primary mechanism of action is through anti-androgenic effects, where it interferes with the production of testosterone.[15] This can lead to adverse effects on the male reproductive system.[15] DBP has also been shown to interact with sex hormone-binding globulin (SHBG).[4]
This compound: There is a lack of specific studies on the endocrine-disrupting potential of this compound. However, some research suggests that polyethylene terephthalate (PET), which is made from terephthalic acid, may leach endocrine disruptors under certain conditions, although the specific compounds and their effects are still under investigation.[15][16] It is important to note that the endocrine-disrupting properties of phthalates are linked to their ability to interact with hormone receptors, and the different spatial arrangement of the ester groups in terephthalates may alter this interaction.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following experimental protocols are recommended.
Evaluation of Plasticizer Performance in PVC
This workflow outlines the key steps in assessing the mechanical properties of plasticized PVC.
References
- 1. scispace.com [scispace.com]
- 2. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Migration of Phthalates From Polyethylene Terephthalate Bottles into Beverages: A Health Policy Brief - Caspian Journal of Health Research [cjhr.gums.ac.ir]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. newtopchem.com [newtopchem.com]
- 6. kanademy.com [kanademy.com]
- 7. oaji.net [oaji.net]
- 8. bdmaee.net [bdmaee.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Case Study: Choosing Between DOP and DBP Plasticizers for Safety Footwear [skybright-chemicals.com]
- 12. nbinno.com [nbinno.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Polyethylene Terephthalate May Yield Endocrine Disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A comparative study of the mechanical properties of polymers plasticized with DIBTP and DEHP
A Comparative Analysis of Mechanical Properties in Polymers Plasticized with DIBTP and DEHP
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Phthalate Plasticizers
The selection of a suitable plasticizer is a critical consideration in the formulation of polymeric materials, directly influencing their mechanical properties and, consequently, their performance in various applications, including sensitive fields such as medical devices and pharmaceutical packaging. This guide provides a comparative overview of two commonly used phthalate plasticizers, Diisobutyl Phthalate (DIBTP) and Di(2-ethylhexyl) phthalate (DEHP), with a focus on their impact on the mechanical characteristics of polymers, particularly Polyvinyl Chloride (PVC).
Qualitative Comparison of DIBTP and DEHP as Plasticizers
Both DIBTP and DEHP are effective plasticizers for PVC and other polymers, functioning by embedding themselves between polymer chains, which disrupts intermolecular forces and increases the free volume. This molecular-level action results in increased flexibility, reduced brittleness, and enhanced workability of the polymer.[1][2]
Di(2-ethylhexyl) phthalate (DEHP) has historically been the industry-standard plasticizer for flexible PVC due to its excellent performance-to-cost ratio.[3] It is known to impart good flexibility, elongation, and a soft feel to the final product.[4] However, due to health and environmental concerns, its use has been increasingly restricted in many applications.[5]
Diisobutyl Phthalate (DIBTP) is a structurally similar phthalate ester that also serves as an effective plasticizer. It is often considered a cost-effective alternative to other phthalates.[1][6] DIBP is known for its good compatibility with a range of polymers, particularly cellulose-based plastics and PVC, and its ability to improve flexibility and durability.[6][7]
The general trend observed with the addition of plasticizers like DEHP to polymers is a decrease in tensile strength and hardness, accompanied by an increase in elongation at break.[2][8] It is reasonable to expect that DIBTP would induce similar qualitative changes in the mechanical properties of polymers. The magnitude of these changes, however, would depend on the specific polymer, the concentration of the plasticizer, and the processing conditions.
Quantitative Data on Mechanical Properties
Due to the lack of direct comparative studies, a side-by-side quantitative data table is not feasible. However, the following table presents typical mechanical properties of PVC plasticized with DEHP to provide a baseline for understanding its effects. The properties of DIBTP-plasticized PVC would be expected to fall within a comparable range, but direct experimental data is required for a precise comparison.
Table 1: Typical Mechanical Properties of PVC Plasticized with DEHP
| Mechanical Property | Unplasticized PVC (Typical Values) | PVC + DEHP (Typical Values) | Test Standard |
| Tensile Strength (MPa) | 40 - 50 | 15 - 25 | ASTM D882 / ASTM D638 |
| Elongation at Break (%) | 20 - 40 | 200 - 400 | ASTM D882 / ASTM D638 |
| Young's Modulus (GPa) | 2.5 - 4.0 | Varies significantly with concentration | ASTM D882 / ASTM D638 |
| Shore Hardness (Shore A/D) | ~85 (Shore D) | 60 - 90 (Shore A) | ASTM D2240 |
Note: The values for plasticized PVC can vary significantly depending on the concentration of DEHP.
Experimental Protocols
For researchers aiming to conduct a direct comparative study of DIBTP and DEHP, the following are detailed methodologies for key mechanical property assessments based on internationally recognized standards.
Tensile Properties Testing (Tensile Strength, Elongation at Break, Young's Modulus)
Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[6] This standard is suitable for materials with a thickness of less than 1 mm.[6] For thicker materials, ASTM D638 would be the appropriate standard.
Methodology:
-
Specimen Preparation:
-
Cut rectangular test specimens from the polymer sheets. The specimens should have a uniform width and thickness.[9]
-
The typical dimensions for ASTM D882 are strips that are at least 50 mm longer than the grip separation, with a width between 5.0 mm and 25.4 mm.[9]
-
Ensure the specimens are free from nicks, tears, or other defects that could act as stress concentrators.[6]
-
-
Test Conditions:
-
Condition the specimens at a standard temperature and humidity, typically 23 ± 2 °C and 50 ± 5% relative humidity, for a specified period before testing.[6]
-
Conduct the test in the same controlled environment.
-
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine, ensuring it is aligned vertically.[10]
-
Set the initial grip separation (gauge length) as specified in the standard, often 100 mm for quality assurance applications or 250 mm for modulus determination.[10]
-
Apply a constant rate of crosshead movement (tensile force) until the specimen fails (breaks). The test speed is determined based on the material's expected elongation at break.[8]
-
Record the force applied and the corresponding elongation of the specimen throughout the test.
-
-
Data Analysis:
-
Tensile Strength: Calculate the maximum stress the specimen can withstand before breaking. This is determined by dividing the maximum load by the original cross-sectional area of the specimen.[8]
-
Elongation at Break: Calculate the percentage increase in the length of the specimen at the point of fracture relative to its original length.[8]
-
Young's Modulus (Modulus of Elasticity): Determine the slope of the initial, linear portion of the stress-strain curve. This represents the material's stiffness.[11]
-
Hardness Testing
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[7][12]
Methodology:
-
Specimen Preparation:
-
Use a flat, smooth specimen with a minimum thickness of 6.4 mm (¼ inch). If necessary, multiple layers can be stacked to achieve the required thickness, though a single piece is preferred.[12]
-
The surface of the specimen should be clean and free from any contaminants.
-
-
Test Conditions:
-
Condition the specimens under the same standard conditions as for tensile testing (23 ± 2 °C and 50 ± 5% relative humidity).[6]
-
-
Test Procedure:
-
Place the specimen on a hard, flat surface.[12]
-
Select the appropriate durometer type (Shore A for softer materials like plasticized PVC, and Shore D for harder materials).[12]
-
Press the durometer's indenter firmly and perpendicularly onto the surface of the specimen.[12]
-
The reading should be taken within one second of firm contact.[12]
-
Take multiple readings at different locations on the specimen and calculate the average.
-
-
Data Analysis:
-
The hardness value is read directly from the durometer's scale. The scale is dimensionless, ranging from 0 to 100.
-
Visualizations
To illustrate the logical flow of a comparative study and the relationship between plasticizer addition and its effects, the following diagrams are provided.
Caption: Experimental workflow for a comparative study of DIBTP and DEHP plasticizers.
Caption: Logical relationship between plasticizer addition and mechanical property changes.
References
- 1. bastone-plastics.com [bastone-plastics.com]
- 2. opastpublishers.com [opastpublishers.com]
- 3. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taminkalatak.com [taminkalatak.com]
- 7. nbinno.com [nbinno.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. nanobuild.ru [nanobuild.ru]
- 11. PVC Strength - PVC [seepvcforum.com]
- 12. bdmaee.net [bdmaee.net]
Comparative cost-performance analysis of Diisobutyl terephthalate in industrial applications
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic landscape of industrial polymers and formulations, the selection of plasticizers is a critical determinant of final product performance, cost-effectiveness, and regulatory compliance. Diisobutyl terephthalate (DIBT), a non-phthalate plasticizer, has emerged as a noteworthy alternative to traditional phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Dioctyl phthalate (DOP). This guide provides a comprehensive cost-performance analysis of DIBT in key industrial applications, with a focus on providing researchers, scientists, and drug development professionals with the data necessary to make informed material selection decisions.
Executive Summary
This compound offers a compelling balance of performance and cost, positioning it as a viable substitute for many conventional plasticizers. While exhibiting comparable plasticizing efficiency to DOP, it is generally considered to have a more favorable toxicological profile. Its primary advantages lie in its good flexibility, workability enhancement in Polyvinyl Chloride (PVC), and its standing as a cost-effective alternative to Dibutyl phthalate (DBP). However, its performance in terms of migration resistance and thermal stability may differ from other plasticizers, necessitating careful consideration for specific applications.
Comparative Performance Data
The following table summarizes the key performance characteristics of this compound (DIBT) in comparison to common industrial plasticizers: Dioctyl Phthalate (DOP), Diisononyl Phthalate (DINP), and Dioctyl Terephthalate (DOTP). The data presented is a synthesis of information from various industry sources and research publications.
| Property | This compound (DIBT) | Dioctyl Phthalate (DOP) | Diisononyl Phthalate (DINP) | Dioctyl Terephthalate (DOTP) |
| Plasticizing Efficiency | Good | Excellent | Good | Excellent |
| Tensile Strength | Data not available | Decreases with increasing concentration[1] | - | - |
| Elongation at Break | Data not available | Increases with increasing concentration[1] | - | - |
| Hardness (Shore A) | Data not available | Decreases with increasing concentration[1] | - | - |
| Migration Resistance | Lower than high molecular weight phthalates | Prone to migration | Better than DOP[2] | Excellent, low volatility[3] |
| Thermal Stability | Good | Good[4] | Good | Superior thermal aging stability[3] |
| Low-Temperature Flexibility | Good | Good | Good | Excellent[3] |
| Relative Cost | ~$1550-1780/MT[5] | Generally cost-effective | Generally more cost-effective than DOTP | Higher than DINP |
| Toxicology | Favorable profile compared to some traditional phthalates | Health concerns have led to restrictions[6] | Viewed more favorably than DOP for some applications[2] | Considered a safer alternative[7] |
Note: The performance of plasticizers can vary depending on the specific formulation, including the type of polymer, stabilizers, and other additives used.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies for plasticizer performance in PVC. Key experimental protocols include:
-
Tensile Properties (ASTM D882/D2284): This method is used to determine the tensile strength, elongation at break, and modulus of elasticity of plasticized PVC films. Test specimens are conditioned and then subjected to a tensile load in a universal testing machine until failure.[8]
-
Hardness (ASTM D2240): The Shore durometer is used to measure the indentation hardness of the plasticized PVC.
-
Migration Resistance (ASTM D1203): This test determines the weight loss of a plasticized material due to the volatilization of the plasticizer under controlled temperature and air circulation.
-
Thermal Stability (Dehydrochlorination Test): This test evaluates the stability of PVC compounds at elevated temperatures by measuring the time it takes for the material to begin degrading and releasing hydrogen chloride gas.[9]
-
Determination of Plasticizer Content (ASTM D7083): Gas chromatography is used to separate and identify the monomeric plasticizers present in a PVC compound.[10]
Synthesis of this compound
A common method for the preparation of this compound involves the esterification of terephthalic acid with isobutanol. The process typically includes the following steps:
-
Reaction: Terephthalic acid is reacted with an excess of isobutanol in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst. The reaction is carried out at an elevated temperature (typically 110-220°C) and atmospheric pressure.
-
Water Removal: The water produced during the esterification reaction is continuously removed, often by azeotropic distillation with isobutanol, to drive the reaction to completion.
-
Neutralization: After the reaction, the excess acid catalyst is neutralized with a basic solution, such as sodium hydroxide.
-
Purification: The crude product is then purified through a series of steps which may include washing, drying, and vacuum distillation to obtain high-purity this compound.
Analytical Methods for Migration Studies
The migration of plasticizers from a polymer matrix is a critical factor, especially for applications in food contact materials and medical devices. Common analytical techniques to quantify plasticizer migration include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for separating and identifying volatile and semi-volatile organic compounds like plasticizers.
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile or thermally labile plasticizers.
-
Extraction Tests: These involve immersing the plasticized material in a simulant liquid (e.g., food simulants like ethanol or acetic acid solutions) for a specified time and temperature, followed by analysis of the simulant for the migrated plasticizer.
Cost-Performance Relationship
The selection of a plasticizer is often a trade-off between performance, cost, and safety. The following diagram illustrates the key considerations in the cost-performance analysis of this compound and its alternatives.
Caption: Key factors in the cost-performance analysis of plasticizers.
Conclusion
This compound presents a viable option for formulators seeking a cost-effective, non-phthalate plasticizer with good performance characteristics. Its favorable toxicological profile compared to some traditional phthalates makes it an attractive choice for a range of industrial applications. However, for applications with stringent requirements for low migration and high thermal stability, alternatives such as DOTP may be more suitable, albeit at a higher cost. A thorough evaluation of the specific performance requirements of the end-product, alongside cost and regulatory considerations, is essential for optimal plasticizer selection. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. tegengif.nl [tegengif.nl]
- 2. mdpi.com [mdpi.com]
- 3. gec.com.tr [gec.com.tr]
- 4. intratec.us [intratec.us]
- 5. echemi.com [echemi.com]
- 6. diva-portal.org [diva-portal.org]
- 7. chemorder.com [chemorder.com]
- 8. mddionline.com [mddionline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of Diisobutyl Terephthalate and Other Plasticizers
The landscape of plasticizers is undergoing a significant shift, driven by regulatory scrutiny of traditional ortho-phthalates and a growing demand for safer, more durable materials in sensitive applications. Diisobutyl terephthalate (DIBT), a non-phthalate plasticizer, is emerging as a viable alternative. This guide provides an objective comparison of the long-term stability of DIBT with other common plasticizers, focusing on thermal degradation, migration resistance, and chemical stability, supported by experimental data and standardized testing protocols.
Comparative Performance Data
The long-term stability of a plasticizer is a critical determinant of the service life and safety of the final polymer product. Key performance indicators include thermal stability, resistance to migration (leaching), and chemical resistance. While direct, publicly available quantitative data for this compound is limited, its performance can be inferred from its structural class and compared with well-characterized plasticizers.
Table 1: Thermal Stability of Various Plasticizers
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of plasticizers by measuring weight loss as a function of temperature. A higher onset temperature of decomposition indicates greater thermal stability.
| Plasticizer | Type | Onset of Decomposition (Tonset) | Peak Decomposition Temp (Tmax) | Notes |
| This compound (DIBT) | Terephthalate | Data not readily available | Data not readily available | Described as a high-solvating plasticizer suitable for PVC thermal processing.[1] |
| Dioctyl Terephthalate (DOTP) | Terephthalate | ~200 - 250 °C | ~250 - 300 °C | Considered to have good thermal stability.[2] |
| Di(2-ethylhexyl) Phthalate (DEHP) | Ortho-phthalate | Varies, typically lower than DOTP | - | A traditional plasticizer with known health concerns. |
| Diisononyl Phthalate (DINP) | Ortho-phthalate | - | - | Has thermal stability similar to DOTP.[2] |
| Dibutyl Phthalate (DBP) | Ortho-phthalate | Lower than high MW phthalates | - | More volatile than higher molecular weight plasticizers.[3] |
| Diisobutyl Succinate (DIBS) | Succinate (Bio-based) | Slightly lower than phthalates in some cases | - | Offers good thermal stability suitable for processing.[4] |
Table 2: Migration and Leaching Characteristics
Migration, or the leaching of plasticizers from the polymer matrix, is a critical stability and safety concern. It is influenced by the plasticizer's molecular weight, structure, and the surrounding environment.
| Plasticizer | Molecular Weight ( g/mol ) | Migration/Leaching Tendency | Key Influencing Factors |
| This compound (DIBT) | 278.34[5] | Expected to be low | The para-position of the ester groups in terephthalates generally reduces migration compared to ortho-phthalates.[6] |
| Dioctyl Terephthalate (DOTP) | 390.56 | Low | Its higher molecular weight and linear structure contribute to lower volatility and migration.[2] |
| Di(2-ethylhexyl) Phthalate (DEHP) | 390.56 | Higher than DOTP | The ortho-phthalate structure is associated with a higher tendency to migrate. |
| Dibutyl Phthalate (DBP) | 278.34 | High | Lower molecular weight and higher water solubility lead to greater migration.[3] Migration is enhanced by higher temperatures.[7][8] |
| Diisononyl Phthalate (DINP) | 418.66 | Low | High molecular weight reduces migration from PVC products.[6] |
Table 3: Chemical Resistance Overview
The chemical resistance of a plasticized polymer depends on the stability of both the polymer and the plasticizer when exposed to various chemical agents.
| Plasticizer Type | General Chemical Resistance | Notes |
| Terephthalates (e.g., DIBT, DOTP) | Good | Generally offer good resistance to aqueous solutions, oils, and greases. A patent suggests DIBT provides good stain resistance.[9] |
| Ortho-phthalates (e.g., DEHP, DBP) | Moderate to Good | Resistance varies with the specific phthalate and the chemical agent. Can be susceptible to extraction by nonpolar solvents. |
| Bio-based esters (e.g., Succinates) | Variable | Performance depends on the specific chemical structure. May be more susceptible to hydrolysis under certain pH conditions. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of plasticizer stability. The following are outlines of standard experimental protocols.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
This protocol is based on the principles of ASTM E1131.
-
Objective: To determine the thermal decomposition profile of the plasticizer and the plasticized polymer.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small, precisely weighed sample (5-10 mg) of the plasticizer or the dried PVC compound is placed in a TGA sample pan.
-
The furnace is sealed, and the sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for thermal degradation or air for oxidative stability).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The resulting data is plotted as weight percent versus temperature.
-
-
Data Analysis:
-
Tonset: The onset temperature of decomposition, indicating the initiation of significant weight loss.
-
Tmax: The temperature at which the rate of weight loss is maximal.
-
Residual Mass: The amount of material remaining at the end of the test.
-
Plasticizer Migration/Leaching Test
This protocol is based on the principles of ASTM D1239 for resistance of plastic films to extraction by chemicals.
-
Objective: To quantify the amount of plasticizer that leaches from a PVC sample into a liquid medium.
-
Apparatus: Analytical balance, constant temperature bath, sample containers.
-
Procedure:
-
Prepare PVC films of a standardized thickness containing a known concentration of the plasticizer.
-
Cut samples of a specific size and weigh them accurately.
-
Immerse the samples in a chosen liquid simulant (e.g., deionized water, ethanol/water mixture, or a food simulant like acetic acid) in a sealed container.
-
Place the containers in a constant temperature bath (e.g., 37°C or 60°C) for a specified duration (e.g., 24 hours, 7 days).
-
After the exposure period, remove the PVC samples, gently dry them, and reweigh them to determine the mass loss.
-
The liquid simulant can also be analyzed using chromatography (e.g., GC-MS) to directly measure the concentration of the leached plasticizer.
-
-
Data Analysis:
-
Calculate the weight loss of the PVC sample as a percentage of the initial plasticizer content.
-
Express the migration rate in terms of mass per unit area per unit time (e.g., µg/cm²/hr).
-
Chemical Resistance Evaluation
This protocol is based on the principles of ASTM D543 for evaluating the resistance of plastics to chemical reagents.[10][11]
-
Objective: To assess the effect of chemical exposure on the physical and mechanical properties of the plasticized PVC.
-
Apparatus: Immersion tanks, mechanical testing machine (e.g., tensile tester).
-
Procedure:
-
Prepare standardized test specimens (e.g., tensile bars) of the plasticized PVC.
-
Measure and record the initial weight, dimensions, and mechanical properties (e.g., tensile strength, elongation at break) of the specimens.
-
Immerse the specimens in the selected chemical reagent at a specified temperature and for a defined duration.
-
After exposure, remove the specimens, clean them according to the standard, and re-condition them.
-
Re-measure the weight and dimensions, and observe any changes in appearance (e.g., swelling, discoloration, cracking).
-
Conduct mechanical tests to determine the post-exposure properties.
-
-
Data Analysis:
-
Calculate the percentage change in weight, dimensions, tensile strength, and elongation.
-
Report the results as a measure of the material's resistance to the specific chemical agent.
-
Visualizations: Workflows and Mechanisms
Experimental and Logical Workflows
The evaluation of a plasticizer's long-term stability follows a structured experimental workflow.
Signaling Pathway: Endocrine Disruption by Phthalates and Terephthalates
Many phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[12] This interference often occurs through interaction with nuclear receptors, disrupting normal gene expression. Terephthalates, due to structural similarities, are also evaluated for such effects.
Conclusion
This compound presents a promising alternative to traditional ortho-phthalate plasticizers, particularly due to the structural advantages inherent to terephthalates which suggest lower migration potential. Patent literature indicates its suitability for PVC applications, highlighting good low-temperature properties and stain resistance.[9] However, a comprehensive, direct comparison of its long-term stability against a wide range of other plasticizers is hampered by a lack of publicly available quantitative data.
Based on the performance of the closely related Dioctyl Terephthalate (DOTP), it is reasonable to expect that DIBT will exhibit good thermal stability and a favorable migration profile compared to low molecular weight ortho-phthalates like DBP. Its long-term stability is likely to be superior to that of diisobutyl phthalate (DIBP) due to the more stable terephthalate structure.
For researchers, scientists, and drug development professionals, the selection of a plasticizer requires a careful evaluation of performance, safety, and regulatory acceptance. While DIBT shows potential, further independent studies generating quantitative data on its thermal, migratory, and chemical stability are necessary to fully validate its position as a high-performance, long-lasting plasticizer. The experimental protocols outlined in this guide provide a framework for conducting such critical evaluations.
References
- 1. CN102219688B - Method for improving thermal stability of dibutyl/diisobutyl phthalate - Google Patents [patents.google.com]
- 2. oaji.net [oaji.net]
- 3. www2.mst.dk [www2.mst.dk]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C16H22O4 | CID 29218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The aliphatic counterpart of PET, PPT and PBT aromatic polyesters: effect of the molecular structure on thermo-mechanical properties [aimspress.com]
- 7. JP2014224275A - Polyvinyl chloride compositions - Google Patents [patents.google.com]
- 8. coirubber.com [coirubber.com]
- 9. Chemical Compatibility ASTM D543 [intertek.com]
- 10. mdpi.com [mdpi.com]
- 11. atamankimya.com [atamankimya.com]
- 12. Diisobutyl Phthalate - KH Chemicals [khchemicals.com]
Safety Operating Guide
Navigating the Disposal of Diisobutyl Terephthalate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical waste, such as diisobutyl terephthalate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a secure research environment.
Immediate Safety and Handling Precautions
This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is essential when handling this chemical.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemically resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical goggles[3] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator may be necessary. |
| Protective Clothing | Laboratory coat |
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[4] Small spills can be absorbed with an inert material (e.g., sand, vermiculite) and collected into a suitable, closed container for disposal.[3][4] Spilled chemicals and any materials used for cleanup must be treated as hazardous waste.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA).[6][7][8][9] This "cradle-to-grave" approach ensures that hazardous waste is managed safely from generation to final disposal.[9]
1. Waste Identification and Classification:
-
Treat all this compound waste, including empty containers and contaminated materials, as hazardous waste.[5]
2. Waste Segregation:
-
Do not mix this compound waste with other incompatible chemical waste streams.[10] Store it separately to prevent dangerous reactions.[11]
3. Containerization:
-
Use only chemically compatible and leak-proof containers for waste collection.[6][10] The container must be kept closed except when adding waste.[12]
-
Ensure the container is properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[11]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container at or near the point of generation in a designated SAA.[12]
-
The SAA must be under the control of laboratory personnel.[6]
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[12]
5. Arranging for Disposal:
-
Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[12]
-
Disposal must be carried out by a licensed hazardous waste disposal company.[11]
Experimental Workflow: Disposal of this compound
The following diagram illustrates the procedural flow for the proper disposal of this compound waste from a laboratory setting.
References
- 1. This compound | C16H22O4 | CID 29218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Diisobutyl Terephthalate
Essential guidance for the safe handling and disposal of Diisobutyl terephthalate in laboratory settings, ensuring the protection of researchers, scientists, and drug development professionals.
The following provides crucial safety and logistical information for the use of this compound, a chemical that presents hazards of skin, eye, and potential respiratory irritation. Adherence to these protocols is vital for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) Specifications
Proper selection of Personal Protective Equipment is the first line of defense against chemical exposure. The following tables summarize the recommended PPE for handling this compound, including glove and respiratory protection specifications. Due to a lack of specific data for this compound, recommendations for glove material and occupational exposure limits are based on data for the structurally similar compound, Dibutyl phthalate. It is crucial to consult with safety data sheets and PPE manufacturers for the most current and specific information.
| Glove Material | Breakthrough Time (Estimated) | Degradation | Protection Level |
| Butyl Rubber | > 8 hours | Excellent | Recommended for prolonged contact |
| Viton™ | > 8 hours | Excellent | Recommended for prolonged contact |
| Nitrile Rubber | Splash Protection Only | Good | Not recommended for immersion |
Note: The breakthrough times are estimates based on data for similar chemicals. Users should consult the glove manufacturer's specific chemical resistance data.
| Exposure Level | Required Respiratory Protection | NIOSH Cartridge/Filter |
| Up to 50 mg/m³ | Air-Purifying Respirator (APR) with a full facepiece | Organic Vapor (OV) cartridge with N95, R95, or P95 pre-filter |
| Up to 125 mg/m³ | Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate filter OR a continuous-flow Supplied-Air Respirator (SAR) | High-Efficiency Particulate Air (HEPA) filter |
| Up to 250 mg/m³ | Air-Purifying Respirator (APR) with a full facepiece and an N100, R100, or P100 filter | Organic Vapor (OV) cartridge with N100, R100, or P100 pre-filter |
| Above 250 mg/m³ or unknown concentrations | Positive-pressure supplied-air respirator | N/A |
Occupational Exposure Limits (OELs) for Dibutyl phthalate (as a proxy for this compound): [1]
-
OSHA PEL (Permissible Exposure Limit): 5 mg/m³ (8-hour TWA)
-
ACGIH TLV (Threshold Limit Value): 5 mg/m³ (8-hour TWA)
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risk. The following step-by-step plan outlines the procedures from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (nitrile gloves and safety glasses) during inspection.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage container is tightly sealed.
2. Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood.
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Don the appropriate PPE: Butyl rubber or Viton™ gloves for direct handling, a lab coat, and chemical splash goggles. A face shield is recommended if there is a risk of splashing.
-
If there is a potential for aerosol generation or if working outside of a fume hood, respiratory protection is required.
3. During Use:
-
Dispense the chemical carefully to avoid splashing or creating aerosols.
-
Keep containers closed when not in use.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.
-
Be aware of the location and proper use of emergency equipment, including safety showers and eyewash stations.
4. Spill Management:
-
In the event of a small spill, contain the liquid with an inert absorbent material (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and follow your institution's emergency spill response procedures.
5. Disposal:
-
All waste contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this compound down the drain.
-
Collect waste in clearly labeled, sealed containers.
6. Decontamination:
-
Thoroughly clean all work surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol) followed by soap and water.
-
Properly remove and dispose of contaminated PPE. Wash hands thoroughly with soap and water after handling the chemical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
